ITK degrader 2
Description
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Structure
2D Structure
Properties
Molecular Formula |
C41H49F2N9O3 |
|---|---|
Molecular Weight |
753.9 g/mol |
IUPAC Name |
(2S)-N-[2-[(4aS,5aR)-5,5-difluoro-5a-methyl-1,4,4a,6-tetrahydrocyclopropa[f]indazol-3-yl]-1H-indol-6-yl]-2-[4-[[1-[5-(2,6-dioxopiperidin-3-yl)-2-pyridinyl]piperidin-4-yl]methyl]piperazin-1-yl]-N-methylpropanamide |
InChI |
InChI=1S/C41H49F2N9O3/c1-24(39(55)49(3)28-6-4-26-18-32(45-31(26)19-28)37-30-20-34-40(2,41(34,42)43)21-33(30)47-48-37)51-16-14-50(15-17-51)23-25-10-12-52(13-11-25)35-8-5-27(22-44-35)29-7-9-36(53)46-38(29)54/h4-6,8,18-19,22,24-25,29,34,45H,7,9-17,20-21,23H2,1-3H3,(H,47,48)(H,46,53,54)/t24-,29?,34-,40+/m0/s1 |
InChI Key |
IARVPXVRJRSDRO-KONCDOQBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3C[C@H]5[C@@](C4)(C5(F)F)C)N6CCN(CC6)CC7CCN(CC7)C8=NC=C(C=C8)C9CCC(=O)NC9=O |
Canonical SMILES |
CC(C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CC5C(C4)(C5(F)F)C)N6CCN(CC6)CC7CCN(CC7)C8=NC=C(C=C8)C9CCC(=O)NC9=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of ITK Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanism of action of Interleukin-2-inducible T-cell kinase (ITK) degraders, a novel therapeutic modality designed to eliminate ITK protein expression. We will explore the core signaling pathways, present key quantitative data, and provide detailed experimental protocols for the characterization of these compounds.
Introduction: ITK as a Therapeutic Target
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family, predominantly expressed in T cells and natural killer (NK) cells. It is a critical component of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, ITK is activated and subsequently phosphorylates and activates Phospholipase Cγ1 (PLCγ1)[1]. This activation triggers a cascade of downstream events, including calcium mobilization and the activation of transcription factors like NFAT and NF-κB, which are essential for T-cell activation, proliferation, differentiation, and cytokine production[1][2]. Given its central role, dysregulation of ITK signaling is implicated in T-cell-mediated inflammatory diseases and certain T-cell lymphomas, making it a compelling therapeutic target.
The PROTAC Approach to ITK Degradation
Traditional therapeutic approaches have focused on the development of small molecule inhibitors that block the kinase activity of ITK. However, these inhibitors do not affect potential scaffolding functions of the ITK protein and may be susceptible to resistance mutations[1]. An alternative and powerful strategy is the use of Proteolysis Targeting Chimeras (PROTACs) to induce the targeted degradation of the entire ITK protein[1].
ITK degraders are heterobifunctional molecules composed of three key components:
-
A warhead that binds to the ITK protein.
-
An E3 ligase ligand that recruits a specific E3 ubiquitin ligase, commonly Cereblon (CRBN).
-
A linker that connects the warhead and the E3 ligase ligand.
The fundamental mechanism of action involves the PROTAC molecule acting as a molecular bridge to induce the formation of a ternary complex between the ITK protein and the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of ITK. The resulting polyubiquitinated ITK is then recognized and degraded by the 26S proteasome, leading to its complete removal from the cell.
Visualizing the Core Mechanisms
ITK Signaling Pathway
The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade.
Caption: Simplified overview of the ITK signaling pathway downstream of TCR activation.
ITK Degrader Mechanism of Action
This diagram details the step-by-step process by which an ITK PROTAC induces protein degradation.
Caption: The catalytic cycle of ITK degradation mediated by a PROTAC molecule.
Quantitative Analysis of ITK Degrader Activity
| Compound Name | Target Ligand (Warhead) | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Reference |
| BSJ-05-037 | BMS-509744 derivative | Pomalidomide derivative | DERL-2 (T-cell lymphoma) | 41.8 nM | >90% (at 1 µM) | |
| Hut78 (T-cell lymphoma) | 17.6 nM | >90% (at 1 µM) | ||||
| Hut78 (in vivo xenograft) | N/A | ~99.2% | ||||
| Compound 28 | Novel ITK binder | Thalidomide derivative | Jurkat (T-cell leukemia) | 3.6 nM | >90% |
Experimental Protocols for ITK Degrader Characterization
A systematic workflow is employed to characterize the mechanism of action of ITK degraders, from initial confirmation of degradation to assessment of downstream functional consequences.
Experimental Workflow Overview
Caption: A typical experimental workflow for the characterization of an ITK degrader.
Protocol: Western Blot for ITK Degradation
This protocol is used to quantify the reduction in ITK protein levels following degrader treatment.
1. Cell Culture and Treatment:
-
Culture T-cell lines (e.g., Jurkat, DERL-2, Hut78) in RPMI-1640 medium supplemented with 10% FBS to 70-80% confluency.
-
Treat cells with a dose-response of the ITK degrader (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).
2. Cell Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
Load 15-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against ITK (e.g., rabbit anti-ITK) and a loading control (e.g., mouse anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash again and detect signal using an ECL substrate and an imaging system.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the ITK signal to the loading control signal.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Protocol: Co-Immunoprecipitation for Ternary Complex Formation
This protocol demonstrates the physical interaction between ITK, the degrader, and the CRBN E3 ligase.
1. Cell Treatment and Lysis:
-
Culture Jurkat or Hut78 cells and pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the complex.
-
Treat cells with the ITK degrader (e.g., 100-250 nM) or DMSO for 4-6 hours.
-
Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 0.5% NP-40).
2. Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose beads.
-
To the pre-cleared lysate, add an antibody against the E3 ligase component (e.g., rabbit anti-CRBN). Use rabbit IgG as a negative control.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-protein complexes (2-4 hours at 4°C).
3. Washing and Elution:
-
Pellet the beads and wash 3-5 times with ice-cold wash buffer.
-
Elute the protein complexes by boiling the beads in 2x Laemmli sample buffer.
4. Western Blot Analysis:
-
Perform Western blotting on the eluted samples as described in Protocol 5.2.
-
Probe the membrane with primary antibodies against ITK and CRBN to detect the co-precipitated proteins. An input lane with a small fraction of the initial lysate should be included as a control.
Protocol: In-Cell Ubiquitination Assay
This assay confirms that the ITK degrader induces the ubiquitination of ITK.
1. Cell Transfection and Treatment:
-
Co-transfect HEK293T cells with plasmids encoding for HA-tagged Ubiquitin and Flag-tagged ITK.
-
After 24 hours, pre-treat cells with MG132 (10 µM) for 2 hours.
-
Treat cells with the ITK degrader or DMSO for 4-6 hours.
2. Immunoprecipitation of ITK:
-
Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) and boil to dissociate non-covalent protein interactions. Dilute the lysate with a non-denaturing buffer to reduce SDS concentration.
-
Immunoprecipitate Flag-ITK using anti-Flag antibody conjugated to beads.
-
Wash the beads extensively to remove non-specific binders.
3. Detection of Ubiquitinated ITK:
-
Elute the immunoprecipitated proteins.
-
Perform Western blotting and probe the membrane with an anti-HA antibody to detect the presence of polyubiquitin chains on ITK. A ladder of high-molecular-weight bands indicates ubiquitination.
Protocol: Flow Cytometry for T-Cell Activation
This protocol assesses the functional consequence of ITK degradation on T-cell activation and cytokine production.
1. Cell Preparation and Stimulation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) or use Jurkat T-cells.
-
Pre-treat cells with the ITK degrader, a non-degrading inhibitor control (e.g., BMS-509744), or DMSO for 2-4 hours.
-
Stimulate cells with anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each) for 18-24 hours.
-
For intracellular cytokine analysis, add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of stimulation.
2. Antibody Staining:
-
Harvest cells and stain with a Live/Dead fixable dye.
-
Perform surface staining with a cocktail of fluorochrome-conjugated antibodies. A recommended panel includes:
-
T-cell lineage: anti-CD3, anti-CD4, anti-CD8.
-
Activation markers: anti-CD69, anti-CD25.
-
-
For intracellular staining, fix and permeabilize the cells using a commercial kit.
-
Stain with antibodies against intracellular cytokines, such as anti-IFN-γ and anti-IL-2.
3. Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on live, single lymphocytes, then on CD4+ and CD8+ T-cell subsets.
-
Analyze the expression levels (Mean Fluorescence Intensity) and percentage of positive cells for activation markers and cytokines in the degrader-treated samples compared to controls.
Conclusion
ITK degraders represent a promising therapeutic strategy that leverages the cell's own ubiquitin-proteasome system to eliminate ITK, a key node in T-cell signaling. By inducing the formation of a ternary complex with an E3 ligase, these molecules trigger the irreversible, catalytic degradation of the ITK protein. This mechanism not only ablates the kinase activity but also the potential scaffolding functions of ITK, offering a more profound and durable inhibition of the TCR signaling pathway compared to traditional inhibitors. The experimental workflows and protocols detailed in this guide provide a robust framework for the preclinical characterization of novel ITK degraders, enabling a thorough evaluation of their mechanism of action and functional consequences.
References
The Biological Target of ITK Degrader 2: A Technical Guide
Introduction
ITK Degrader 2, also identified as compound 30 in patent literature, is a potent and orally active PROTAC (Proteolysis Targeting Chimera) designed to selectively target and induce the degradation of Interleukin-2-inducible T-cell kinase (ITK)[1]. As a non-receptor tyrosine kinase predominantly expressed in T cells, ITK is a critical component of the T-cell receptor (TCR) signaling cascade. Its role in orchestrating T-cell activation and differentiation has made it a compelling therapeutic target for a range of T-cell-mediated diseases, including autoimmune disorders and T-cell malignancies. This technical guide provides an in-depth overview of the biological target of this compound, including its mechanism of action, quantitative degradation data, and detailed experimental protocols for its characterization.
The Primary Biological Target: Interleukin-2-inducible T-cell kinase (ITK)
The designated biological target of this compound is the Interleukin-2-inducible T-cell kinase (ITK). ITK is a member of the Tec family of non-receptor tyrosine kinases and plays a pivotal role in the signal transduction pathway downstream of the T-cell receptor (TCR). Upon TCR engagement, ITK is recruited to the plasma membrane and activated, leading to the phosphorylation and activation of phospholipase C-gamma 1 (PLC-γ1). This, in turn, initiates a cascade of downstream signaling events, including calcium mobilization and the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which are essential for T-cell activation, proliferation, and cytokine production[2][3][4][5].
Mechanism of Action: Targeted Protein Degradation
This compound functions as a heterobifunctional molecule that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate the ITK protein. It achieves this through its PROTAC design, which consists of three key components: a ligand that binds to ITK, a linker molecule, and a ligand that recruits an E3 ubiquitin ligase. By simultaneously binding to both ITK and an E3 ligase, this compound brings the two in close proximity, leading to the ubiquitination of ITK. This polyubiquitin tag marks the ITK protein for recognition and subsequent degradation by the 26S proteasome.
Quantitative Data for ITK Degraders
The following tables summarize the quantitative data for this compound and other well-characterized selective ITK degraders, providing key metrics for their potency and efficacy.
Table 1: In Vitro Degradation of ITK
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| This compound (compound 30) | Not Specified | < 10 | Not Specified | Not Specified | |
| BSJ-05-037 | DERL-2 | 17.6 | > 90 | 16 | |
| BSJ-05-037 | Hut78 | 41.8 | > 90 | 16 | |
| Compound 23 | Jurkat | 1.8 | ~95 | 24 | |
| Compound 28 | Jurkat | 3.6 | ~95 | 24 |
DC50: The concentration of the degrader required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Table 2: In Vivo Activity of ITK Degraders
| Degrader | Species | Dose | Route | ITK Degradation (%) | Time Point (h) | Reference |
| This compound (compound 30) | Mouse | 90 mg/kg | p.o. | 20 | 6 | |
| Compound 28 | Mouse | 20 mg/kg | i.p. | > 80 | 2, 8, 16 |
p.o.: oral administration; i.p.: intraperitoneal administration.
Signaling Pathways and Experimental Workflows
ITK Signaling Pathway
The following diagram illustrates the central role of ITK in the T-cell receptor signaling pathway.
Caption: Simplified ITK signaling pathway downstream of the T-cell receptor.
Experimental Workflow for ITK Degrader Characterization
The following diagram outlines a typical workflow for the preclinical characterization of an ITK degrader.
Caption: A representative experimental workflow for ITK degrader characterization.
Experimental Protocols
1. In Vitro ITK Degradation Assay (Western Blot)
This protocol is adapted from studies on the ITK degrader BSJ-05-037.
-
Cell Culture: T-cell lymphoma cell lines (e.g., DERL-2, Hut78) or Jurkat cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 6-well plates and treated with increasing concentrations of the ITK degrader (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 16 or 24 hours).
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with a primary antibody against ITK overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of ITK is normalized to the loading control. The DC50 and Dmax values are calculated from the dose-response curves.
2. Global Proteomics for Selectivity Profiling
This protocol is a generalized procedure based on methodologies used for characterizing selective kinase degraders.
-
Cell Treatment and Lysis: Jurkat cells are treated with the ITK degrader (at a concentration that induces maximal degradation, e.g., 1 µM) or DMSO for a specified time (e.g., 24 hours). Cells are then lysed, and protein concentration is determined as described above.
-
Protein Digestion: Proteins are reduced, alkylated, and digested into peptides using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Peptides from each condition are labeled with different TMT reagents for multiplexed quantitative analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptides are pooled, fractionated by high-pH reversed-phase liquid chromatography, and analyzed by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Analysis: The raw mass spectrometry data is processed using a proteomics software suite (e.g., Proteome Discoverer) to identify and quantify proteins. The relative abundance of each protein in the degrader-treated sample is compared to the DMSO control to identify proteins that are significantly downregulated.
3. IL-2 Secretion Assay
This protocol is based on the characterization of ITK degraders that inhibit T-cell activation.
-
Cell Stimulation: Jurkat cells are stimulated with an anti-CD3 antibody to induce T-cell activation and IL-2 secretion.
-
Compound Treatment: The cells are co-incubated with various concentrations of the ITK degrader or DMSO.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
ELISA: The concentration of IL-2 in the supernatant is quantified using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The EC50 value (the concentration of the degrader that causes 50% inhibition of IL-2 secretion) is calculated from the dose-response curve.
This compound is a targeted protein degrader with high potency for its intended biological target, Interleukin-2-inducible T-cell kinase. By inducing the selective degradation of ITK, it effectively disrupts the T-cell receptor signaling cascade, offering a promising therapeutic strategy for T-cell-driven diseases. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for the continued research and development of ITK-targeting degraders. The high selectivity and potent in vivo activity demonstrated by related ITK degraders underscore the potential of this therapeutic modality.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2022093742A1 - Compounds for targeted protein degradation of kinases - Google Patents [patents.google.com]
- 3. WO2019060742A1 - Protein degraders and uses thereof - Google Patents [patents.google.com]
- 4. WO2020010227A1 - Protein degraders and uses thereof - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
The Role of ITK in T-Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase that plays a pivotal role in the intricate signaling cascades downstream of the T-cell receptor (TCR). As a member of the Tec family of kinases, ITK is predominantly expressed in T-cells and natural killer (NK) cells, where it acts as a key modulator of T-cell activation, differentiation, and effector functions. Its central role in the immune response has made it an attractive therapeutic target for a range of immunological disorders and T-cell malignancies. This in-depth technical guide provides a comprehensive overview of ITK's function in T-cell signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its complex mechanisms.
Core Functions of ITK in T-Cell Signaling
ITK is a crucial intermediary in the signaling cascade initiated by TCR engagement.[1] Upon TCR stimulation by a peptide-MHC complex on an antigen-presenting cell (APC), a series of phosphorylation events leads to the activation of key signaling molecules.[2] The Src family kinase Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex of the TCR.[1][2] This creates docking sites for another tyrosine kinase, ZAP-70, which is subsequently phosphorylated and activated by Lck.[1]
Activated ZAP-70 then phosphorylates key adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). This phosphorylation creates a scaffold for the assembly of a larger signaling complex at the plasma membrane. ITK is recruited to this complex through the interaction of its Pleckstrin Homology (PH) domain with phosphatidylinositol (3,4,5)-trisphosphate (PIP3) generated by phosphoinositide 3-kinase (PI3K).
Once recruited to the membrane, ITK interacts with the LAT-SLP-76 complex. The SH2 and SH3 domains of ITK are crucial for its interaction with SLP-76. This interaction facilitates the phosphorylation of ITK on a key tyrosine residue (Y511) in its activation loop by Lck, leading to its full enzymatic activation.
The primary and most well-characterized downstream target of activated ITK is Phospholipase C-gamma 1 (PLCγ1). ITK directly phosphorylates PLCγ1 at tyrosine 783 (Y783), a critical step for its activation. Activated PLCγ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
The generation of these second messengers triggers two major downstream signaling branches:
-
Calcium Signaling: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This initial release triggers the opening of store-operated calcium channels in the plasma membrane, resulting in a sustained influx of extracellular Ca2+. The elevated intracellular Ca2+ levels activate calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors. Dephosphorylated NFAT translocates to the nucleus and, in cooperation with other transcription factors like AP-1, drives the expression of key genes involved in T-cell activation, including Interleukin-2 (IL-2).
-
DAG-Mediated Signaling: DAG activates Protein Kinase C theta (PKCθ) and the Ras/MAPK pathway. PKCθ activation contributes to the activation of the NF-κB transcription factor. The Ras/MAPK cascade, including the activation of ERK, leads to the activation of the AP-1 transcription factor. Together, NFAT, NF-κB, and AP-1 orchestrate the transcriptional program that governs T-cell proliferation, differentiation, and cytokine production.
ITK's Role in T-Helper Cell Differentiation
ITK signaling is not only crucial for T-cell activation but also plays a significant role in tuning the differentiation of naïve CD4+ T-cells into distinct effector T-helper (Th) subsets, including Th1, Th2, and Th17 cells. The strength and duration of TCR signaling, which is modulated by ITK, influences the lineage commitment of T-helper cells.
-
Th1 Differentiation: While initial studies suggested ITK was dispensable for Th1 differentiation, more recent evidence indicates that ITK kinase activity is indeed required for optimal IFN-γ production by Th1 cells. The absence of ITK can lead to elevated expression of the transcription factor T-bet, predisposing T-cells towards a Th1 lineage, but its kinase activity is still necessary for full effector function.
-
Th2 Differentiation: ITK plays a more pronounced and critical role in Th2 differentiation. ITK-deficient mice exhibit severely impaired Th2 responses, characterized by reduced production of IL-4, IL-5, and IL-13. ITK is thought to be a key regulator of GATA3, the master transcription factor for the Th2 lineage.
-
Th17 and Treg Differentiation: ITK signaling also influences the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T-cells (Tregs). ITK positively regulates Th17 differentiation, and its absence or inhibition leads to reduced IL-17 production. Conversely, reduced ITK signaling promotes the differentiation of Foxp3+ Tregs. This suggests that ITK acts as a critical switch point in determining the outcome of the T-cell response, with strong ITK signals favoring an inflammatory Th17 phenotype and weaker signals promoting a regulatory phenotype.
Quantitative Data on ITK Function
The following tables summarize key quantitative data related to ITK's enzymatic activity, binding affinities, and the potency of its inhibitors.
| Parameter | Value | Context |
| Enzymatic Activity | ||
| Specific Activity | 49–67 nmole/min/mg | Recombinant human ITK (352-end), active, GST-tagged, expressed in Sf9 cells. |
| Binding Affinities | ||
| ITK-SH3 to SLP-76 peptide | Kd = 0.77 mM | Dissociation constant for the interaction between the isolated SH3 domain of ITK and a peptide representing amino acids 184-195 of the SLP-76 proline-rich region. |
| SLP-76 pY173 to PLCγ1 SH2C | Kd = 1.6 µM | Dissociation constant for the binding of a phosphopeptide containing SLP-76 pY173 to the C-terminal SH2 domain of PLCγ1. |
| Inhibitor Potency | ||
| BMS-509744 | IC50 = 19 nM | Inhibition of ITK kinase activity. |
| Compound 44 | IC50 in the nM range | Inhibition of Itk's activity. |
| Aminobenzimidazole hit | IC50 = 0.37 µM | Initial hit compound with inhibitory activity against ITK. |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of ITK function are provided below.
In Vitro ITK Kinase Assay using Radiolabeled ATP
This protocol is a standard method for quantifying the enzymatic activity of ITK by measuring the incorporation of radiolabeled phosphate from [γ-32P]ATP into a substrate.
Materials:
-
Active ITK enzyme (recombinant)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
[γ-32P]ATP
-
10 mM ATP Stock Solution
-
P81 phosphocellulose paper
-
1% Phosphoric Acid
-
Scintillation counter
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mixture containing Kinase Assay Buffer, the desired concentration of the substrate, and the active ITK enzyme.
-
Initiate Reaction: Start the kinase reaction by adding the [γ-32P]ATP Assay Cocktail (a mix of Kinase Assay Buffer, cold ATP, and [γ-32P]ATP). The final reaction volume is typically 25 µL.
-
Incubation: Incubate the reaction at 30°C for a specific time (e.g., 15 minutes). The incubation time should be within the linear range of the assay.
-
Stop Reaction and Spot: Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper strip.
-
Wash: Wash the P81 paper strips multiple times (e.g., 3 times for 10 minutes each) in 1% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Scintillation Counting: Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate Activity: Calculate the kinase activity, typically expressed as nanomoles of phosphate incorporated per minute per milligram of enzyme (nmol/min/mg).
Co-Immunoprecipitation (Co-IP) to Study ITK Protein Interactions
This protocol is used to investigate the physical association between ITK and its binding partners, such as SLP-76 or PLCγ1, within a cellular context.
Materials:
-
Cell lysate from T-cells (e.g., Jurkat cells or primary T-cells)
-
Antibody specific for ITK (for immunoprecipitation)
-
Protein A/G-coupled agarose or magnetic beads
-
Lysis buffer (e.g., containing non-ionic detergents like NP-40 or Triton X-100 to preserve protein-protein interactions)
-
Wash buffer (e.g., lysis buffer with a specific salt concentration)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Antibodies for Western blot detection of ITK and its putative interacting partners
Procedure:
-
Cell Lysis: Lyse the T-cells in a gentle lysis buffer to release cellular proteins while maintaining protein complexes.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads alone for a period of time, then centrifuge and discard the beads.
-
Immunoprecipitation: Add the primary antibody against ITK to the pre-cleared cell lysate and incubate (e.g., 1-4 hours or overnight at 4°C) to allow the antibody to bind to ITK.
-
Capture Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate (e.g., 1-2 hours at 4°C) to capture the antibody-ITK complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding elution buffer (e.g., SDS-PAGE sample buffer) and boiling the sample.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for ITK and the suspected interacting proteins to detect their presence in the immunoprecipitate.
Flow Cytometry for Measuring ITK Phosphorylation
This protocol allows for the quantitative analysis of ITK phosphorylation at the single-cell level, which is a key indicator of its activation state.
Materials:
-
T-cells for stimulation
-
Stimulating agents (e.g., anti-CD3/CD28 antibodies, pervanadate)
-
Fixation buffer (e.g., formaldehyde-based)
-
Permeabilization buffer (e.g., ice-cold methanol or saponin-based)
-
Fluorochrome-conjugated antibody specific for phosphorylated ITK (e.g., anti-pY511 ITK)
-
Fluorochrome-conjugated antibodies for cell surface markers to identify T-cell subsets
-
Flow cytometer
Procedure:
-
Cell Stimulation: Stimulate the T-cells with the desired agonists for a specific time to induce ITK phosphorylation. Include an unstimulated control.
-
Fixation: Fix the cells with fixation buffer to crosslink proteins and preserve the phosphorylation state.
-
Permeabilization: Permeabilize the cells with permeabilization buffer to allow the phospho-specific antibody to access intracellular epitopes. Ice-cold methanol is often used for phospho-protein staining.
-
Staining: Stain the cells with the fluorochrome-conjugated anti-phospho-ITK antibody and any surface marker antibodies.
-
Data Acquisition: Acquire the stained cells on a flow cytometer, measuring the fluorescence intensity of the phospho-ITK signal and the surface markers.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells with phosphorylated ITK and the mean fluorescence intensity (MFI) of the phospho-signal in different T-cell populations.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving ITK.
TCR Signaling Pathway Leading to ITK Activation
References
An In-depth Technical Guide to the Discovery and Chemical Synthesis of ITK Degrader 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ITK degrader 2, a potent and orally active PROTAC-based degrader of the Interleukin-2-inducible T-cell kinase (ITK). This document details its discovery, mechanism of action, and the available biochemical data. Due to the proprietary nature of this compound, a detailed chemical synthesis protocol is not publicly available. As a representative example, this guide provides a detailed synthesis protocol for a similar, well-characterized ITK degrader, BSJ-05-037. Furthermore, this guide includes detailed experimental protocols for assessing degrader activity and diagrams of the relevant signaling pathways.
Introduction to ITK and Targeted Degradation
Interleukin-2-inducible T-cell kinase (ITK) is a member of the Tec family of non-receptor tyrosine kinases and a critical component of the T-cell receptor (TCR) signaling pathway.[1][2] Upon TCR activation, ITK is activated and subsequently phosphorylates downstream targets, most notably phospholipase C-γ1 (PLCγ1).[2] This phosphorylation event triggers a signaling cascade that leads to the activation of transcription factors such as NFAT and NF-κB, which are essential for T-cell proliferation, differentiation, and cytokine production.[2][3] Given its central role in T-cell function, ITK has emerged as a promising therapeutic target for autoimmune diseases and T-cell malignancies.
Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic modality compared to traditional enzyme inhibition. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This approach can offer advantages in terms of potency, selectivity, and the ability to overcome resistance mechanisms associated with inhibitors.
This compound: An Overview
This compound, also referred to as compound 30 in patent WO2022235698 A1, is an orally active, PROTAC-based degrader of ITK.
Quantitative Data
The following table summarizes the available quantitative data for this compound and provides a comparison with another potent ITK degrader, BSJ-05-037.
| Parameter | This compound | BSJ-05-037 |
| Degradation Potency (DC50) | <10 nM | 17.6 - 41.8 nM (in DERL-2 and Hut78 cells) |
| Maximum Degradation (Dmax) | Not Reported | >90% at 1 µM |
| Pharmacokinetics (Mouse, oral) | Cmax: 0.87 µM, Tmax: 2 h (90 mg/kg) | Not Reported |
| In Vivo Efficacy (Mouse) | 20% ITK degradation at 6 h (90 mg/kg) | Not Reported |
| E3 Ligase Recruited | Not explicitly stated, but likely Cereblon based on related compounds | Cereblon (CRBN) |
| Parent ITK Inhibitor | Not explicitly stated | BMS-509744 |
Signaling Pathways and Mechanism of Action
ITK Signaling Pathway in T-Cells
The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade.
Caption: Simplified ITK signaling pathway downstream of the T-cell receptor.
PROTAC Mechanism of Action
The diagram below illustrates the general mechanism by which an ITK degrader induces the degradation of the ITK protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Chemical Synthesis of a Representative ITK Degrader (BSJ-05-037)
As the specific synthesis protocol for this compound is not publicly available, the following is a representative protocol for the synthesis of the potent and selective ITK degrader, BSJ-05-037, which is derived from the ITK inhibitor BMS-509744. This provides an illustrative example of the chemical steps involved in creating such a molecule.
Synthesis Workflow:
Caption: A generalized synthetic workflow for a PROTAC like BSJ-05-037.
Detailed Steps (Illustrative):
-
Step 1: Synthesis of the ITK-binding moiety. The synthesis would begin with the core structure of an ITK inhibitor, such as BMS-509744. A reactive handle, often a primary or secondary amine, is either present on the inhibitor or introduced through standard chemical modifications. This handle serves as the attachment point for the linker.
-
Step 2: Synthesis of the E3 ligase-binding moiety. A ligand for the chosen E3 ligase (e.g., a pomalidomide analog for Cereblon) is synthesized with a complementary reactive handle for linker attachment.
-
Step 3: Linker Synthesis and Conjugation. A bifunctional linker, such as a phenoxyacetamide linker, is synthesized. One end of the linker is then coupled to the ITK inhibitor, and the other end is coupled to the E3 ligase ligand. This is typically achieved through amide bond formation, ether synthesis, or "click chemistry" reactions.
-
Step 4: Purification and Characterization. The final PROTAC molecule is purified using techniques such as column chromatography or preparative HPLC. The structure and purity are confirmed by analytical methods like NMR spectroscopy and mass spectrometry.
Western Blot Protocol for Measuring ITK Degradation
This protocol outlines the general steps for assessing the degradation of ITK in cells treated with a degrader.
Materials:
-
Cell lines expressing ITK (e.g., Jurkat, DERL-2, Hut78)
-
ITK degrader compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ITK
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere or stabilize overnight. Treat the cells with varying concentrations of the ITK degrader or vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and heat the samples to denature the proteins.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ITK overnight at 4°C.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control protein to ensure equal protein loading across all lanes.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the ITK band intensity to the corresponding loading control band intensity. Calculate the percentage of ITK degradation relative to the vehicle-treated control. The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) can be determined from a dose-response curve.
Conclusion
This compound is a potent, orally bioavailable PROTAC that effectively induces the degradation of ITK. The available data suggests its potential as a valuable tool for studying ITK biology and as a starting point for the development of novel therapeutics for T-cell-mediated diseases. While the specific chemical synthesis details for this compound are proprietary, the provided representative synthesis of a similar ITK degrader and the detailed experimental protocols offer a solid foundation for researchers in the field of targeted protein degradation. Further investigation into the in vivo efficacy and safety profile of ITK degraders will be crucial in determining their therapeutic potential.
References
Structural Biology of ITK Degrading Ternary Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and biophysical principles governing the formation of ternary complexes involving Interleukin-2-inducible T-cell kinase (ITK) degraders. As the development of proteolysis-targeting chimeras (PROTACs) against ITK is an emerging area, this document consolidates the available data on specific ITK degraders and outlines the key experimental protocols for the characterization of their ternary complexes. While detailed structural information for specific ITK degrader ternary complexes, such as "ITK degrader 2," is not yet publicly available, this guide leverages data from related ITK degraders and established methodologies in the broader field of targeted protein degradation to provide a comprehensive resource.
Introduction to ITK as a Therapeutic Target
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It plays a crucial role in T-cell receptor (TCR) signaling, making it a key mediator of T-cell activation, proliferation, and differentiation. Dysregulation of ITK signaling has been implicated in various autoimmune diseases and T-cell malignancies, establishing it as a compelling target for therapeutic intervention. The development of small molecule inhibitors against ITK has been an active area of research. More recently, the application of targeted protein degradation using PROTACs has emerged as a novel and promising therapeutic modality to eliminate the ITK protein entirely, rather than just inhibiting its enzymatic activity.
The PROTAC Approach for ITK Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (ITK), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker connecting the two. The primary mechanism of action involves the formation of a ternary complex between ITK, the PROTAC, and the E3 ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to ITK, marking it for degradation by the proteasome. The stability and conformation of this ternary complex are critical determinants of the efficiency and selectivity of ITK degradation.
Quantitative Data for ITK Degraders
The following tables summarize the available quantitative data for currently described ITK degraders. This data is essential for comparing the potency and cellular activity of these molecules.
Table 1: Cellular Degradation Potency of ITK Degraders
| Degrader Compound | Cell Line | DC50 | Assay Conditions |
| This compound | - | < 10 nM | Not specified |
| BSJ-05-037 | DERL-2 (hepatosplenic T-cell lymphoma) | 17.6 nM | 16-hour treatment |
| BSJ-05-037 | Hut78 (cutaneous T-cell lymphoma) | 41.8 nM | 16-hour treatment |
Signaling Pathways and Mechanism of Action
A fundamental understanding of the ITK signaling pathway and the general mechanism of PROTAC-mediated degradation is crucial for the rational design and evaluation of ITK degraders.
ITK Signaling Pathway
The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade.
Mechanism of ITK Degrader Action
The following diagram illustrates the catalytic cycle of an ITK PROTAC, leading to the degradation of the ITK protein.
Experimental Protocols for Ternary Complex Characterization
The formation and stability of the ternary complex are paramount for the efficacy of a PROTAC. A variety of biophysical and structural biology techniques are employed to characterize these interactions.
General Experimental Workflow
The following diagram outlines a typical workflow for the comprehensive characterization of a PROTAC-induced ternary complex.
A Deep Dive into ITK Degraders Versus Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-2-inducible T-cell kinase (ITK) is a crucial mediator of T-cell receptor (TCR) signaling, making it a prime therapeutic target for a spectrum of T-cell-mediated diseases, including autoimmune disorders and T-cell lymphomas.[1][2] Traditionally, the focus has been on the development of small molecule inhibitors that block the kinase activity of ITK. However, the emergence of targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), presents a novel and potentially more efficacious strategy. This technical guide provides an in-depth comparison of ITK degraders and inhibitors, focusing on their distinct mechanisms of action, comparative efficacy, and the experimental methodologies used for their characterization. We present quantitative data in structured tables, detailed experimental protocols, and explanatory diagrams to offer a comprehensive resource for researchers in the field.
Introduction: The Role of ITK in T-Cell Signaling
ITK, a member of the Tec family of non-receptor tyrosine kinases, plays a pivotal role in transducing signals downstream of the T-cell receptor (TCR).[3] Upon TCR engagement, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates phospholipase C-gamma 1 (PLCγ1), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade is fundamental for T-cell activation, proliferation, differentiation, and cytokine release.[3] Dysregulation of ITK signaling is implicated in various pathologies, making it an attractive target for therapeutic intervention.
Mechanism of Action: Inhibition vs. Degradation
The therapeutic modulation of ITK can be achieved through two distinct pharmacological approaches: inhibition and degradation.
ITK Inhibitors: Occupancy-Driven Pharmacology
ITK inhibitors are small molecules designed to bind to the active site of the kinase, typically the ATP-binding pocket, thereby preventing the phosphorylation of its substrates.[4] This is an occupancy-driven mechanism, meaning the therapeutic effect is directly proportional to the concentration of the inhibitor and its ability to occupy the active site of the ITK protein.
ITK Degraders: Event-Driven Pharmacology
ITK degraders, such as PROTACs, represent a paradigm shift towards an event-driven pharmacology. These heterobifunctional molecules consist of a ligand that binds to ITK, a linker, and a ligand for an E3 ubiquitin ligase. By bringing ITK into close proximity with an E3 ligase, the degrader facilitates the ubiquitination of ITK, marking it for degradation by the proteasome. This catalytic mechanism allows a single degrader molecule to induce the degradation of multiple ITK protein molecules.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. ITK degradation to block T cell receptor signaling and overcome therapeutic resistance in T cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ITK Degradation to Block T-cell Receptor Signaling and Overcome Therapeutic Resistance in T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Role of Interleukin-2-inducible T-cell Kinase (ITK) in Autoimmune Diseases and T-cell Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-2-inducible T-cell kinase (ITK) has emerged as a critical regulator of T-cell development, differentiation, and function. Positioned as a key downstream effector of the T-cell receptor (TCR), ITK plays a pivotal role in orchestrating the signaling cascades that determine T-cell fate and effector functions. Its significant influence on the differentiation of T helper (Th) cell subsets, including Th1, Th2, and Th17 cells, and the function of regulatory T cells (Tregs), places it at the nexus of immune regulation and dysregulation. This central role makes ITK a compelling therapeutic target for a spectrum of human diseases, ranging from autoimmune disorders characterized by aberrant T-cell activation to aggressive T-cell malignancies. This technical guide provides an in-depth exploration of the molecular mechanisms of ITK signaling, its implication in disease pathogenesis, and the current landscape of therapeutic interventions targeting this kinase.
ITK and T-cell Receptor Signaling
ITK, a member of the Tec family of non-receptor tyrosine kinases, is predominantly expressed in T-cells and natural killer (NK) cells.[1] It is an essential component of the TCR signaling pathway, acting as a crucial signal transducer that links antigen recognition to downstream cellular responses.
Upon TCR engagement with a peptide-MHC complex on an antigen-presenting cell (APC), a signaling cascade is initiated. The Src family kinase Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, leading to the recruitment and activation of Zeta-chain-associated protein kinase 70 (ZAP-70). Activated ZAP-70 then phosphorylates key adapter proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).
This is where ITK enters the signaling pathway. The generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane by phosphoinositide 3-kinase (PI3K) recruits ITK via its pleckstrin homology (PH) domain.[2] At the membrane, ITK interacts with the LAT/SLP-76 signalosome and is subsequently phosphorylated and activated by Lck. Activated ITK then phosphorylates and activates phospholipase C-gamma 1 (PLCγ1).[3]
PLCγ1 activation is a critical branching point in TCR signaling. It hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to the activation of the transcription factor Nuclear Factor of Activated T-cells (NFAT). DAG activates protein kinase C-theta (PKCθ), which in turn initiates signaling pathways leading to the activation of NF-κB and the Ras-MAPK cascade.[4] Together, these transcription factors orchestrate the expression of genes crucial for T-cell activation, proliferation, and cytokine production.
Caption: ITK in the TCR Signaling Cascade.
Role of ITK in T-helper Cell Differentiation and Autoimmune Diseases
The strength and duration of TCR signaling, fine-tuned by molecules like ITK, are critical determinants of T-helper cell differentiation. ITK signaling is particularly important for the development of Th2 and Th17 cells, while it can negatively regulate the differentiation of Th1 and regulatory T cells (Tregs). This differential regulation positions ITK as a key player in the balance between pro-inflammatory and anti-inflammatory immune responses.
-
Th2 Cells and Allergic Diseases: ITK is a potent positive regulator of Th2 differentiation. It promotes the expression of the master Th2 transcription factor GATA3 and the production of Th2 cytokines such as IL-4, IL-5, and IL-13. Consequently, ITK has been implicated in the pathogenesis of Th2-mediated allergic diseases like asthma and atopic dermatitis. Preclinical models have demonstrated that ITK deficiency or inhibition leads to reduced lung inflammation and amelioration of allergic airway disease.
-
Th17 Cells and Autoimmunity: ITK signaling is also required for the differentiation of pro-inflammatory Th17 cells, which are characterized by the production of IL-17.[5] Th17 cells are major contributors to the pathology of numerous autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. In the absence of ITK activity, the differentiation of naïve CD4+ T cells into Th17 cells is impaired. Instead, these cells show an increased propensity to develop into Foxp3+ regulatory T cells. This switch is mediated, in part, by ITK's influence on calcium signaling and the subsequent activation of downstream pathways.
-
Regulatory T cells (Tregs): ITK activity negatively regulates the development of induced Tregs (iTregs). Inhibition of ITK can therefore enhance the generation of these immunosuppressive cells, which are crucial for maintaining self-tolerance and preventing autoimmunity. This reciprocal relationship between Th17 and Treg differentiation regulated by ITK makes it an attractive target for restoring immune homeostasis in autoimmune conditions.
Caption: ITK's Role in T-helper Cell Fate.
ITK in T-cell Malignancies
Given its central role in T-cell proliferation and survival, aberrant ITK signaling is also implicated in the pathogenesis of T-cell malignancies. ITK is expressed in various T-cell lymphomas, including peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL).
In some cases of PTCL, a chromosomal translocation results in the fusion of ITK with spleen tyrosine kinase (SYK), creating a constitutively active ITK-SYK oncoprotein that drives lymphomagenesis. More broadly, many T-cell lymphomas are thought to rely on chronic TCR signaling for their growth and survival, making ITK a rational therapeutic target.
Inhibition of ITK in malignant T-cells can induce apoptosis and inhibit proliferation. Furthermore, by promoting a shift from a Th2 to a Th1 phenotype, ITK inhibitors may also enhance anti-tumor immunity.
Therapeutic Targeting of ITK
The critical role of ITK in both autoimmune diseases and T-cell malignancies has spurred the development of small molecule inhibitors.
ITK Inhibitors and their Potency
Several ITK inhibitors are in various stages of preclinical and clinical development. The table below summarizes the in vitro potency (IC50) of some key inhibitors against ITK.
| Inhibitor | IC50 (nM) for ITK | Notes | Reference(s) |
| Soquelitinib (CPI-818) | 2.3 | Selective ITK inhibitor. | |
| Ibrutinib | 2.2 | Dual BTK/ITK inhibitor. | |
| BMS-509744 | 19 | Selective, ATP-competitive ITK inhibitor. | |
| PF-06465469 | 2 | Potent ITK inhibitor. | |
| ONO-7790500 | <4 | Potent ITK inhibitor. | |
| PRN694 | - | Covalent dual ITK/RLK inhibitor. |
Clinical Development of ITK Inhibitors
Soquelitinib (CPI-818) is a selective ITK inhibitor that has shown promising results in clinical trials.
-
T-cell Lymphoma: In a Phase 1/1b trial in patients with relapsed/refractory PTCL, soquelitinib (at a 200 mg twice daily dose) demonstrated an objective response rate (complete response + partial response) of 39% in 23 evaluable patients, with a median duration of response of 17.2 months. These encouraging results have led to the initiation of a registrational Phase 3 clinical trial.
-
Atopic Dermatitis: In a Phase 1 trial for moderate to severe atopic dermatitis, soquelitinib treatment resulted in a mean Eczema Area and Severity Index (EASI) score reduction of 55.9% at 28 days, compared to 27.0% in the placebo group. At day 58, the mean EASI reduction in the soquelitinib group was 69.1%.
Ibrutinib , an FDA-approved dual inhibitor of Bruton's tyrosine kinase (BTK) and ITK, has been investigated in T-cell malignancies.
-
T-cell Lymphoma: A pilot trial of ibrutinib in 14 patients with relapsed or refractory PTCL and CTCL showed limited clinical activity, with an overall response rate of 8% (one partial response). However, the study did demonstrate that higher ITK occupancy by ibrutinib correlated with a shift towards a Th1 phenotype.
-
Chronic Lymphocytic Leukemia (CLL): While primarily a B-cell malignancy, studies in CLL have shown that long-term ibrutinib treatment can improve T-cell function and reduce T-cell exhaustion, likely through its effects on ITK.
Key Experimental Protocols
In Vitro ITK Kinase Assay (ADP-Glo™ format)
This assay quantifies ITK activity by measuring the amount of ADP produced during a kinase reaction.
Caption: ADP-Glo™ Kinase Assay Workflow.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the following in a suitable kinase assay buffer:
-
Recombinant ITK enzyme
-
Kinase substrate (e.g., Poly-(Glu4:Tyr))
-
ATP
-
Test compound (ITK inhibitor) or vehicle control.
-
-
Kinase Reaction: Initiate the reaction by adding the ITK enzyme and incubate the plate at 30°C for a defined period (e.g., 45 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature (e.g., 45 minutes).
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate at room temperature (e.g., 45 minutes).
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the ITK kinase activity.
-
Data Analysis: Calculate the percent inhibition of ITK activity by the test compound compared to the vehicle control to determine the IC50 value.
Phospho-flow Cytometry for T-cell Signaling Analysis
Phospho-flow cytometry allows for the measurement of phosphorylation status of intracellular signaling proteins, like ITK and its downstream targets, at a single-cell level.
Methodology:
-
Cell Stimulation: Stimulate whole blood or isolated peripheral blood mononuclear cells (PBMCs) with TCR agonists (e.g., anti-CD3/CD28 antibodies) for a short period (e.g., 1-15 minutes) at 37°C.
-
Fixation: Immediately fix the cells by adding a fixative (e.g., paraformaldehyde-based buffer) to preserve the phosphorylation state of intracellular proteins.
-
Permeabilization: Permeabilize the cells using a detergent-based buffer (e.g., methanol or saponin) to allow antibodies to access intracellular epitopes.
-
Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies against:
-
Cell surface markers to identify specific T-cell subsets (e.g., CD3, CD4, CD8).
-
Phospho-specific antibodies to detect the phosphorylated forms of signaling proteins (e.g., p-ITK, p-PLCγ1, p-ERK).
-
-
Data Acquisition: Acquire the stained cells on a flow cytometer, measuring the fluorescence intensity for each marker on a single-cell basis.
-
Data Analysis: Analyze the data to quantify the change in phosphorylation of specific signaling proteins within defined T-cell populations upon stimulation, and the effect of ITK inhibitors on these phosphorylation events.
Mouse Model of Autoimmune Disease: Collagen-Induced Arthritis (CIA)
The CIA model is a widely used preclinical model for rheumatoid arthritis.
Methodology:
-
Immunization: Emulsify type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA). Inject susceptible mouse strains (e.g., DBA/1J) intradermally at the base of the tail.
-
Booster: Administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.
-
Disease Monitoring: Monitor the mice for the onset and severity of arthritis, typically starting around day 21-28 post-primary immunization. Score the paws for signs of inflammation (redness, swelling) on a scale of 0-4 per paw, for a maximum score of 16 per mouse.
-
Therapeutic Intervention: Administer the ITK inhibitor or vehicle control to the mice according to a predefined dosing schedule (e.g., daily oral gavage) starting before or after the onset of clinical signs of arthritis.
-
Outcome Measures: Evaluate the efficacy of the ITK inhibitor by assessing:
-
Clinical arthritis scores.
-
Paw thickness measurements.
-
Histological analysis of joint inflammation and damage.
-
Measurement of serum anti-collagen antibody levels and inflammatory cytokines.
-
Conclusion and Future Directions
ITK stands as a validated and highly promising therapeutic target for a range of T-cell-mediated diseases. Its strategic position in the TCR signaling pathway and its critical role in directing T-helper cell differentiation provide a strong rationale for its inhibition in autoimmune and inflammatory disorders. The ability of ITK inhibitors to modulate the balance between pro-inflammatory Th17 cells and immunosuppressive Tregs is a particularly attractive therapeutic mechanism. In the context of T-cell malignancies, targeting the signaling pathways on which these cancers depend for their growth and survival offers a more tailored and potentially less toxic therapeutic approach compared to conventional chemotherapy.
The clinical data emerging for selective ITK inhibitors like soquelitinib are highly encouraging and pave the way for new treatment paradigms in both oncology and immunology. Future research will likely focus on further elucidating the precise molecular mechanisms of ITK in different disease contexts, identifying biomarkers to predict response to ITK-targeted therapies, and exploring rational combination strategies to maximize therapeutic benefit. The continued development of potent and selective ITK inhibitors holds the promise of delivering novel, effective, and well-tolerated treatments for patients with debilitating autoimmune diseases and life-threatening T-cell cancers.
References
- 1. ITK (gene) - Wikipedia [en.wikipedia.org]
- 2. A conserved motif in the ITK PH-domain is required for phosphoinositide binding and TCR signaling but dispensable for adaptor protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disrupting the intermolecular self-association of Itk enhances T cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Science Signaling Article Shows Soquelitinib's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]
- 5. Requirement for Itk kinase activity for Th1, Th2, Th17 and iNKT cell cytokine production revealed by an allele sensitive mutant - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC-Mediated Degradation of ITK Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-2-inducible T-cell kinase (ITK) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, proliferation, and differentiation.[1][2] Its involvement in various T-cell mediated diseases, including T-cell lymphomas, has made it an attractive therapeutic target.[3][4] Traditional kinase inhibitors often face challenges such as off-target effects and the development of resistance. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by inducing the targeted degradation of proteins rather than just inhibiting their enzymatic activity.[5] This guide provides an in-depth technical overview of the PROTAC-mediated degradation of ITK, focusing on the potent and selective ITK degrader BSJ-05-037.
The ITK Signaling Pathway
ITK, a member of the Tec family of non-receptor tyrosine kinases, is essential for signal transduction downstream of the T-cell receptor (TCR). Upon TCR engagement, a signaling cascade is initiated, leading to the activation of key transcription factors and cellular responses.
PROTAC-Mediated Degradation of ITK
PROTACs are heterobifunctional molecules that consist of a ligand for the target protein (ITK), a ligand for an E3 ubiquitin ligase, and a linker connecting them. This design allows the PROTAC to bring the target protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The ITK degrader, BSJ-05-037, was developed based on the selective ITK inhibitor BMS-509744. It incorporates a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.
Quantitative Data on ITK Degradation
The efficacy of an ITK PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). BSJ-05-037 has demonstrated potent degradation of ITK in various T-cell lymphoma (TCL) cell lines.
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Reference |
| DERL-2 | Hepatosplenic T-cell Lymphoma | 17.6 | >90 | |
| Hut78 | Cutaneous T-cell Lymphoma | 41.8 | >90 |
Experimental Protocols
Western Blot for ITK Degradation
This protocol is used to quantify the amount of ITK protein in cells following treatment with a PROTAC.
Materials:
-
T-cell lymphoma cell lines (e.g., DERL-2, Hut78)
-
ITK PROTAC (e.g., BSJ-05-037)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ITK
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of the ITK PROTAC or vehicle control (DMSO) for a specified duration (e.g., 16 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-ITK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the ITK signal to the loading control. Calculate the percentage of ITK degradation relative to the vehicle-treated control.
Cell Viability Assay
This assay measures the effect of ITK degradation on the proliferation and viability of cancer cells.
Materials:
-
T-cell lymphoma cell lines
-
ITK PROTAC
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar (e.g., MTT, CCK-8)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed cells at a determined density in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the ITK PROTAC or vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
Assay Reagent Addition: Add the cell viability assay reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
In Vivo Efficacy
The in vivo activity of ITK PROTACs is a critical step in their development as therapeutic agents. BSJ-05-037 has been shown to have a half-life of 1.9 hours in murine serum with a maximum concentration (Cmax) of 3.4 µM after a single 10 mg/kg intraperitoneal dose, which is well above the cellular EC50. This indicates good plasma exposure and the potential for in vivo efficacy. Furthermore, studies have shown that BSJ-05-037 can overcome chemotherapy resistance in T-cell lymphoma models in vivo.
Conclusion
PROTAC-mediated degradation of ITK represents a promising therapeutic strategy for T-cell malignancies and potentially other T-cell-driven diseases. The ITK degrader BSJ-05-037 has demonstrated potent and selective degradation of ITK in cellular models, leading to anti-proliferative effects and the ability to overcome chemotherapy resistance. The technical guide provided here offers a comprehensive overview of the underlying biology, key quantitative data, and essential experimental protocols for researchers and drug developers working in this exciting field. Further investigation into the in vivo efficacy and safety of ITK degraders will be crucial for their translation into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 5. ITK Degradation to Block T-cell Receptor Signaling and Overcome Therapeutic Resistance in T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Ubiquitin-Proteasome System in ITK Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a crucial non-receptor tyrosine kinase of the Tec family, playing a pivotal role in T-cell receptor (TCR) signaling. Its functions are integral to T-cell proliferation, differentiation, and cytokine production. Given its central role in T-cell function, the precise regulation of ITK protein levels is critical for maintaining immune homeostasis. Dysregulation of ITK signaling is implicated in various pathologies, including T-cell malignancies and autoimmune diseases. The ubiquitin-proteasome system (UPS) is a primary mechanism for controlling the levels of cellular proteins, and emerging evidence highlights its importance in the degradation of ITK. This technical guide provides a comprehensive overview of the current understanding of the ubiquitin-proteasome pathway in ITK degradation, focusing on the molecular machinery involved, experimental methodologies to study this process, and quantitative data available.
Core Components of ITK Ubiquitination
The degradation of ITK via the UPS is a multi-step enzymatic cascade involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). The E3 ligases are of particular interest as they confer substrate specificity. While the endogenous E3 ligases for ITK are still under active investigation, the involvement of the UPS has been unequivocally demonstrated through the use of synthetic molecules.
E3 Ubiquitin Ligases
Currently, the most direct evidence for E3 ligase involvement in ITK degradation comes from studies on Proteolysis Targeting Chimeras (PROTACs).
-
CRL4CRBN: The synthetic heterobifunctional degrader, BSJ-05-037 , has been shown to induce potent and selective degradation of ITK.[1][2] This PROTAC functions by recruiting the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4) with Cereblon (CRBN) as the substrate receptor.[1] BSJ-05-037 brings CRL4CRBN into proximity with ITK, leading to its ubiquitination and subsequent degradation by the proteasome.[1]
While CRL4CRBN is exploited by this synthetic degrader, the primary endogenous E3 ligases responsible for ITK turnover in physiological and pathological contexts remain to be definitively identified. However, based on their known roles in regulating other tyrosine kinases in T-cell signaling, the following E3 ligase families are strong candidates:
-
Cbl Family E3 Ligases (c-Cbl, Cbl-b): The Casitas B-lineage lymphoma (Cbl) family of RING finger E3 ligases are well-established negative regulators of tyrosine kinase signaling.[3] They target activated protein tyrosine kinases for ubiquitination and subsequent degradation. Given ITK's role as a key tyrosine kinase in TCR signaling, it is plausible that Cbl family members are involved in its regulation.
-
Nedd4 Family E3 Ligases: The Nedd4 family of HECT domain E3 ligases are also known to regulate various signaling pathways, and some members are expressed in T-cells. Their involvement in the degradation of other signaling proteins suggests they could also play a role in ITK turnover.
Deubiquitinating Enzymes (DUBs)
The process of ubiquitination is reversible and is counter-regulated by deubiquitinating enzymes (DUBs), which remove ubiquitin moieties from substrate proteins. DUBs can therefore rescue proteins from degradation and stabilize their expression. While specific DUBs that directly target ITK have not yet been identified, several DUBs are known to regulate TCR signaling at various levels and could indirectly impact ITK stability or function. Further research is needed to elucidate the specific DUBs involved in ITK regulation.
Ubiquitination Sites on ITK
A critical aspect of understanding ITK degradation is the identification of the specific lysine (K) residues on the ITK protein that are targeted for ubiquitination. K48-linked polyubiquitin chains are the canonical signal for proteasomal degradation. To date, no published studies have definitively mapped the ubiquitination sites on ITK through techniques like mass spectrometry. Identifying these sites is a key area for future research and will be instrumental in developing more targeted therapeutic strategies.
Quantitative Data on ITK Stability
Quantitative analysis of protein stability provides valuable insights into the dynamics of its degradation. The half-life of a protein is a key parameter in these studies.
| Protein | Condition | Half-life (minutes) | Cell Line | Reference |
| Wild-type ITK | Basal | 107 | HEK 293 | |
| ITK R335W mutant | Basal | 80.5 | HEK 293 | |
| ITK Y588X mutant | Basal | 63 | HEK 293 | |
| ITK R29H mutant | Basal | 65 | HEK 293 | |
| ITK D500T,F501L,M503X mutant | Basal | 33 | HEK 293 | |
| ITK | Treatment with BSJ-05-037 (1 μM, 16h) | Potent degradation (IC50 = 17.6 ~ 41.8 nM) | DERL-2, Hut78 |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in ITK degradation and the experimental approaches to study them can greatly enhance understanding.
References
- 1. ITK Degradation to Block T-cell Receptor Signaling and Overcome Therapeutic Resistance in T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the ubiquitin pathway by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negative regulation of receptor tyrosine kinases by ubiquitination: Key roles of the Cbl family of E3 ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Studies and Animal Models for ITK Degraders: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase in the Tec family, playing a pivotal role in T-cell receptor (TCR) signaling.[1] Its involvement in T-cell proliferation, differentiation, and cytokine release makes it a compelling therapeutic target for a range of T-cell-mediated diseases, including autoimmune disorders and T-cell lymphomas.[2][3] Traditional small molecule inhibitors of ITK have been developed, but challenges such as off-target effects and acquired resistance have prompted the exploration of alternative therapeutic modalities.
Targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), has emerged as a powerful strategy to overcome the limitations of conventional inhibitors. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This guide provides an in-depth technical overview of the in vivo studies and animal models used to evaluate novel ITK degraders, with a focus on two representative compounds: BSJ-05-037 and Compound 28. As specific data for a degrader designated "ITK degrader 2" is not publicly available, this guide leverages published data on these well-characterized molecules to provide a comprehensive and practical resource.
Mechanism of Action: ITK Degradation
ITK degraders are designed to simultaneously bind to ITK and an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces the ubiquitination of ITK, marking it for degradation by the proteasome. The catalytic nature of this process allows for the degradation of multiple ITK molecules by a single degrader molecule, potentially leading to a more profound and sustained pharmacological effect compared to traditional inhibitors.
Signaling Pathways
A thorough understanding of the ITK signaling pathway is essential for designing and interpreting in vivo studies of ITK degraders. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical TCR signaling pathway and the mechanism of action for an ITK degrader.
Caption: Canonical ITK signaling pathway downstream of the T-cell receptor (TCR).
Caption: Mechanism of action for a heterobifunctional ITK degrader.
Quantitative Data Summary
The following tables summarize the in vivo and in vitro quantitative data for the representative ITK degraders, BSJ-05-037 and Compound 28.
Table 1: In Vitro Degradation and Activity
| Compound | Cell Line | DC50 (nM) | Max Degradation | Downstream Effect |
| BSJ-05-037 | DERL-2 | 17.6 | >90% at 1 µM | Reduces GATA-3 expression |
| BSJ-05-037 | Hut78 | 41.8 | >90% at 1 µM | Reduces GATA-3 expression |
| Compound 28 | Jurkat | Potent | Not specified | Inhibits IL-2 secretion |
Table 2: In Vivo Pharmacokinetics and Efficacy
| Compound | Animal Model | Dosing | Key Findings |
| BSJ-05-037 | T-cell lymphoma xenograft | Not specified | Overcomes chemotherapy resistance |
| BSJ-05-037 | T-cell lymphoma xenograft | Not specified | Reduces GATA-3 expression in vivo |
| Compound 28 | Balb/c mice | Not specified | Good plasma exposure |
| Compound 28 | Balb/c mice | Not specified | Efficient, rapid, and prolonged ITK degradation |
| Compound 28 | Balb/c mice | Not specified | Significantly suppresses IL-2 secretion stimulated by anti-CD3 antibody |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. The following protocols are synthesized from published data on BSJ-05-037 and Compound 28.
T-Cell Lymphoma Xenograft Model for Efficacy Studies
This protocol is based on studies with the ITK degrader BSJ-05-037.[1]
1. Cell Culture:
-
Culture human T-cell lymphoma cell lines (e.g., Hut78 or H9) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or similar strains) to prevent graft rejection.
-
All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines.
3. Tumor Implantation:
-
Harvest cultured T-cell lymphoma cells during the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL of PBS into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals (e.g., twice weekly).
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
5. Drug Administration:
-
Prepare the ITK degrader (e.g., BSJ-05-037) and vehicle control solutions. The formulation will depend on the physicochemical properties of the compound.
-
Administer the treatment (e.g., intraperitoneal injection) at the specified dose and schedule.
6. Efficacy Assessment:
-
Continue to monitor tumor volume throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm ITK degradation and downstream pathway modulation like GATA-3 expression).
Caption: Experimental workflow for in vivo efficacy testing in a xenograft model.
Pharmacodynamic and Pharmacokinetic Studies in Mice
This protocol is based on studies with the ITK degrader Compound 28.[4]
1. Animal Model:
-
Use healthy, adult mice (e.g., Balb/c) for these studies.
-
Acclimatize the animals to the facility for at least one week before the experiment.
2. Pharmacokinetic (PK) Study:
-
Administer a single dose of the ITK degrader (e.g., Compound 28) via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of the degrader using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
3. Pharmacodynamic (PD) Study:
-
Administer the ITK degrader to mice.
-
At specified time points after dosing, collect tissues of interest (e.g., spleen, lymph nodes) or peripheral blood mononuclear cells (PBMCs).
-
Prepare protein lysates from the collected tissues or cells.
-
Perform Western blotting to quantify the levels of ITK protein to determine the extent and duration of degradation.
4. In Vivo IL-2 Suppression Assay:
-
Pre-treat mice with the ITK degrader or vehicle.
-
After a specified time, stimulate the T-cells in vivo by administering an anti-CD3 antibody.
-
Collect blood at a peak response time point (e.g., 2 hours post-stimulation).
-
Measure the levels of IL-2 in the serum using an ELISA kit.
Conclusion
The in vivo evaluation of ITK degraders is a multi-faceted process that requires careful selection of animal models and rigorous experimental design. The representative compounds, BSJ-05-037 and Compound 28, demonstrate the potential of this therapeutic modality to potently and selectively degrade ITK, leading to downstream pathway modulation and anti-tumor efficacy in preclinical models. The technical guidance provided herein, including the summarized data, detailed protocols, and pathway diagrams, serves as a valuable resource for researchers and drug developers working to advance novel ITK-targeted therapies from the laboratory to the clinic. As the field of targeted protein degradation continues to evolve, the methodologies and models described will be instrumental in the preclinical validation of the next generation of ITK degraders.
References
- 1. ITK Degradation to Block T-cell Receptor Signaling and Overcome Therapeutic Resistance in T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Potent and Highly Selective Interleukin-2-Inducible T-Cell Kinase Degraders with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing Targeted Protein Degradation: The Therapeutic Potential of Targeting Interleukin-2-Inducible T-cell Kinase (ITK)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family, predominantly expressed in T-cells, natural killer (NK) cells, and mast cells.[1][2] It serves as a crucial signaling node downstream of the T-cell receptor (TCR), modulating T-cell development, activation, proliferation, and differentiation.[3][4][5] Dysregulation of ITK signaling is implicated in the pathogenesis of various diseases, including T-cell malignancies and autoimmune and inflammatory disorders, making it an attractive therapeutic target.
Traditionally, drug development has focused on small molecule inhibitors that block the kinase activity of their targets. However, this occupancy-driven pharmacology often requires sustained high drug concentrations and can be limited by off-target effects, incomplete target inhibition, and the development of resistance. An alternative and increasingly promising strategy is targeted protein degradation (TPD), which utilizes heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to eliminate the target protein entirely. PROTACs work by hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of a specific protein of interest. This event-driven mechanism can be catalytic, effective at lower concentrations, and can abrogate both enzymatic and non-enzymatic scaffolding functions of the target protein, offering potential advantages in potency, selectivity, and durability of response.
This technical guide explores the therapeutic potential of targeting ITK for degradation, summarizing key preclinical data, outlining experimental methodologies, and visualizing the core biological and experimental processes.
The ITK Signaling Pathway
ITK is a key component of the TCR signaling cascade. Upon engagement of the TCR with a peptide-major histocompatibility complex (pMHC) on an antigen-presenting cell, a series of phosphorylation events is initiated. The Src kinase Lck is activated, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This recruits and activates ZAP-70, which in turn phosphorylates the adaptor proteins LAT (Linker for Activation of T-cells) and SLP-76. This multi-protein complex serves as a scaffold to recruit downstream signaling molecules, including ITK and Phospholipase C-gamma 1 (PLCγ1). ITK, recruited to the membrane via its PH domain's interaction with PI(3,4,5)P3, is then phosphorylated and activated by Lck. Activated ITK phosphorylates and activates PLCγ1, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This leads to calcium flux and the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), ultimately driving T-cell activation, cytokine production, and proliferation.
References
- 1. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ITK (gene) - Wikipedia [en.wikipedia.org]
- 3. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] T-cell signaling regulated by the Tec family kinase, Itk. | Semantic Scholar [semanticscholar.org]
- 5. ITK degradation to block T cell receptor signaling and overcome therapeutic resistance in T cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to ITK Degrader 2 (Compound 30/BSJ-05-037)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and experimental protocols associated with the Interleukin-2-inducible T-cell kinase (ITK) degrader 2, also identified as compound 30 and BSJ-05-037. This potent and selective heterobifunctional degrader is a valuable tool for studying ITK biology and holds therapeutic potential for T-cell mediated diseases.
Molecular Structure and Physicochemical Properties
ITK degrader 2 (BSJ-05-037) is a proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of ITK. It consists of a ligand that binds to ITK, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
Chemical Structure:
-
Molecular Formula: C₄₁H₄₉F₂N₉O₃
-
CAS Number: 2858738-65-3
-
SMILES: C[C@@]12--INVALID-LINK--(CC3=C(C2)NN=C3C=4NC=5C(C4)=CC=C(N(C(--INVALID-LINK--N6CCN(CC7CCN(CC7)C8=CC=C(C=N8)C9C(=O)NC(=O)CC9)CC6)=O)C)C5)[H]
Mechanism of Action
As a PROTAC, this compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically eliminate the ITK protein. The degrader molecule simultaneously binds to both ITK and the CRBN E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of ITK by the E3 ligase. The polyubiquitinated ITK is then recognized and degraded by the proteasome. This event-driven mechanism allows a single molecule of the degrader to catalytically induce the degradation of multiple ITK protein molecules.
Quantitative Data
The following tables summarize the key quantitative data for this compound (BSJ-05-037) from in vitro and in vivo studies.
Table 1: In Vitro Degradation Potency
| Cell Line | Description | DC₅₀ (nM) | Treatment Time (h) |
| DERL-2 | Hepatosplenic T-cell lymphoma | 17.6 | 16 |
| Hut78 | Cutaneous T-cell lymphoma | 41.8 | 16 |
DC₅₀: Half-maximal degradation concentration.
Table 2: In Vivo Pharmacokinetics in Mice
| Parameter | Value | Unit | Dosing |
| Cₘₐₓ | 0.87 | µM | 90 mg/kg, p.o. |
| Tₘₐₓ | 2 | h | 90 mg/kg, p.o. |
| ITK Degradation | 20 | % | 90 mg/kg, p.o. (at 6 h) |
Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; p.o.: Oral administration.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization and evaluation of this compound.
Synthesis of this compound (BSJ-05-037)
A detailed, step-by-step synthesis protocol and full characterization data (¹H NMR, ¹³C NMR, and mass spectrometry) are typically found in the supplementary information of the primary research publication by Jiang et al. (2023) in Cell Chemical Biology. Researchers should refer to this source for the precise experimental details.
Western Blot Analysis for ITK Degradation
This protocol is used to quantify the degradation of ITK protein in cells treated with the degrader.
Materials:
-
Cell lines (e.g., DERL-2, Hut78)
-
This compound (BSJ-05-037)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-ITK
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of this compound or DMSO for the desired time (e.g., 16 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-ITK antibody and a loading control antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the ITK band intensity to the loading control band intensity to determine the relative ITK protein levels.
CRBN-Dependent Degradation Assay
This assay confirms that the degradation of ITK is mediated by the CRBN E3 ligase.
Procedure:
-
Co-treatment with Pomalidomide: Treat cells with this compound in the presence and absence of an excess of pomalidomide (a CRBN ligand). If the degradation is CRBN-dependent, pomalidomide will compete for binding to CRBN and rescue ITK from degradation.
-
CRBN Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of CRBN in the cells. Treat these cells and wild-type control cells with this compound. A lack of ITK degradation in the CRBN-deficient cells confirms the dependency.
-
Analysis: Assess ITK protein levels using the Western blot protocol described above.
Signaling Pathway Modulation
ITK is a key component of the T-cell receptor (TCR) signaling pathway. Degradation of ITK by this compound disrupts this pathway, leading to downstream functional consequences.
By inducing the degradation of ITK, this compound effectively blocks the downstream signaling cascade that leads to T-cell activation, proliferation, and cytokine production. This makes it a valuable tool for studying the roles of ITK in various physiological and pathological processes and a potential therapeutic agent for T-cell malignancies and autoimmune diseases.
Methodological & Application
Application Notes and Protocols for ITK Degrader 2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of ITK Degrader 2 (also referred to as compound 30) in cell culture. The protocols outlined below are based on published research involving potent and selective ITK degraders, such as BSJ-05-037, which serves as a well-characterized example of this class of molecules.[1][2][3] The methodologies cover the assessment of ITK degradation, the impact on downstream signaling, and the effects on cell viability in relevant T-cell lymphoma cell lines.
Introduction to ITK Degraders
Interleukin-2-inducible T-cell kinase (ITK) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, proliferation, and differentiation.[1][4] Dysregulation of ITK signaling is implicated in various T-cell malignancies and autoimmune diseases. Targeted degradation of ITK using proteolysis-targeting chimeras (PROTACs) presents a novel therapeutic strategy. These heterobifunctional molecules bring ITK into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This approach not only inhibits the kinase activity but also eliminates any non-catalytic scaffolding functions of the protein.
This compound (compound 30) is an orally active, PROTAC-based ITK-targeted degrader. Another potent and selective ITK degrader, BSJ-05-037, has been shown to induce robust ITK degradation in T-cell lymphoma (TCL) cell lines, leading to anti-proliferative effects and increased sensitivity to chemotherapy.
Data Presentation
The following tables summarize key quantitative data for ITK degraders from in vitro studies.
Table 1: In Vitro Degradation Potency of ITK Degraders
| Degrader | Cell Line | DC50 | Max Degradation | Treatment Time |
| This compound (compound 30) | Not Specified | <10 nM | Not Specified | Not Specified |
| BSJ-05-037 | DERL-2 | 17.6 nM | >90% at 1 µM | 16 hours |
| BSJ-05-037 | Hut78 | 41.8 nM | >90% at 1 µM | 16 hours |
| BSJ-05-037 | MOLT4 | Not Specified | Significant at 100 nM | 5 hours |
DC50 represents the concentration required for 50% maximal degradation.
Table 2: Anti-proliferative Effects of ITK Degrader BSJ-05-037
| Cell Line | IC50 | Assay Duration |
| DERL-2 | Potent anti-proliferative effects noted | 10 days |
| Jurkat | Potent anti-proliferative effects noted | Not Specified |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ITK signaling pathway and a general experimental workflow for evaluating ITK degraders.
Caption: ITK Signaling Pathway in T-Cells.
Caption: Experimental Workflow for ITK Degrader Evaluation.
Experimental Protocols
Protocol 1: Cell Culture of T-Cell Lymphoma Lines
This protocol provides general guidelines for the culture of DERL-2, Hut78, and Jurkat cell lines.
Materials:
-
Cell Lines: DERL-2, Hut78, Jurkat
-
Culture Media:
-
Hut78: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS).
-
Jurkat: RPMI-1640 medium supplemented with 10% FBS and 2 mM L-glutamine.
-
DERL-2: (Specific media not detailed in provided search results, but RPMI-1640 with 10-20% FBS is a common medium for lymphoma cell lines).
-
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
Humidified incubator at 37°C with 5% CO2
-
Sterile culture flasks and plates
Procedure:
-
Thaw frozen cell vials rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete culture medium.
-
Centrifuge at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Transfer the cell suspension to a culture flask at a recommended seeding density (e.g., 2 x 10^5 viable cells/mL for Hut78).
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell density and viability regularly. For suspension cultures like Hut78 and Jurkat, maintain cell concentrations between a specified range (e.g., 5 x 10^4 and 8 x 10^5 viable cells/mL for Hut78).
-
Subculture the cells by splitting them at a 1:2 to 1:3 ratio every 2-3 days, or as required to maintain logarithmic growth.
Protocol 2: ITK Degradation Assay by Western Blot
This protocol details the procedure for assessing the degradation of ITK protein in treated cells.
Materials:
-
Treated and untreated cell pellets
-
Cell Lysis Buffer (e.g., Cell Signaling Technology, #9803) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-ITK, anti-phospho-PLCγ1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash harvested cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Agitate for 30 minutes at 4°C.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (e.g., 10-15 µg per lane) and prepare with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ITK antibody (and other primary antibodies of interest) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to quantify the extent of ITK degradation relative to the loading control.
-
Protocol 3: Cell Viability Assay (MTT/MTS)
This protocol is for determining the effect of this compound on the viability and proliferation of T-cell lymphoma cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a suitable density in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to acclimate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add the desired concentrations of the degrader to the wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours, or up to 10 days for longer-term proliferation assays).
-
-
MTT/MTS Addition:
-
For MTT: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
For MTS: Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
For MTT: Carefully remove the medium and add 100-150 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
For MTS: No solubilization step is needed.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve to determine the IC50 value.
-
References
- 1. ITK Degradation to Block T-cell Receptor Signaling and Overcome Therapeutic Resistance in T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ITK degradation to block T cell receptor signaling and overcome therapeutic resistance in T cell lymphomas. | Broad Institute [broadinstitute.org]
- 3. ITK degradation to block T cell receptor signaling and overcome therapeutic resistance in T cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ITK Degrader 2 in Jurkat Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ITK Degrader 2, a potent and selective targeted protein degrader, in Jurkat cells. This document outlines the mechanism of action, provides detailed experimental protocols for performance evaluation, and presents representative data to guide your research and development efforts.
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a crucial non-receptor tyrosine kinase that plays a central role in T-cell receptor (TCR) signaling.[1][2] Its involvement in T-cell activation, differentiation, and cytokine production makes it a promising therapeutic target for various immunological disorders and T-cell malignancies.[1][3][4] Jurkat cells, an immortalized human T lymphocyte cell line, are a widely used in vitro model to study T-cell signaling and to evaluate the efficacy of therapeutic agents targeting this pathway.
This compound is a heterobifunctional molecule designed to induce the degradation of the ITK protein. It functions by recruiting an E3 ubiquitin ligase, such as Cereblon (CRBN), to the ITK protein, leading to its polyubiquitination and subsequent degradation by the proteasome. This targeted degradation approach offers a powerful alternative to traditional enzyme inhibition, potentially leading to a more profound and sustained downstream signaling blockade.
Mechanism of Action of this compound
This compound is a PROTAC (Proteolysis Targeting Chimera) that simultaneously binds to the ITK protein and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to ITK, marking it for destruction by the 26S proteasome. The degradation of ITK disrupts the TCR signaling cascade, thereby inhibiting downstream events such as phospholipase C-γ1 (PLCγ1) phosphorylation, calcium mobilization, and the activation of transcription factors like NFAT and NF-κB.
Figure 1: Mechanism of action of this compound.
Data Presentation
The following tables summarize representative quantitative data for a potent and selective ITK degrader in Jurkat cells. This data is synthesized from published research on similar molecules.
Table 1: Degradation Potency of this compound in Jurkat Cells
| Parameter | Value |
| DC₅₀ (50% Degradation Concentration) | 10 - 50 nM |
| Dₘₐₓ (Maximum Degradation) | > 90% |
| Time to Dₘₐₓ | 4 - 8 hours |
Table 2: Functional Effects of this compound in Jurkat Cells
| Assay | Endpoint | IC₅₀ (50% Inhibitory Concentration) |
| IL-2 Secretion (stimulated) | Inhibition of IL-2 production | 20 - 100 nM |
| Cell Viability | Reduction in cell proliferation | > 1 µM |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the activity of this compound in Jurkat cells.
Jurkat Cell Culture
-
Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152).
-
Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Density: Keep the cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
Passaging: Subculture cells every 2-3 days by diluting the cell suspension to the lower end of the recommended density range.
Western Blotting for ITK Degradation
This protocol is used to quantify the extent of ITK protein degradation following treatment with this compound.
Figure 2: Western Blotting Workflow.
-
Cell Treatment:
-
Seed Jurkat cells at a density of 5 x 10⁵ cells/mL in a 6-well plate.
-
Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO).
-
Treat the cells with the desired concentrations of the degrader or vehicle and incubate for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ITK overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of ITK degradation relative to the vehicle control.
-
Flow Cytometry for Downstream Signaling (Phospho-PLCγ1)
This protocol assesses the functional consequence of ITK degradation by measuring the phosphorylation of its direct substrate, PLCγ1.
-
Cell Treatment and Stimulation:
-
Seed Jurkat cells at 1 x 10⁶ cells/mL and treat with this compound or vehicle for the desired time.
-
Stimulate the T-cells by adding anti-CD3/CD28 antibodies or PMA and Ionomycin for a short period (e.g., 15 minutes).
-
-
Staining:
-
Fix the cells with a fixation buffer (e.g., 1.5% paraformaldehyde) for 10 minutes at 37°C.
-
Permeabilize the cells with a permeabilization buffer (e.g., ice-cold 90% methanol) for 30 minutes on ice.
-
Wash the cells with staining buffer (PBS with 1% BSA).
-
Incubate the cells with a fluorescently labeled anti-phospho-PLCγ1 antibody for 1 hour at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in staining buffer.
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the phospho-PLCγ1 signal to determine the effect of the ITK degrader.
-
Cell Viability Assay (MTS/MTT Assay)
This assay determines the effect of this compound on the proliferation and viability of Jurkat cells.
-
Cell Seeding and Treatment:
-
Seed Jurkat cells at a density of 1 x 10⁵ cells/well in a 96-well plate.
-
Treat the cells with serial dilutions of this compound or vehicle.
-
Incubate for 48-72 hours.
-
-
Assay Procedure:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ value for cell growth inhibition.
-
Mandatory Visualizations
Figure 3: Simplified ITK Signaling Pathway in T-Cells.
References
- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Proteomics for Selectivity Profiling of ITK Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a critical component of the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, proliferation, and differentiation.[1][2][3][4] Its involvement in various T-cell mediated diseases has made it an attractive therapeutic target. A novel and promising therapeutic strategy is the use of heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), to induce the selective degradation of ITK. These degraders work by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
A crucial aspect of developing effective and safe ITK degraders is to ensure their selectivity, minimizing off-target effects that could lead to toxicity. Quantitative proteomics has emerged as a powerful and unbiased tool to assess the selectivity of these degraders on a proteome-wide scale. By quantifying changes in protein abundance across thousands of proteins in response to degrader treatment, researchers can confirm on-target degradation and identify any unintended protein degradation. This application note provides a detailed protocol for utilizing quantitative proteomics to evaluate the selectivity of an ITK degrader.
Key Concepts and Workflows
ITK Signaling Pathway
ITK is a tyrosine kinase that is essential for regulating the adaptive immune response. Upon T-cell receptor (TCR) activation, a cascade of phosphorylation events leads to the recruitment and activation of ITK at the cell membrane. Activated ITK then phosphorylates downstream targets, including phospholipase C gamma 1 (PLCG1), which ultimately results in T-cell proliferation and differentiation.
ITK Degrader Mechanism of Action
ITK degraders are bifunctional molecules that simultaneously bind to ITK and an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces the formation of a ternary complex, leading to the ubiquitination of ITK and its subsequent degradation by the proteasome.
Quantitative Proteomics Workflow
The overall workflow involves treating cells with the ITK degrader, preparing cell lysates, digesting proteins into peptides, labeling the peptides with isobaric tags (e.g., Tandem Mass Tags - TMT), and analyzing them by liquid chromatography-mass spectrometry (LC-MS). The relative abundance of each protein is then determined across different treatment conditions.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a human T-cell line that expresses ITK, such as Jurkat or MOLT4 cells.
-
Cell Culture: Culture the cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment:
-
Seed the cells at a density of 1 x 10⁶ cells/mL.
-
Treat the cells with the ITK degrader at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and for different time points (e.g., 2, 8, 16 hours).
-
Include a vehicle control (e.g., DMSO) and a negative control (e.g., an inactive analogue of the degrader).
-
Perform experiments in biological triplicate for statistical robustness.
-
Cell Lysis and Protein Extraction
-
Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Sonication: Sonicate the lysate to shear genomic DNA and ensure complete lysis.
-
Centrifugation: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
Protein Digestion
-
Reduction and Alkylation:
-
Reduce the disulfide bonds in the proteins by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.
-
-
Digestion:
-
Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Peptide Labeling (TMT)
-
Desalting: Desalt the digested peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Labeling: Label the peptides with TMT reagents according to the manufacturer's protocol. Each sample (corresponding to a specific treatment condition) is labeled with a unique TMT tag.
-
Quenching and Pooling: Quench the labeling reaction and pool the labeled peptide samples in equal amounts.
-
Desalting: Desalt the pooled, labeled peptide mixture using a C18 SPE cartridge.
LC-MS/MS Analysis
-
Fractionation (Optional but Recommended): For deep proteome coverage, fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography.
-
LC-MS/MS: Analyze the peptide fractions (or the unfractionated sample) by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., an Orbitrap-based instrument).
-
Use a suitable gradient to separate the peptides.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Data Analysis and Quantification
-
Database Search: Search the raw mass spectrometry data against a human protein database (e.g., UniProt/Swiss-Prot) using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).
-
Specify TMT labels as a fixed modification.
-
Include variable modifications such as methionine oxidation and N-terminal acetylation.
-
-
Protein Identification and Quantification: Identify and quantify the reporter ion intensities for each identified peptide. The software will then calculate the relative abundance of each protein across the different samples.
-
Statistical Analysis: Perform statistical analysis to identify proteins that are significantly up- or down-regulated in response to the degrader treatment compared to the vehicle control.
Data Presentation
The quantitative proteomics data should be summarized in clear and structured tables to facilitate the assessment of degrader selectivity.
Table 1: On-Target and Off-Target Analysis of ITK Degrader (100 nM, 16 hours)
| Protein | Gene Name | Fold Change vs. Vehicle | p-value | Annotation |
| ITK | ITK | -15.2 | < 0.001 | On-Target |
| BTK | BTK | -1.1 | 0.45 | Tec Family Kinase |
| TEC | TEC | -1.3 | 0.38 | Tec Family Kinase |
| LCK | LCK | -1.0 | 0.89 | T-Cell Signaling |
| ZAP70 | ZAP70 | -1.2 | 0.51 | T-Cell Signaling |
| Protein X | GENEX | -5.8 | < 0.01 | Potential Off-Target |
| Protein Y | GENEY | 1.1 | 0.76 | Unrelated |
| ... (top significant hits) |
Table 2: Dose-Response of ITK Degradation
| Protein | Gene Name | Fold Change (1 nM) | Fold Change (10 nM) | Fold Change (100 nM) | Fold Change (1 µM) |
| ITK | ITK | -2.1 | -8.5 | -15.2 | -16.1 |
| Protein X | GENEX | -1.2 | -2.5 | -5.8 | -6.2 |
| ... |
Table 3: Time-Course of ITK Degradation (100 nM)
| Protein | Gene Name | Fold Change (2h) | Fold Change (8h) | Fold Change (16h) |
| ITK | ITK | -6.3 | -12.1 | -15.2 |
| Protein X | GENEX | -1.5 | -3.9 | -5.8 |
| ... |
Conclusion
Quantitative proteomics provides a comprehensive and unbiased approach to evaluate the selectivity of ITK degraders. By following the detailed protocols outlined in this application note, researchers can generate high-quality data to confirm on-target efficacy and identify potential off-target liabilities. This information is critical for the optimization of lead compounds and the development of safe and effective ITK-targeting therapeutics. The use of dose-response and time-course studies further strengthens the analysis, providing a deeper understanding of the degrader's pharmacological profile. Ultimately, this powerful technology enables data-driven decision-making in the drug discovery pipeline for targeted protein degraders.
References
- 1. ITK degradation to block T cell receptor signaling and overcome therapeutic resistance in T cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ITK degradation to block T cell receptor signaling and overcome therapeutic resistance in T cell lymphomas. | Broad Institute [broadinstitute.org]
- 3. scilit.com [scilit.com]
- 4. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Cell Viability Following Treatment with ITK Degrader 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, proliferation, and differentiation.[1][2][3][4] Dysregulation of ITK signaling is implicated in various T-cell malignancies and autoimmune diseases, making it an attractive therapeutic target.[5] Targeted protein degradation, utilizing molecules like Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic strategy to eliminate target proteins rather than just inhibiting their function. ITK Degrader 2 is a heterobifunctional molecule designed to specifically target ITK for ubiquitination and subsequent proteasomal degradation.
These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on T-cell derived cancer cell lines. The primary methods described are the MTT and CellTiter-Glo® assays, which are robust techniques for quantifying cell viability.
ITK Signaling Pathway and Mechanism of this compound
Upon T-cell receptor (TCR) stimulation, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates phospholipase C-gamma 1 (PLCγ1), which in turn generates the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). These messengers trigger downstream pathways that culminate in the activation of transcription factors such as NFAT and NF-κB, driving T-cell activation and proliferation.
This compound functions as a PROTAC, a molecule with two key domains: one that binds to ITK and another that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of ITK, marking it for degradation by the proteasome. The degradation of ITK disrupts the TCR signaling cascade, leading to an anti-proliferative effect and potentially inducing apoptosis in ITK-dependent cancer cells.
Experimental Protocols
The following protocols outline two common methods for assessing cell viability after treatment with this compound: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
General Experimental Workflow
The overall workflow for evaluating the effect of this compound on cell viability is as follows:
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
T-cell line (e.g., Jurkat)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Culture cells to a logarithmic growth phase.
-
Count the cells and adjust the density to 1 x 10⁵ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions.
-
Incubate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C or for 15 minutes on an orbital shaker.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the ATP concentration.
Materials:
-
T-cell line (e.g., Jurkat)
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay, but use opaque-walled plates suitable for luminescence readings.
-
-
Compound Treatment:
-
Follow the same procedure as in the MTT assay.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
After the treatment incubation, allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Signal Stabilization and Data Acquisition:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Data Presentation and Analysis
The results from the cell viability assays can be used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound. The IC₅₀ is the concentration of the degrader that causes a 50% reduction in cell viability.
Data Analysis Steps:
-
Subtract the average background reading (medium only) from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.
-
% Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100
-
-
Plot the % Viability against the log-transformed concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC₅₀ value.
Sample Data Tables
Table 1: Raw Absorbance Data from MTT Assay
| This compound (nM) | Replicate 1 (OD 570nm) | Replicate 2 (OD 570nm) | Replicate 3 (OD 570nm) |
| 0 (Vehicle) | 1.254 | 1.288 | 1.265 |
| 1 | 1.231 | 1.255 | 1.243 |
| 10 | 1.102 | 1.125 | 1.118 |
| 100 | 0.645 | 0.678 | 0.662 |
| 1000 | 0.152 | 0.165 | 0.158 |
| 10000 | 0.088 | 0.091 | 0.089 |
| Medium Only | 0.085 | 0.087 | 0.086 |
Table 2: Calculated Percent Viability and IC₅₀
| This compound (nM) | Average OD (Corrected) | % Viability |
| 0 (Vehicle) | 1.183 | 100.0% |
| 1 | 1.157 | 97.8% |
| 10 | 1.030 | 87.1% |
| 100 | 0.579 | 48.9% |
| 1000 | 0.072 | 6.1% |
| 10000 | 0.003 | 0.3% |
| IC₅₀ (nM) | \multicolumn{2}{c | }{~102 nM } |
Table 3: Luminescence Data from CellTiter-Glo® Assay
| This compound (nM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) |
| 0 (Vehicle) | 850,234 | 865,432 | 858,876 |
| 1 | 845,112 | 852,345 | 849,987 |
| 10 | 750,987 | 765,432 | 758,876 |
| 100 | 430,123 | 445,678 | 438,876 |
| 1000 | 95,876 | 102,345 | 99,876 |
| 10000 | 15,432 | 16,789 | 16,123 |
| Medium Only | 1,234 | 1,345 | 1,289 |
Table 4: Calculated Percent Viability and IC₅₀ from Luminescence Data
| This compound (nM) | Average RLU (Corrected) | % Viability |
| 0 (Vehicle) | 857,213 | 100.0% |
| 1 | 848,180 | 99.0% |
| 10 | 757,464 | 88.4% |
| 100 | 437,258 | 51.0% |
| 1000 | 98,398 | 11.5% |
| 10000 | 14,814 | 1.7% |
| IC₅₀ (nM) | \multicolumn{2}{c | }{~98 nM } |
Conclusion
The protocols described provide a comprehensive framework for evaluating the in vitro efficacy of this compound. By accurately determining the IC₅₀ value, researchers can quantify the cytotoxic potential of this compound and compare its activity across different cell lines. This information is crucial for the preclinical development of ITK degraders as potential therapeutics for T-cell malignancies and other related disorders.
References
- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ITK degradation to block T cell receptor signaling and overcome therapeutic resistance in T cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ITK Degradation to Block T-cell Receptor Signaling and Overcome Therapeutic Resistance in T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of T-cells Treated with ITK Degrader 2
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases and is predominantly expressed in T-cells.[1][2] It serves as a critical component of the T-cell receptor (TCR) signaling cascade, playing a pivotal role in T-cell activation, proliferation, differentiation, and cytokine production.[1][3][4] Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream substrates, including phospholipase C-gamma 1 (PLCγ1), leading to the activation of signaling pathways that are essential for T-cell function. Given its central role in T-cell biology, ITK has emerged as a promising therapeutic target for a range of T-cell mediated diseases, including autoimmune disorders and T-cell malignancies.
ITK degraders represent a novel therapeutic modality designed to selectively eliminate the ITK protein rather than merely inhibiting its kinase activity. These heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), function by simultaneously binding to ITK and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the ITK protein. This approach offers the potential for a more profound and sustained inhibition of ITK signaling compared to traditional small molecule inhibitors.
This application note provides detailed protocols for the treatment of human T-cells with a novel ITK degrader, designated here as ITK Degrader 2, and the subsequent analysis of its effects on T-cell viability, activation, proliferation, and cytokine production using multiparameter flow cytometry.
Principle of the Method
This protocol outlines the in vitro treatment of isolated human peripheral blood mononuclear cells (PBMCs) or purified T-cells with this compound. Following treatment and stimulation, the T-cells are stained with a panel of fluorescently conjugated antibodies to identify specific T-cell subsets and to quantify key functional parameters by flow cytometry. The parameters assessed include:
-
T-cell Viability: Determined by the exclusion of a viability dye (e.g., 7-AAD).
-
T-cell Activation: Measured by the surface expression of early and late activation markers such as CD69 and CD25.
-
T-cell Proliferation: Assessed using a cell proliferation dye (e.g., CFSE) that is diluted with each cell division.
-
Intracellular Cytokine Production: Quantified by intracellular staining for key cytokines like IFN-γ and IL-2 following stimulation in the presence of a protein transport inhibitor.
Featured Product
-
This compound: A highly potent and selective heterobifunctional degrader of ITK. For research use only.
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (stock solution in DMSO)
-
Anti-CD3/CD28 T-cell activator (e.g., Dynabeads™ Human T-Activator CD3/CD28)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Brefeldin A
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
7-AAD (7-Aminoactinomycin D) Staining Solution
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorescently conjugated antibodies (see Table 1 for a recommended panel)
Table 1: Recommended Flow Cytometry Antibody Panel
| Target | Fluorochrome | Clone | Purpose |
| CD3 | APC-H7 | SK7 | T-cell lineage marker |
| CD4 | BV786 | SK3 | Helper T-cell subset marker |
| CD8 | BV605 | SK1 | Cytotoxic T-cell subset marker |
| CD69 | PE-Cy7 | FN50 | Early activation marker |
| CD25 | BV421 | M-A251 | Late activation marker |
| IFN-γ | FITC | B27 | Intracellular cytokine |
| IL-2 | PE | MQ1-17H12 | Intracellular cytokine |
| 7-AAD | - | - | Viability dye |
Experimental Protocols
Protocol 1: T-cell Isolation and Culture
-
Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
(Optional) Enrich for T-cells from the PBMC population using a negative selection kit to obtain untouched T-cells.
-
Wash the isolated cells with sterile PBS and resuspend them in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.
Protocol 2: Treatment of T-cells with this compound
-
Prepare serial dilutions of this compound in complete RPMI medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration does not exceed 0.1% in all cultures, including the vehicle control.
-
Seed 1 x 10^6 T-cells in 1 mL of complete RPMI medium into the wells of a 24-well plate.
-
Add the desired concentrations of this compound or vehicle control (0.1% DMSO) to the cell cultures.
-
Incubate the cells for 2-4 hours at 37°C in a humidified 5% CO2 incubator before stimulation.
Protocol 3: T-cell Activation and Proliferation Assay
-
For the proliferation assay, label the T-cells with CFSE according to the manufacturer's protocol prior to treatment with the ITK degrader.
-
Following the pre-incubation with this compound, add a T-cell activator (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio) to the cell cultures.
-
Include the following controls:
-
Unstimulated cells (no activator)
-
Stimulated cells with vehicle control
-
Stimulated cells with a range of this compound concentrations
-
-
Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, harvest the cells for flow cytometry analysis.
Protocol 4: Intracellular Cytokine Staining
-
Following the pre-incubation with this compound, stimulate the T-cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (10 µg/mL).
-
Include the same controls as in the proliferation assay.
-
After the stimulation period, harvest the cells for flow cytometry analysis.
Protocol 5: Flow Cytometry Staining
-
Harvest the cells and transfer them to FACS tubes.
-
Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Surface Staining:
-
Prepare a cocktail of fluorescently labeled antibodies against the surface markers (CD3, CD4, CD8, CD69, CD25) in FACS buffer.
-
Resuspend the cell pellet in the antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
-
Wash the cells twice with FACS buffer.
-
Viability Staining:
-
Resuspend the cells in 100 µL of FACS buffer and add 5 µL of 7-AAD staining solution.
-
Incubate for 10 minutes at room temperature in the dark.
-
-
Fixation and Permeabilization (for intracellular staining):
-
If performing intracellular cytokine staining, after the surface staining and wash steps, resuspend the cells in 250 µL of Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
-
Intracellular Staining:
-
Prepare a cocktail of fluorescently labeled antibodies against the intracellular cytokines (IFN-γ, IL-2) in Permeabilization/Wash buffer.
-
Resuspend the fixed and permeabilized cells in the intracellular antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
-
Wash the cells twice with Permeabilization/Wash buffer.
-
Resuspend the final cell pellet in 300 µL of FACS buffer for immediate acquisition on a flow cytometer.
Data Acquisition and Analysis
Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes. Collect a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate) for robust statistical analysis.
Analyze the data using a suitable flow cytometry analysis software. The general gating strategy should be as follows:
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Exclude doublets using FSC-A vs FSC-H.
-
Gate on live cells by excluding 7-AAD positive cells.
-
Identify T-cells by gating on the CD3+ population.
-
From the CD3+ gate, further delineate CD4+ and CD8+ T-cell subsets.
-
Within each subset, quantify the percentage of cells expressing activation markers (CD69+, CD25+), the proliferation index based on CFSE dilution, and the percentage of cells producing intracellular cytokines (IFN-γ+, IL-2+).
Expected Results
Treatment of T-cells with an effective ITK degrader is expected to result in a dose-dependent decrease in T-cell activation, proliferation, and cytokine production upon stimulation.
Table 2: Summary of Expected Quantitative Data
| Parameter | Metric | Vehicle Control | This compound (Low Conc.) | This compound (High Conc.) |
| Viability | % Live Cells (7-AAD-) | >90% | >90% | >85% |
| Activation | % CD69+ of CD4+ T-cells | ~60% | ~40% | ~15% |
| % CD25+ of CD4+ T-cells | ~75% | ~50% | ~20% | |
| Proliferation | Proliferation Index of CD8+ T-cells | ~2.5 | ~1.8 | ~1.2 |
| % Divided Cells (CFSE low) | ~80% | ~60% | ~30% | |
| Cytokine Production | % IFN-γ+ of CD8+ T-cells | ~40% | ~25% | ~5% |
| % IL-2+ of CD4+ T-cells | ~35% | ~20% | ~8% |
Note: The values presented in Table 2 are hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions and donors.
Visualizations
Caption: ITK Signaling and Degrader Mechanism of Action.
Caption: Experimental Workflow for T-cell Analysis.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Cell Viability | High concentration of DMSO or this compound toxicity. | Ensure final DMSO concentration is ≤0.1%. Perform a dose-response curve to determine the optimal non-toxic concentration of the degrader. |
| Poor T-cell Activation | Suboptimal activator concentration or inactive reagents. | Titrate the anti-CD3/CD28 activator. Use fresh PMA/Ionomycin solutions. |
| High Background Staining | Insufficient washing or non-specific antibody binding. | Increase the number of wash steps. Include an Fc block step before surface staining. Titrate antibodies to determine the optimal concentration. |
| No Proliferation in Stimulated Control | Inadequate incubation time or low cell density. | Extend the incubation period to 96 hours. Ensure the starting cell density is 1 x 10^6 cells/mL. |
| Weak Intracellular Cytokine Signal | Ineffective protein transport inhibitor or insufficient stimulation time. | Ensure Brefeldin A is added at the correct concentration and for the recommended time (4-6 hours). Optimize the stimulation time. |
Conclusion
The protocols described in this application note provide a comprehensive framework for evaluating the pharmacological effects of this compound on primary human T-cells. By utilizing multiparameter flow cytometry, researchers can simultaneously assess multiple aspects of T-cell function, including viability, activation, proliferation, and cytokine production, in a quantitative and high-throughput manner. This approach is invaluable for the preclinical characterization and development of novel ITK-targeting therapeutics.
References
- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] T-cell signaling regulated by the Tec family kinase, Itk. | Semantic Scholar [semanticscholar.org]
- 3. ITK degradation to block T cell receptor signaling and overcome therapeutic resistance in T cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ITK degradation to block T cell receptor signaling and overcome therapeutic resistance in T cell lymphomas. | Broad Institute [broadinstitute.org]
Application Notes and Protocols for Evaluating the Pharmacokinetics of ITK Degraders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of Interleukin-2-inducible T-cell kinase (ITK) degraders. ITK is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it a promising therapeutic target for autoimmune diseases and T-cell lymphomas.[1][2] Targeted degradation of ITK using heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality.[1][3] This document outlines the essential experimental procedures to characterize the absorption, distribution, metabolism, and excretion (ADME) of ITK degraders, as well as their in vivo efficacy.
Introduction to ITK and ITK Degraders
ITK is a member of the Tec family of non-receptor tyrosine kinases and plays a crucial role in transducing signals downstream of the TCR.[1] Upon TCR activation, ITK is activated and subsequently phosphorylates and activates phospholipase C-gamma 1 (PLCγ1), leading to the activation of downstream signaling pathways that are essential for T-cell proliferation, differentiation, and cytokine production. Dysregulation of ITK signaling is implicated in various T-cell-mediated diseases.
ITK degraders are engineered molecules, typically PROTACs, that induce the degradation of the ITK protein. They consist of a ligand that binds to ITK, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination of ITK and its subsequent degradation by the proteasome, thereby blocking TCR signaling. The catalytic nature of this process allows for sustained pharmacodynamic effects that can persist even after the degrader has been cleared from circulation.
Pharmacokinetic and Pharmacodynamic Evaluation Workflow
A systematic evaluation of the pharmacokinetic and pharmacodynamic properties of ITK degraders is crucial for their preclinical development. The following workflow outlines the key stages of this evaluation.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo pharmacokinetic and pharmacodynamic parameters for representative ITK degraders.
Table 1: In Vitro Degradation Potency of ITK Degraders
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Assay Conditions | Reference |
| BSJ-05-037 | DERL-2 | 17.6 | >90 | 16 h treatment | |
| Hut78 | 41.8 | >90 | 16 h treatment | ||
| Compound 28 | Jurkat | 3.6 | >90 | 12 h treatment |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: Preclinical Pharmacokinetic Parameters of ITK Degraders in Mice
| Compound | Dose and Route | Cmax (µM) | Tmax (h) | t1/2 (h) | AUC (µM*h) | Formulation | Reference |
| BSJ-05-037 | 10 mg/kg, i.p. | 3.4 | ~0.5 | 1.9 | Not Reported | Not Specified | |
| Compound 28 | 20 mg/kg, i.p. | Not Reported | Not Reported | Not Reported | Not Reported | Not Specified |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Half-life; AUC: Area under the concentration-time curve; i.p.: Intraperitoneal.
Detailed Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol describes a typical single-dose pharmacokinetic study of an ITK degrader in mice.
1. Materials:
-
ITK degrader compound
-
Appropriate vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Male C57BL/6 or Balb/c mice (8-10 weeks old)
-
Dosing syringes and needles (for oral gavage or intraperitoneal injection)
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
2. Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Formulation Preparation: Prepare the dosing formulation of the ITK degrader in the chosen vehicle on the day of the experiment.
-
Dosing: Administer a single dose of the ITK degrader to the mice via the desired route (e.g., 10 mg/kg, intraperitoneal injection). Include a vehicle-treated control group.
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) from a consistent site (e.g., tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect samples into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of the ITK degrader in the plasma samples using a validated LC-MS/MS method (see Protocol 2).
-
Data Analysis: Plot the plasma concentration-time curve and calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance) using appropriate software.
Protocol 2: LC-MS/MS Bioanalysis of ITK Degrader in Plasma
This protocol provides a general framework for quantifying a PROTAC-based ITK degrader in plasma.
1. Materials:
-
Plasma samples from the PK study
-
Internal standard (IS) (a stable isotope-labeled version of the degrader or a structurally similar compound)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Protein precipitation plates or tubes
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
C18 analytical column
2. Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 20 µL of each plasma sample, add 60 µL of ACN containing the internal standard.
-
Vortex mix and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial or plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the C18 column.
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (ACN with 0.1% formic acid).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for the ITK degrader and the internal standard.
-
-
-
Data Analysis:
-
Generate a calibration curve using standard samples of known concentrations.
-
Quantify the concentration of the ITK degrader in the unknown samples by comparing their peak area ratios (analyte/IS) to the calibration curve.
-
Protocol 3: Western Blot Analysis of ITK Degradation in Tissues
This protocol describes the measurement of ITK protein levels in mouse tissues (e.g., spleen or tumor) following treatment with an ITK degrader.
1. Materials:
-
Tissue samples (spleen, tumor) from treated and vehicle control mice
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Tissue homogenizer (e.g., gentleMACS Dissociator)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against ITK
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
2. Procedure:
-
Tissue Lysis:
-
Harvest tissues from mice at the desired time points after dosing and flash-freeze in liquid nitrogen or on dry ice.
-
Homogenize the frozen tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentration of all samples and prepare them for loading by adding sample buffer and heating.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ITK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the ITK band intensity to the loading control band intensity for each sample. Compare the normalized ITK levels in the treated groups to the vehicle control group to determine the extent of degradation.
Mandatory Visualizations
ITK Signaling Pathway
The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade.
Mechanism of Action of an ITK Degrader (PROTAC)
This diagram illustrates how an ITK degrader hijacks the ubiquitin-proteasome system to induce ITK degradation.
References
- 1. ITK Degradation to Block T-cell Receptor Signaling and Overcome Therapeutic Resistance in T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ITK degradation to block T cell receptor signaling and overcome therapeutic resistance in T cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Guide to CRISPR and ITK Degrader 2 for Studying Protein Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding protein function is fundamental to advancing biological research and drug discovery. Two powerful and distinct technologies, CRISPR-based genome editing and targeted protein degradation using molecules like ITK Degrader 2, offer robust methods for interrogating the roles of specific proteins. This document provides a detailed comparison of these approaches for studying protein function, with a focus on Interleukin-2-inducible T-cell kinase (ITK), a critical enzyme in T-cell signaling pathways.[1][2][3][4][5]
This guide offers a comprehensive overview of the principles, applications, and protocols for both CRISPR and this compound, enabling researchers to select the most appropriate strategy for their experimental needs.
Technology Overview
CRISPR-based Technologies
The CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) system provides a versatile platform for manipulating gene expression at the DNA or RNA level.
-
CRISPR-Cas9 Knockout (KO): This approach utilizes the Cas9 nuclease guided by a single-guide RNA (sgRNA) to introduce double-strand breaks at a specific genomic locus. The cell's error-prone repair mechanism often results in insertions or deletions (indels), leading to a frameshift mutation and permanent loss of protein expression.
-
CRISPR interference (CRISPRi): This method employs a catalytically inactive Cas9 (dCas9) fused to a transcriptional repressor domain. Guided by an sgRNA to the promoter region of a target gene, dCas9-repressor blocks transcription, leading to a reversible knockdown of the corresponding protein.
-
CRISPR activation (CRISPRa): Similar to CRISPRi, this technique uses dCas9 fused to a transcriptional activator domain to enhance the expression of a target gene.
This compound (PROTAC-based)
This compound is a Proteolysis-Targeting Chimera (PROTAC), a heterobifunctional molecule designed to specifically eliminate the ITK protein. PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This compound consists of three key components:
-
A ligand that binds to the target protein (ITK).
-
A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).
-
A linker that connects the two ligands.
By bringing the ITK protein into close proximity with an E3 ligase, the degrader facilitates the ubiquitination of ITK, marking it for degradation by the proteasome. This results in the rapid and sustained removal of the ITK protein from the cell.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative parameters for CRISPR-based methods and ITK degraders for modulating ITK protein levels. It is important to note that a direct head-to-head comparison in the same experimental system is not extensively available in the literature. The data presented is compiled from various sources to provide a comparative overview.
Table 1: Comparison of Knockdown/Knockout Efficiency
| Parameter | CRISPR-Cas9 KO | CRISPRi | This compound & Similar PROTACs |
| Mechanism | Permanent gene disruption | Reversible transcriptional repression | Post-translational protein degradation |
| Typical Efficiency | >90% knockout at the population level | 50-99% knockdown, depending on sgRNA and cell type | >80-95% protein degradation |
| Time to Effect | Days to weeks (for stable clone selection) | 24-72 hours | Hours |
| Reversibility | Irreversible | Reversible upon removal of dCas9/sgRNA | Reversible upon washout of the compound |
Table 2: Comparison of Specificity and Off-Target Effects
| Parameter | CRISPR-Cas9 KO/CRISPRi | This compound & Similar PROTACs |
| On-Target Specificity | High, determined by sgRNA sequence | High, determined by the warhead's affinity for the target protein and E3 ligase ligand |
| Known Off-Targets | Can have off-target gene editing at sites with sequence homology to the sgRNA. Strategies exist to minimize this. | Can have off-target protein degradation. This can be assessed by proteomics. The "hook effect" can also be observed at high concentrations. |
| Cellular Impact | Permanent genomic alteration (KO) or sustained transcriptional repression (CRISPRi) | Transient removal of the target protein, leaving the gene and mRNA intact. |
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of ITK in Jurkat Cells
This protocol describes the generation of ITK knockout Jurkat cells using Ribonucleoprotein (RNP) delivery.
Materials:
-
Jurkat E6.1 cells
-
RPMI-1640 medium with 10% FBS and Penicillin/Streptomycin
-
Recombinant Cas9 protein
-
Synthetic sgRNA targeting ITK (pre-designed and validated)
-
Electroporation system (e.g., Neon™ Transfection System)
-
Electroporation buffer
-
Flow cytometer
-
Anti-ITK antibody for validation
Protocol:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS and antibiotics. Maintain cell density between 1x10^5 and 1x10^6 cells/mL. Passage cells every 2-3 days.
-
sgRNA Design and Synthesis: Design and synthesize at least two sgRNAs targeting an early exon of the ITK gene to maximize the probability of a functional knockout.
-
RNP Formulation:
-
Resuspend lyophilized Cas9 protein and synthetic sgRNA in the appropriate buffers.
-
Mix Cas9 protein and sgRNA at a 1:1.2 molar ratio.
-
Incubate at room temperature for 10-20 minutes to allow RNP complex formation.
-
-
Electroporation:
-
Harvest Jurkat cells and wash with PBS.
-
Resuspend 2 x 10^5 cells in 10 µL of electroporation buffer.
-
Add the pre-formed RNP complex to the cell suspension.
-
Electroporate the cells using optimized parameters for Jurkat cells (e.g., 1600 V, 10 ms, 3 pulses).
-
-
Post-Electroporation Culture and Analysis:
-
Immediately transfer the electroporated cells into pre-warmed culture medium.
-
Culture for 48-72 hours.
-
Validate ITK knockout by Western blot or flow cytometry using an anti-ITK antibody.
-
-
Single-Cell Cloning (Optional): To generate a clonal knockout cell line, perform single-cell sorting into 96-well plates and expand individual clones. Screen clones for the desired knockout.
CRISPRi-mediated Silencing of ITK
This protocol provides a general workflow for transiently repressing ITK expression using CRISPRi.
Materials:
-
Jurkat cells stably expressing dCas9-KRAB
-
Lentiviral or plasmid vector for sgRNA expression targeting the ITK promoter
-
Transfection/transduction reagents
-
Puromycin or other selection marker
-
qRT-PCR reagents
-
Anti-ITK antibody
Protocol:
-
Cell Line Generation: Generate a stable Jurkat cell line expressing the dCas9-KRAB fusion protein.
-
sgRNA Design: Design sgRNAs targeting the promoter region of the ITK gene, typically within -50 to +300 bp of the transcription start site (TSS).
-
sgRNA Delivery: Transduce or transfect the Jurkat-dCas9-KRAB cells with the sgRNA expression vector.
-
Selection: If using a selection marker, select for cells that have successfully incorporated the sgRNA vector.
-
Validation of Knockdown:
-
After 48-72 hours, harvest the cells.
-
Assess ITK mRNA levels using qRT-PCR.
-
Analyze ITK protein levels by Western blot or flow cytometry.
-
ITK Protein Degradation using this compound
This protocol outlines the steps for treating Jurkat cells with this compound to induce protein degradation.
Materials:
-
Jurkat cells
-
RPMI-1640 medium with 10% FBS and Penicillin/Streptomycin
-
This compound (or a similar ITK PROTAC like BSJ-05-037)
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Protease and phosphatase inhibitors
-
Western blot reagents
-
Anti-ITK antibody
-
Anti-GAPDH or other loading control antibody
Protocol:
-
Cell Culture and Seeding: Culture Jurkat cells as described in section 3.1. Seed cells at a density of 0.5 x 10^6 cells/mL in a multi-well plate.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to determine the optimal concentration for degradation (e.g., 1 nM to 10 µM).
-
Cell Treatment:
-
Add the desired concentrations of this compound to the cell culture wells.
-
Include a DMSO-only well as a vehicle control.
-
Incubate the cells for a specified time course (e.g., 2, 4, 8, 16, 24 hours) to assess degradation kinetics. A 16-hour treatment is often sufficient for maximal degradation.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in lysis buffer supplemented with protease and phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody against ITK and a loading control antibody.
-
Develop the blot and quantify the protein bands to determine the percentage of ITK degradation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified ITK signaling pathway downstream of the T-cell receptor (TCR).
Caption: General experimental workflows for studying ITK function using CRISPR versus an ITK degrader.
Caption: Mechanism of action for this compound (PROTAC).
Conclusion
Both CRISPR-based technologies and targeted protein degraders like this compound are powerful tools for dissecting protein function. The choice between these methods depends on the specific experimental question. CRISPR-Cas9 knockout provides a permanent and complete loss of function, ideal for studying the essentiality of a gene. CRISPRi offers a reversible method for gene silencing, allowing for the study of dose-dependent effects. This compound and other PROTACs provide a rapid, transient, and catalytic method to deplete a protein, which is particularly useful for studying the acute effects of protein loss and for therapeutic development. By understanding the principles and protocols of each approach, researchers can effectively investigate the intricate roles of proteins like ITK in health and disease.
References
Application Notes and Protocols: Immunoprecipitation Assay for ITK Degrader Ternary Complex Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase that functions downstream of the T-cell receptor (TCR) to regulate key signaling pathways.[1] Upon TCR stimulation, ITK is activated and subsequently phosphorylates and activates Phospholipase Cγ1 (PLCγ1).[2] This activation leads to a cascade of downstream events, including the activation of transcription factors like NFAT and NF-κB, which are crucial for T-cell proliferation, differentiation, and cytokine production.[3][4] Given its central role in T-cell function, ITK is a significant therapeutic target for autoimmune diseases and T-cell malignancies.[5]
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) represents a novel therapeutic strategy. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. An ITK degrader, such as ITK degrader 2, is designed to bind simultaneously to ITK and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)). This interaction forms a crucial ternary complex (ITK – Degrader – E3 Ligase), which facilitates the ubiquitination of ITK, marking it for destruction by the proteasome.
Co-immunoprecipitation (Co-IP) is an essential technique used to confirm the formation of this ternary complex, thereby validating the PROTAC's mechanism of action. This protocol provides a detailed method for performing a Co-IP experiment to detect the ITK degrader-mediated ternary complex in a cellular context.
ITK Signaling Pathway
The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade.
Caption: Simplified ITK signaling pathway downstream of the T-cell receptor (TCR).
Principle of Ternary Complex Co-Immunoprecipitation
The Co-IP assay is designed to isolate and identify proteins that are bound together within a cell. To confirm the formation of the ITK degrader ternary complex, an antibody targeting one of the complex's components (e.g., the E3 ligase) is used to capture the entire assembly. The captured proteins are then analyzed by Western blot to detect the presence of the other components (e.g., ITK). To ensure the complex is not degraded by the proteasome before it can be detected, cells are pre-treated with a proteasome inhibitor like MG132.
Caption: Mechanism of action for this compound via ternary complex formation.
Experimental Protocols
This protocol outlines the co-immunoprecipitation of an E3 ligase (CRBN is used as an example) to confirm its interaction with ITK in the presence of this compound.
Materials and Reagents
| Reagent/Material | Suggested Source/Cat. No. | Notes |
| Cell Line | Jurkat (T-lymphocyte cell line) | Expresses endogenous ITK. |
| This compound | e.g., MedchemExpress HY-153322 | Prepare stock solution in DMSO. |
| Proteasome Inhibitor | MG132 | Prepare stock solution in DMSO. |
| Primary Antibodies | ||
| Anti-CRBN (for IP) | Rabbit polyclonal/monoclonal | Choose an IP-validated antibody. |
| Rabbit IgG Isotype Control | Rabbit IgG | Negative control for IP. |
| Anti-ITK (for WB) | Mouse/Rabbit monoclonal | Choose a WB-validated antibody. |
| Anti-CRBN (for WB) | Mouse/Rabbit monoclonal | For detecting CRBN in input/IP. |
| Anti-GAPDH/β-Actin (for WB) | Mouse monoclonal | Loading control. |
| Beads | Protein A/G Agarose or Magnetic Beads | For capturing antibody-protein complexes. |
| Buffers & Solutions | See recipes below | Lysis Buffer, Wash Buffer, Elution Buffer. |
| Other | DMSO, PBS, Protease/Phosphatase Inhibitors | Standard laboratory reagents. |
Buffer Recipes
| Buffer | Composition |
| Non-denaturing Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40. Add protease/phosphatase inhibitors just before use. |
| Wash Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40. |
| SDS Elution Buffer | 1x Laemmli sample buffer. |
Experimental Workflow
Caption: Step-by-step workflow for the co-immunoprecipitation experiment.
Step-by-Step Procedure
1. Cell Culture and Treatment: a. Culture Jurkat cells to a density of approximately 1-2 x 10⁶ cells/mL. For one IP reaction, you will need about 20-50 x 10⁶ cells. b. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the ternary complex. c. Treat the cells with this compound (e.g., at a final concentration of 100 nM) or an equivalent volume of DMSO (vehicle control) for 4-6 hours.
2. Cell Lysis: a. Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet once with ice-cold PBS. c. Resuspend the pellet in 1 mL of ice-cold non-denaturing lysis buffer supplemented with protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes, vortexing gently every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. Reserve a small aliquot (20-30 µL) as the "Input" control.
3. Immunoprecipitation: a. (Optional but recommended) Pre-clear the lysate by adding 20 µL of Protein A/G bead slurry and incubating on a rotator for 1 hour at 4°C. Centrifuge and collect the supernatant. b. To the pre-cleared lysate, add 2-5 µg of anti-CRBN antibody. c. In a separate tube for the negative control, add an equivalent amount of Rabbit IgG isotype control. d. Incubate on a rotator overnight at 4°C.
4. Immune Complex Capture and Washing: a. Add 30 µL of Protein A/G bead slurry to each sample. b. Incubate on a rotator for 2-4 hours at 4°C to capture the antibody-protein complexes. c. Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute at 4°C). d. Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual supernatant.
5. Elution and Western Blot Analysis: a. Resuspend the washed beads in 30-50 µL of 1x SDS-PAGE loading buffer. b. Boil the samples at 95-100°C for 5-10 minutes to elute proteins and denature them. c. Centrifuge to pellet the beads, and load the supernatant onto an SDS-PAGE gel, along with the "Input" sample saved earlier. d. Perform standard Western blotting procedures. Probe one membrane with an anti-ITK antibody and another with an anti-CRBN antibody to confirm pulldown.
Key Protocol Parameters
| Parameter | Value | Notes |
| Cell Number per IP | 20-50 x 10⁶ | Ensures sufficient protein for detection. |
| MG132 Pre-treatment | 10 µM for 2 hours | Inhibits proteasome to stabilize the complex. |
| This compound Treatment | 10-100 nM for 4-6 hours | Concentration and time may require optimization. |
| IP Antibody | 2-5 µg per reaction | Titrate for optimal pulldown. |
| Overnight Incubation | 12-16 hours at 4°C | Allows for maximal antibody-antigen binding. |
| Washes | 3-5 times | Crucial for reducing non-specific background. |
Data Interpretation
Expected Results:
-
Input Lanes: Should show bands for both ITK and CRBN in all samples, confirming their presence in the cell lysate. A loading control (GAPDH) should be uniform.
-
IgG Control Lane: Should show no significant bands for ITK or CRBN, confirming that the pulldown is specific to the primary antibody.
-
DMSO (Vehicle) IP Lane: In the anti-CRBN IP, a band for CRBN should be present (confirming successful IP), but the band for ITK should be absent or very faint, indicating no significant basal interaction.
-
This compound IP Lane: In the anti-CRBN IP, bands for both CRBN and ITK should be clearly visible. The presence of ITK in the CRBN pulldown is direct evidence of the degrader-induced ternary complex formation.
References
- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ITK Degradation to Block T-cell Receptor Signaling and Overcome Therapeutic Resistance in T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hierarchy of signaling thresholds downstream of the T cell receptor and the Tec kinase ITK. | Read by QxMD [read.qxmd.com]
- 4. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring IL-2 Secretion in Response to ITK Degrader 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 (IL-2) is a critical cytokine that plays a pivotal role in the adaptive immune response, primarily through its function in T-cell proliferation and differentiation. The secretion of IL-2 by T-cells is tightly regulated by the T-cell receptor (TCR) signaling cascade. A key component of this pathway is the Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases.[1][2] Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream targets, including phospholipase C-γ1 (PLCγ1), leading to the activation of transcription factors such as NFAT and AP-1, which are essential for IL-2 gene expression.[3][4]
Given its central role in T-cell activation, ITK has emerged as a promising therapeutic target for a range of T-cell-mediated diseases, including autoimmune disorders and T-cell lymphomas.[2] The development of targeted protein degraders, such as those based on Proteolysis Targeting Chimera (PROTAC) technology, offers a novel therapeutic modality to eliminate ITK protein rather than merely inhibiting its kinase activity. "ITK degrader 2" is a representative heterobifunctional degrader designed to induce the ubiquitination and subsequent proteasomal degradation of ITK.
These application notes provide detailed protocols for assessing the functional consequence of ITK degradation by "this compound" through the quantification of IL-2 secretion from stimulated T-cells. Two primary methods are described: Enzyme-Linked Immunosorbent Assay (ELISA) for measuring secreted IL-2 in culture supernatants and Intracellular Cytokine Staining (ICS) followed by flow cytometry for single-cell analysis of IL-2 production.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical TCR signaling pathway leading to IL-2 production and the proposed mechanism of action for this compound.
Caption: ITK signaling pathway leading to IL-2 secretion and mechanism of this compound.
Experimental Protocols
Cell Culture and Treatment
The Jurkat T-cell line is a suitable model for these studies as it endogenously expresses the necessary components of the TCR signaling pathway and secretes IL-2 upon stimulation.
Materials:
-
Jurkat T-cells (e.g., ATCC TIB-152)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound (or other specified degrader)
-
DMSO (vehicle control)
-
T-cell stimulants:
-
Anti-CD3 antibody (e.g., OKT3 clone) and anti-CD28 antibody
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
-
96-well cell culture plates
Protocol:
-
Culture Jurkat T-cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator. Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.
-
Seed Jurkat cells at a density of 2x10⁵ cells/well in a 96-well plate in a volume of 100 µL.
-
Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest degrader concentration.
-
Add the desired concentrations of this compound or vehicle control to the cells.
-
Incubate the cells for a predetermined time (e.g., 4, 8, or 16 hours) to allow for ITK degradation.
-
Following the pre-incubation, stimulate the cells to induce IL-2 secretion. Add either:
-
Anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.
-
PMA (50 ng/mL) and Ionomycin (1 µM).
-
-
Incubate the stimulated cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant for IL-2 measurement by ELISA. For intracellular staining, proceed with the cell pellet as described in Protocol 2.
Protocol 1: Quantification of Secreted IL-2 by ELISA
This protocol describes a sandwich ELISA to measure the concentration of IL-2 in the cell culture supernatant.
Caption: Workflow for IL-2 measurement by sandwich ELISA.
Materials:
-
Human IL-2 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and recombinant IL-2 standard)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (PBS with 1% BSA)
-
Stop solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Protocol:
-
Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.
-
Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Block the plate by adding 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare a standard curve by performing serial dilutions of the recombinant IL-2 standard in assay diluent.
-
Add 100 µL of the standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of biotinylated detection antibody, diluted in assay diluent, to each well. Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of streptavidin-HRP solution to each well. Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate seven times with wash buffer.
-
Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a blue color develops.
-
Stop the reaction by adding 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-2 in the samples by interpolating from the standard curve.
Protocol 2: Intracellular Staining for IL-2 by Flow Cytometry
This method allows for the quantification of IL-2 production at the single-cell level. A protein transport inhibitor, such as Brefeldin A, is crucial to trap the cytokines intracellularly.
Caption: Workflow for intracellular cytokine staining for IL-2.
Materials:
-
Stimulated cells (from the cell culture protocol)
-
Brefeldin A solution
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixation/Permeabilization buffer kit
-
Fluorochrome-conjugated antibodies (e.g., anti-human CD3, anti-human IL-2, and corresponding isotype control)
-
Flow cytometer
Protocol:
-
During the last 4-6 hours of the 24-hour stimulation period, add Brefeldin A to each well at a final concentration of 5-10 µg/mL to block cytokine secretion.
-
Harvest the cells by transferring them to FACS tubes. Centrifuge at 400 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with 1 mL of cold FACS buffer.
-
(Optional) Perform surface staining by resuspending the cell pellet in 100 µL of FACS buffer containing fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD69). Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cell pellet in 100 µL of fixation buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells once with 1 mL of permeabilization buffer.
-
Resuspend the fixed and permeabilized cells in 100 µL of permeabilization buffer containing the fluorochrome-conjugated anti-IL-2 antibody or an isotype control.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with 1 mL of permeabilization buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Analyze the data using appropriate software to determine the percentage of IL-2 positive cells and the mean fluorescence intensity (MFI).
Data Presentation and Interpretation
The following tables present hypothetical data to illustrate the expected outcomes of the experiments.
Table 1: Effect of this compound on IL-2 Secretion (ELISA)
| Treatment | Concentration (nM) | IL-2 Concentration (pg/mL) ± SD | % Inhibition |
| Unstimulated Control | 0 | 15.2 ± 3.1 | - |
| Stimulated + Vehicle | 0 | 1250.6 ± 85.4 | 0 |
| Stimulated + this compound | 1 | 988.0 ± 67.2 | 21.0 |
| Stimulated + this compound | 10 | 562.8 ± 45.1 | 55.0 |
| Stimulated + this compound | 100 | 125.1 ± 15.3 | 90.0 |
| Stimulated + this compound | 1000 | 48.8 ± 8.9 | 96.1 |
Data are represented as mean ± standard deviation from a triplicate experiment. The IC₅₀ for this compound on IL-2 secretion can be calculated from this dose-response curve.
Table 2: Effect of this compound on IL-2 Production (Flow Cytometry)
| Treatment | Concentration (nM) | % IL-2 Positive Cells ± SD | MFI of IL-2⁺ Cells ± SD |
| Unstimulated Control | 0 | 0.8 ± 0.2 | 150 ± 25 |
| Stimulated + Vehicle | 0 | 45.3 ± 3.8 | 8500 ± 620 |
| Stimulated + this compound | 1 | 38.1 ± 3.1 | 6800 ± 510 |
| Stimulated + this compound | 10 | 22.6 ± 2.5 | 4250 ± 380 |
| Stimulated + this compound | 100 | 5.4 ± 0.9 | 1100 ± 150 |
| Stimulated + this compound | 1000 | 1.9 ± 0.5 | 450 ± 80 |
MFI: Mean Fluorescence Intensity. Data are represented as mean ± standard deviation from a triplicate experiment.
Conclusion
The protocols outlined in these application notes provide robust and reproducible methods for assessing the efficacy of ITK degraders in modulating T-cell function. By quantifying the dose-dependent inhibition of IL-2 secretion, researchers can effectively determine the potency and cellular activity of compounds like "this compound." Both ELISA and intracellular flow cytometry offer complementary insights, with ELISA providing a measure of the total secreted cytokine and flow cytometry offering a detailed view of the impact on individual cells. These assays are essential tools for the preclinical evaluation and development of novel T-cell-targeted immunomodulatory therapies.
References
Application Notes and Protocols for the Use of ITK Degrader 2 in Primary T-Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase that functions as a key node in the T-cell receptor (TCR) signaling pathway.[1][2][3] Upon TCR engagement, ITK is activated and plays a pivotal role in T-cell activation, proliferation, differentiation, and the production of cytokines.[1][2] Its central role in T-cell function makes it a compelling therapeutic target for a range of T-cell-mediated diseases, including autoimmune disorders and T-cell malignancies.
Targeted protein degradation using technologies such as Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality that can overcome some of the limitations of traditional small molecule inhibitors. ITK degraders are heterobifunctional molecules that recruit an E3 ubiquitin ligase to ITK, leading to its ubiquitination and subsequent degradation by the proteasome. This approach not only ablates the enzymatic activity of ITK but also its scaffolding functions, potentially leading to a more profound and durable biological effect.
"ITK degrader 2" represents a class of potent and selective ITK degraders, such as BSJ-05-037, designed to induce the rapid and efficient degradation of the ITK protein. These application notes provide detailed protocols for the use of this compound in primary human T-cell cultures to assess its biological effects on T-cell signaling, cytokine production, and proliferation.
Mechanism of Action: ITK Degradation
This compound is a PROTAC that consists of a ligand that binds to ITK, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing ITK into close proximity with the E3 ligase, the degrader facilitates the transfer of ubiquitin to ITK, marking it for degradation by the 26S proteasome. This results in the depletion of the ITK protein from the cell.
Figure 1: Mechanism of Action of this compound. The PROTAC molecule facilitates the formation of a ternary complex between the ITK protein and the CRBN E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ITK.
Data Presentation
The following tables summarize the expected quantitative data from experiments using this compound in primary T-cell cultures. The data is based on published findings for potent ITK degraders like BSJ-05-037 and similar compounds.
| Cell Type | Degrader | Parameter | Value | Reference |
| DERL-2 (TCL line) | BSJ-05-037 | DC₅₀ (Degradation) | 17.6 nM | |
| Hut78 (TCL line) | BSJ-05-037 | DC₅₀ (Degradation) | 41.8 nM | |
| Jurkat (T-cell line) | ITK degrader 1 | EC₅₀ (IL-2 secretion) | 35.2 nM | |
| Primary Human T-cells | This compound | Expected DC₅₀ | 10-100 nM | Predicted |
| Primary Human T-cells | This compound | Expected Dₘₐₓ | >90% | Predicted |
Table 1: Degradation Potency of ITK Degraders. DC₅₀ represents the concentration of the degrader required to achieve 50% of the maximal degradation of ITK. Dₘₐₓ is the maximal degradation achieved. Values for primary T-cells are predicted based on activity in cell lines and the nature of PROTACs.
| T-Cell Subset | Treatment | Cytokine Change | Expected Outcome | Reference |
| Naïve CD4+ (Th17 polarizing conditions) | This compound | IL-17A | Decrease | |
| Naïve CD4+ (Th17 polarizing conditions) | This compound | Foxp3 expression | Increase | |
| Activated CD4+ T-cells | This compound | IL-2 | Decrease | |
| Activated CD4+ T-cells | This compound | IFN-γ | Potential Increase/No Change | |
| Activated CD4+ T-cells | This compound | IL-4 | Decrease |
Table 2: Expected Effects of this compound on T-Cell Cytokine Production and Differentiation. ITK degradation is expected to modulate T-cell differentiation, notably shifting the balance from pro-inflammatory Th17 cells towards regulatory T-cells.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human T-Cells
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) from whole blood and the subsequent purification of T-cells.
Materials:
-
Human peripheral blood
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Human T-cell isolation kit (e.g., magnetic-activated cell sorting [MACS] based)
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the buffy coat containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
-
T-Cell Purification:
-
Resuspend PBMCs in an appropriate buffer and follow the manufacturer's instructions for the T-cell isolation kit to obtain a pure population of T-cells.
-
-
Cell Culture:
-
Resuspend the purified T-cells in complete RPMI medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Culture the cells at 37°C in a humidified incubator with 5% CO₂.
-
Figure 2: Workflow for Primary T-Cell Isolation. A schematic representation of the steps involved in isolating primary human T-cells from whole blood.
Protocol 2: Assessment of ITK Degradation by Western Blot
This protocol details the treatment of primary T-cells with this compound and the subsequent analysis of ITK protein levels.
Materials:
-
Purified primary T-cells
-
This compound (and DMSO as vehicle control)
-
Anti-CD3/CD28 T-cell activator
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (anti-ITK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate primary T-cells at a density of 1 x 10⁶ cells/mL in a 24-well plate.
-
Activate the T-cells with anti-CD3/CD28 activator.
-
Treat the cells with a dose range of this compound (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 4, 8, 16, 24 hours).
-
-
Protein Extraction and Quantification:
-
Harvest the cells and lyse them in cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against ITK and a loading control (e.g., β-actin).
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of ITK degradation.
-
Protocol 3: Analysis of T-Cell Cytokine Production
This protocol describes how to measure the effect of this compound on the production of key cytokines by activated T-cells.
Materials:
-
Primary T-cells treated as in Protocol 2
-
ELISA or Cytometric Bead Array (CBA) kit for desired cytokines (e.g., IL-2, IFN-γ, IL-4, IL-17)
Procedure:
-
Sample Collection:
-
Following treatment of primary T-cells with this compound and activation, centrifuge the cell plates to pellet the cells.
-
Carefully collect the culture supernatants.
-
-
Cytokine Measurement:
-
Perform the ELISA or CBA according to the manufacturer's instructions to quantify the concentration of cytokines in the supernatants.
-
Analyze the data to compare cytokine levels between DMSO-treated and degrader-treated cells.
-
Protocol 4: T-Cell Proliferation Assay using CFSE
This protocol uses the dye dilution method with Carboxyfluorescein succinimidyl ester (CFSE) to assess the impact of this compound on T-cell proliferation.
Materials:
-
Purified primary T-cells
-
CFSE dye
-
This compound
-
Anti-CD3/CD28 T-cell activator
-
Flow cytometer
Procedure:
-
CFSE Labeling:
-
Resuspend T-cells at 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the staining by adding 5 volumes of cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled T-cells in complete RPMI medium.
-
Plate the cells and treat with this compound or DMSO.
-
Add anti-CD3/CD28 activator to stimulate proliferation.
-
Culture for 3-5 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Acquire the cells on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
Analyze the data by gating on the live cell population and examining the CFSE histogram. Each peak of reduced fluorescence intensity represents a cell division.
-
ITK Signaling Pathway
Figure 3: Simplified ITK Signaling Pathway. Upon TCR activation, a signaling cascade leads to the recruitment and activation of ITK, which then phosphorylates PLCγ1, triggering downstream pathways that result in T-cell activation, proliferation, and cytokine production.
Conclusion
The use of ITK degraders, such as this compound, in primary T-cell cultures provides a powerful tool to investigate the biological consequences of ITK depletion. The protocols outlined in these application notes offer a framework for researchers to assess the efficacy and mechanism of action of these novel therapeutic agents. The ability of ITK degraders to potently and selectively remove the ITK protein allows for a comprehensive evaluation of its role in T-cell function and its potential as a therapeutic target in various T-cell-driven pathologies.
References
- 1. ITK Degradation to Block T-cell Receptor Signaling and Overcome Therapeutic Resistance in T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 3. ITK degradation to block T cell receptor signaling and overcome therapeutic resistance in T cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming the hook effect with ITK degrader 2 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ITK Degrader 2, with a specific focus on addressing the "hook effect" observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule, specifically a proteolysis-targeting chimera (PROTAC). It is designed to selectively target Interleukin-2-inducible T-cell kinase (ITK) for degradation.[1][2][3] Its mechanism of action involves the formation of a ternary complex, bringing together ITK and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of ITK, marking it for degradation by the cell's proteasome.[4][5] This targeted degradation of ITK disrupts downstream signaling pathways.
Q2: What is the "hook effect" and why does it occur with this compound at high concentrations?
A2: The hook effect is a phenomenon observed with PROTACs, including this compound, where an increase in the degrader's concentration beyond an optimal point leads to a decrease in the degradation of the target protein. This results in a characteristic bell-shaped dose-response curve. The effect arises because at excessively high concentrations, this compound is more likely to form separate, non-productive binary complexes with either ITK or the E3 ligase, rather than the productive ternary complex required for degradation.
Q3: I am not seeing any degradation of ITK at my tested concentrations. What could be the issue?
A3: Several factors could contribute to a lack of ITK degradation:
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Suboptimal Concentration Range: The effective concentration for degradation might be very narrow. It's possible the concentrations you tested are too high and fall within the hook effect region, or they are too low to induce degradation. A broader dose-response experiment is recommended.
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Incorrect Incubation Time: Protein degradation is a time-dependent process. The optimal time for ITK degradation by this compound may not have been reached. A time-course experiment is advisable.
-
Cell Line Suitability: The cell line being used may not express sufficient levels of the E3 ligase recruited by this compound. It is important to verify the expression of the relevant E3 ligase in your chosen cell line.
Q4: How can I confirm that the hook effect is responsible for the decreased degradation at high concentrations in my experiment?
A4: To confirm the hook effect, you can perform a detailed dose-response experiment with a wide range of this compound concentrations, spanning from picomolar to high micromolar. If the hook effect is present, you will observe a bell-shaped curve where degradation increases up to an optimal concentration and then decreases as the concentration continues to rise. Additionally, biophysical assays like co-immunoprecipitation can be used to assess the formation of the ternary complex at different degrader concentrations.
Troubleshooting Guide: Overcoming the Hook Effect
This guide provides a systematic approach to troubleshoot and mitigate the hook effect when using this compound.
Problem: Decreased or no ITK degradation observed at high concentrations of this compound.
Potential Cause: The "hook effect" due to the formation of non-productive binary complexes.
Solution Workflow:
Caption: Troubleshooting workflow for overcoming the hook effect.
Experimental Protocols
Dose-Response Experiment to Characterize the Hook Effect
This protocol is designed to determine the optimal concentration range for ITK degradation and to characterize the hook effect.
a. Cell Seeding:
-
Seed your chosen T-cell line (e.g., Jurkat) in 6-well plates at a density that will allow for logarithmic growth during the experiment.
-
Allow cells to adhere and stabilize overnight.
b. This compound Treatment:
-
Prepare a wide range of serial dilutions of this compound in complete cell culture medium. A suggested concentration range is 0.01 nM, 0.1 nM, 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM, and 50 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest degrader concentration.
-
Aspirate the old medium and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for a predetermined time (e.g., 16-24 hours) at 37°C.
c. Cell Lysis:
-
After incubation, place the plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
d. Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and separate by gel electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against ITK.
-
Probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
e. Data Analysis:
-
Quantify the band intensities for ITK and the loading control.
-
Normalize the ITK band intensity to the corresponding loading control.
-
Express the normalized ITK levels as a percentage of the vehicle-treated control.
-
Plot the percentage of remaining ITK protein against the log of the this compound concentration.
Co-Immunoprecipitation to Detect Ternary Complex Formation
This protocol helps to verify the formation of the ITK-ITK Degrader 2-E3 Ligase ternary complex.
a. Cell Treatment:
-
Treat cells with this compound at a concentration expected to be optimal for degradation, a high concentration where the hook effect is observed, and a vehicle control.
-
To stabilize the ternary complex and prevent degradation of ITK, co-treat with a proteasome inhibitor (e.g., MG132).
b. Cell Lysis:
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
c. Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against ITK (or an epitope tag if available).
-
Add protein A/G beads to capture the antibody-antigen complex.
-
Wash the beads several times with Co-IP buffer to remove non-specific binding.
d. Western Blotting:
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against the recruited E3 ligase and ITK.
Data Presentation
Table 1: Representative Dose-Response Data for this compound Exhibiting a Hook Effect
| This compound Conc. | % ITK Remaining (Normalized to Vehicle) |
| Vehicle (DMSO) | 100% |
| 0.1 nM | 95% |
| 1 nM | 70% |
| 10 nM | 35% |
| 100 nM | 15% (Dmax) |
| 500 nM | 25% |
| 1 µM | 40% |
| 10 µM | 65% |
| 50 µM | 80% |
Note: This is example data to illustrate the hook effect. Actual results may vary.
Visualizations
Caption: Simplified ITK signaling pathway downstream of the T-cell receptor (TCR).
Caption: Logical relationship illustrating the cause of the hook effect.
References
improving ITK degrader 2 stability in cell culture media
Welcome to the technical support center for ITK Degrader 2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the stability and activity of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule, specifically a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively target Interleukin-2-inducible T-cell kinase (ITK) for degradation. It functions by simultaneously binding to ITK and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of ITK, marking it for degradation by the proteasome. This event-driven mechanism allows for the catalytic removal of ITK protein from the cell.[1][2][3]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: Proper storage is crucial for maintaining the integrity of this compound. For the lyophilized powder, it is recommended to store it at -20°C for long-term stability. Stock solutions, typically prepared in DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. For short-term use, stock solutions can be stored at -20°C for up to a month.[4]
Q3: What is the typical effective concentration range for this compound in cell culture?
A3: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment starting from a broad range, for instance, 1 nM to 10 µM, to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) for your specific cell model.[5] For some ITK degraders, potent degradation has been observed in the nanomolar range (e.g., IC50 of 17.6 ~ 41.8 nM in DERL-2 and Hut78 cells for the ITK degrader BSJ-05-037).
Q4: How long should I incubate cells with this compound to observe degradation?
A4: The time required to observe significant degradation of ITK can vary. It is advisable to conduct a time-course experiment, treating cells for different durations such as 2, 4, 8, 12, 24, and 48 hours. For some ITK degraders, significant degradation has been reported after a 16-hour treatment.
Q5: What is the "hook effect" and how can I avoid it with this compound?
A5: The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs where at very high concentrations, the degradation efficiency decreases. This is due to the formation of unproductive binary complexes (this compound with either ITK or the E3 ligase alone) which compete with the formation of the productive ternary complex. To avoid this, it is crucial to perform a careful dose-response analysis to identify the optimal concentration range that promotes maximal degradation without inducing the hook effect.
Troubleshooting Guides
Problem 1: Inconsistent or No Degradation of ITK
| Possible Cause | Troubleshooting Steps |
| Degrader Instability in Media | Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. See the detailed protocol below for an in vitro stability assay. Consider preparing fresh working solutions for each experiment. |
| Suboptimal Concentration | Perform a comprehensive dose-response curve (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for ITK degradation in your cell line. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to identify the optimal treatment duration. |
| Low E3 Ligase Expression | Verify the expression levels of the recruited E3 ligase (e.g., Cereblon or VHL) in your cell line using techniques like Western blotting or qPCR. Choose a cell line with sufficient E3 ligase expression. |
| Cell Line Specific Factors | The efficiency of the ubiquitin-proteasome system can vary between cell lines. Ensure your cells are healthy and within a consistent passage number range. |
| Improper Storage of Degrader | Ensure that the this compound powder and stock solutions are stored correctly at -20°C and -80°C, respectively, and avoid multiple freeze-thaw cycles. |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells and plates. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent addition of this compound to each well. |
| Edge Effects in Culture Plates | Avoid using the outer wells of the culture plate, as they are more prone to evaporation and temperature fluctuations. |
| Degrader Precipitation | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to prevent precipitation of the degrader. |
Experimental Protocols
Protocol 1: In Vitro Stability Assay of this compound in Cell Culture Media
This protocol describes how to assess the chemical stability of this compound in your specific cell culture medium over time using LC-MS/MS.
Materials:
-
This compound
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Cell culture medium (e.g., RPMI-1640 or DMEM), with and without serum
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Internal standard (a structurally similar and stable compound)
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
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Water with 0.1% formic acid
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LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Spike this compound into pre-warmed (37°C) cell culture medium (with and without serum) to a final concentration relevant to your experiments (e.g., 1 µM).
-
Prepare a parallel sample with the internal standard at a fixed concentration.
-
Incubate the samples at 37°C in a cell culture incubator.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours). The 0-hour time point serves as the initial concentration reference.
-
-
Sample Processing:
-
To each aliquot, add 3 volumes of ice-cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 13,000 rpm) for 10-15 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method for the detection and quantification of this compound and the internal standard.
-
Generate a calibration curve using known concentrations of this compound in the same cell culture medium.
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point by normalizing its peak area to the peak area of the internal standard.
-
Plot the percentage of this compound remaining versus time.
-
Calculate the half-life (t½) of the degrader in the cell culture medium.
-
Protocol 2: Western Blot Analysis of ITK Degradation
This protocol details the assessment of ITK protein levels in cells following treatment with this compound.
Materials:
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Cell line of interest (e.g., Jurkat, DERL-2, Hut78)
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Complete cell culture medium
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This compound
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DMSO (vehicle control)
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Proteasome inhibitor (e.g., MG132) as a control
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Primary antibody against ITK
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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ECL substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight (for adherent cells).
-
Treat the cells with a range of concentrations of this compound or DMSO as a vehicle control.
-
For a control experiment, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.
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Incubate the cells for the desired duration (e.g., 16 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against ITK overnight at 4°C.
-
Incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ITK band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of ITK degradation relative to the vehicle-treated control.
-
Data Presentation
Table 1: In Vitro Degradation Activity of ITK Degraders
| Degrader | Cell Line | DC50 / IC50 | Incubation Time | E3 Ligase Recruited | Reference |
| This compound | Not specified | <10 nM (DC50) | Not specified | Not specified | |
| BSJ-05-037 | DERL-2 | 17.6 nM (IC50) | 16 hours | CRBN | |
| BSJ-05-037 | Hut78 | 41.8 nM (IC50) | 16 hours | CRBN | |
| Compound 23 | Jurkat | Potent degradation | Not specified | Cereblon | |
| Compound 28 | Jurkat | Potent degradation | Not specified | Cereblon |
Table 2: In Vivo Pharmacokinetic Parameters of an ITK Degrader
| Degrader | Species | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | Half-life (h) | Reference |
| This compound | Mice | 90 | p.o. | 0.87 | 2 | Not specified | |
| BSJ-05-037 | Mice | 10 | i.p. | 3.4 | Not specified | 1.9 |
Mandatory Visualization
Caption: ITK Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for Assessing this compound Stability in Cell Culture Media.
Caption: Logical Workflow for Troubleshooting Inconsistent ITK Degradation.
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ITK Degradation to Block T-cell Receptor Signaling and Overcome Therapeutic Resistance in T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degrading the signal amplifier: ITK as a target for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. escholarship.org [escholarship.org]
Technical Support Center: Troubleshooting High Background in ITK Western Blots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in Inducible T-cell Kinase (ITK) Western blots.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background in ITK Western blots?
High background in Western blots, which can manifest as a general haze or non-specific bands, can obscure the specific signal of your target protein, ITK. The most common culprits include:
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Insufficient Blocking: The membrane has unoccupied sites that the primary or secondary antibodies can bind to non-specifically.
-
Antibody Concentration Too High: Excessive concentrations of primary or secondary antibodies can lead to non-specific binding.[1][2]
-
Inadequate Washing: Failure to remove unbound antibodies during washing steps is a frequent cause of high background.[1][3]
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Cross-reactivity of Blocking Agent: When detecting phosphorylated ITK (phospho-ITK), using non-fat dry milk as a blocking agent can be problematic as it contains casein, a phosphoprotein that can cross-react with phospho-specific antibodies.[1]
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Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible, non-specific antibody binding.
-
Overexposure: Excessively long exposure times during signal detection can lead to a dark background.
Q2: I'm detecting phosphorylated ITK and see very high background. What is the most likely cause?
When detecting phosphorylated proteins like phospho-ITK, the most common reason for high background is the use of non-fat dry milk as a blocking agent. Milk contains a high concentration of casein, which is a phosphoprotein. Antibodies designed to detect phosphorylated targets can cross-react with the casein, leading to a significant increase in background signal.
Recommendation: Switch to a protein-based blocking buffer that is low in phosphoproteins, such as Bovine Serum Albumin (BSA) or a specialized, protein-free commercial blocking buffer.
Q3: How do I optimize my primary and secondary antibody concentrations to reduce background?
Using too high a concentration of either the primary or secondary antibody is a common cause of high background and non-specific bands. The optimal concentration for each antibody should be determined empirically through titration.
Recommendation: Perform a dot blot or a series of Western blots with a range of antibody dilutions to find the concentration that provides the best signal-to-noise ratio. If the manufacturer provides a recommended dilution range, start by testing dilutions at the lower, middle, and higher ends of that range. For example, if the recommendation is 1:1000, try 1:500, 1:1000, and 1:2000.
Q4: Can my washing procedure be contributing to high background?
Yes, inadequate washing is a very common cause of high background. Washing steps are critical for removing unbound and weakly bound antibodies.
Recommendations:
-
Increase the number and duration of washes: Instead of three washes of five minutes each, try four to five washes of 10-15 minutes each.
-
Ensure adequate wash buffer volume: Use enough buffer to fully submerge the membrane with gentle agitation.
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Include a detergent: Using a wash buffer containing 0.05-0.1% Tween-20 (TBST or PBST) is standard practice to help reduce non-specific binding.
Q5: What type of membrane is best for ITK Western blotting to minimize background?
Both nitrocellulose and polyvinylidene difluoride (PVDF) membranes can be used for ITK Western blotting. However, PVDF membranes have a higher protein binding capacity, which can sometimes lead to higher background compared to nitrocellulose. If you are detecting an abundant form of ITK and are experiencing high background with PVDF, switching to a nitrocellulose membrane might be beneficial.
Troubleshooting Guides
Issue 1: High Uniform Background Across the Entire Blot
A uniform dark or gray haze across the blot can make it difficult to see your specific ITK band.
Troubleshooting Workflow for High Uniform Background
Caption: Troubleshooting workflow for high uniform background.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time to 2 hours at room temperature or overnight at 4°C. For phospho-ITK, use 3-5% BSA in TBST instead of milk. Ensure the blocking buffer is fresh and well-dissolved. |
| Primary Antibody Concentration Too High | Titrate the primary antibody. A good starting point for many ITK antibodies is a 1:1000 dilution, but this can be further diluted to 1:5000 or more. |
| Secondary Antibody Concentration Too High | Titrate the secondary antibody. Typical dilutions range from 1:5000 to 1:20,000. A secondary antibody-only control (omitting the primary antibody) can confirm if the secondary is the source of the background. |
| Inadequate Washing | Increase the number of washes to 4-5 and the duration of each wash to 10-15 minutes with gentle agitation. Ensure the wash buffer (e.g., TBST) contains a sufficient concentration of detergent (0.05-0.1% Tween-20). |
| Overexposure | Reduce the exposure time when imaging. If using a highly sensitive ECL substrate, consider diluting it or switching to a less sensitive one. |
Issue 2: Appearance of Non-Specific Bands
Non-specific bands are distinct bands that appear on the blot at molecular weights other than that of ITK (approximately 72 kDa).
Troubleshooting Workflow for Non-Specific Bands
Caption: Troubleshooting workflow for non-specific bands.
| Potential Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Decrease the primary antibody concentration. High concentrations can lead to binding to proteins with lower affinity. |
| Non-specific Binding of Secondary Antibody | Run a control lane with only the secondary antibody to see if it binds non-specifically to any proteins in your lysate. If so, consider using a pre-adsorbed secondary antibody. |
| Sample Degradation | Prepare fresh cell or tissue lysates and always include protease and phosphatase inhibitors in your lysis buffer. Store lysates at -80°C. |
| Too Much Protein Loaded | Reduce the amount of total protein loaded per lane. Overloading the gel can lead to "bleed-over" between lanes and increase the chance of non-specific antibody binding. |
| Suboptimal Blocking or Washing | Refer to the recommendations in the "High Uniform Background" section. Increasing the stringency of these steps can also reduce non-specific bands. |
Experimental Protocols
Optimized Blocking Protocol for Phospho-ITK
-
After transferring proteins to the membrane, wash the membrane for 5 minutes in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Prepare a fresh solution of 5% (w/v) Bovine Serum Albumin (BSA) in TBST. Ensure the BSA is fully dissolved.
-
Incubate the membrane in the 5% BSA blocking solution for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.
Optimized Antibody Incubation and Washing Protocol
-
Dilute the primary ITK or phospho-ITK antibody in fresh 5% BSA in TBST at the predetermined optimal concentration (see table below for starting recommendations).
-
Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Remove the primary antibody solution and wash the membrane with a large volume of TBST. Perform a series of 4-5 washes, each for 10-15 minutes, with vigorous agitation.
-
Dilute the HRP-conjugated secondary antibody in 5% BSA in TBST at its optimal concentration.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Repeat the intensive washing step (step 3) with at least five 10-minute washes in TBST to remove all unbound secondary antibody.
-
Proceed with ECL detection.
Data Presentation
Table 1: Recommended Starting Dilutions for ITK Antibodies and Expected Outcomes
| Antibody | Recommended Starting Dilution | Expected Outcome with Optimal Conditions | Potential Issue with Higher Concentration |
| Rabbit polyclonal anti-ITK | 1:1000 | Clean band at ~72 kDa | High background, non-specific bands |
| Mouse monoclonal anti-ITK | 1:2000 - 1:5000 | Highly specific band at ~72 kDa | High background |
| Rabbit monoclonal anti-phospho-ITK (Tyr511) | 1:1000 | Specific band at ~72 kDa in stimulated samples | High background, cross-reactivity with other phosphoproteins |
Note: These are starting recommendations. Optimal dilutions must be determined experimentally.
Table 2: Troubleshooting Summary for High Background in ITK Western Blots
| Symptom | Primary Check | Secondary Check | Tertiary Check |
| Uniform High Background (Phospho-ITK) | Blocking Buffer (Switch from milk to 5% BSA) | Primary Antibody Concentration (Decrease dilution) | Washing Protocol (Increase number and duration of washes) |
| Uniform High Background (Total ITK) | Primary/Secondary Antibody Concentration (Decrease dilution) | Blocking Time (Increase to 2h at RT or O/N at 4°C) | Washing Protocol (Increase stringency) |
| Multiple Non-Specific Bands | Primary Antibody Concentration (Decrease dilution) | Sample Quality (Use fresh lysate with inhibitors) | Amount of Protein Loaded (Reduce total protein) |
| Speckled or Spotty Background | Blocking Buffer (Ensure it's fully dissolved and filtered) | Contaminated Buffers (Use fresh, filtered buffers) | Membrane Handling (Ensure it never dries out) |
References
Technical Support Center: ITK PROTAC Linker Optimization Strategies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working on linker optimization for Interleukin-2-inducible T-cell kinase (ITK) Proteolysis-Targeting Chimeras (PROTACs).
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of developing and optimizing ITK PROTACs.
Question: My ITK PROTAC shows good binary binding to both ITK and the E3 ligase, but I'm not observing significant ITK degradation. What are the potential causes and how can I troubleshoot this?
Answer:
This is a common challenge in PROTAC development. Several factors related to the linker can prevent efficient degradation despite good binary affinities. Here’s a step-by-step troubleshooting approach:
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Inefficient Ternary Complex Formation: The linker's length, rigidity, and attachment points are critical for the stable formation of the ITK-PROTAC-E3 ligase ternary complex.[1]
-
Linker Length: If the linker is too short, steric hindrance may prevent the simultaneous binding of ITK and the E3 ligase.[2] Conversely, a linker that is too long might not effectively bring the two proteins into proximity for ubiquitination.[2]
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Linker Composition: The composition of the linker (e.g., PEG-based, alkyl-based, or more rigid heterocyclic structures) influences its flexibility and conformation, which can impact ternary complex stability.
-
Solution: Experiment with different linker compositions. For instance, switching from a flexible PEG linker to a more rigid piperazine-containing linker can alter the conformational dynamics and potentially improve ternary complex formation.
-
-
Attachment Points: The exit vectors from the ITK binder and the E3 ligase ligand dictate the relative orientation of the proteins in the ternary complex.
-
Solution: If possible, synthesize PROTACs with the linker attached to different solvent-exposed points on the parent ligands to explore alternative orientations.
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-
-
Poor Cell Permeability: PROTACs are often large molecules that fall outside the "rule-of-five," leading to poor cell membrane permeability. Your PROTAC may be effective in biochemical assays but fails to reach its intracellular target.
-
Solution:
-
Assess cell permeability using assays like the Caco-2 permeability assay.
-
Modify the linker to improve physicochemical properties. Incorporating basic nitrogen-containing groups can enhance solubility, while avoiding excessive amide bonds may improve permeability.
-
-
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either ITK or the E3 ligase, which do not lead to degradation and can competitively inhibit the formation of the productive ternary complex.
-
Solution: Perform a full dose-response curve for your PROTAC. The "hook effect" will manifest as a bell-shaped curve where degradation decreases at higher concentrations. The optimal working concentration will be at the peak of this curve.
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Question: I'm observing off-target protein degradation with my ITK PROTAC. How can I improve its selectivity?
Answer:
Off-target effects are a significant concern in PROTAC development and can often be attributed to the linker or the E3 ligase ligand. Here are strategies to enhance selectivity:
-
Linker-Mediated Off-Target Effects: The linker itself can create novel protein-protein interactions in the ternary complex, leading to the degradation of proteins other than ITK.
-
Solution: Systematically vary the linker's length and composition. Studies have shown that even minor changes, such as extending a linker by a single ethylene glycol unit, can abolish off-target degradation.
-
-
E3 Ligase Ligand-Mediated Off-Target Effects: Some E3 ligase ligands, like thalidomide and its analogs (which bind to Cereblon, CRBN), have inherent off-target degradation profiles. For instance, pomalidomide-based PROTACs can induce the degradation of zinc-finger transcription factors.
-
Solution:
-
Modify the attachment point of the linker on the E3 ligase ligand. For pomalidomide-based PROTACs, altering the exit vector from the C4 to the C5 position on the phthalimide ring has been shown to reduce the degradation of off-target zinc-finger proteins.
-
Consider using a different E3 ligase system that may have a more favorable off-target profile.
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-
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Proteomics-Based Assessment: To fully understand the selectivity of your ITK PROTAC, a global proteomics approach is recommended.
-
Solution: Use techniques like tandem mass tag (TMT) based quantitative proteomics to compare protein levels in cells treated with your PROTAC versus a vehicle control. This will provide an unbiased view of all proteins degraded by your compound.
-
Frequently Asked Questions (FAQs)
Question: What is the optimal linker length for an ITK PROTAC?
Answer:
There is no single optimal linker length; it must be empirically determined for each specific ITK binder and E3 ligase pair. The ideal length depends on the three-dimensional structures of the proteins and the desired orientation for efficient ubiquitination. A common starting point is to synthesize a series of PROTACs with linkers of varying lengths, often using flexible PEG or alkyl chains, and then testing their degradation efficiency. For example, one study on estrogen receptor-α PROTACs found that a 16-atom chain length was optimal.
Question: What are the most common types of linkers used in PROTAC design?
Answer:
The most common linker types are polyethylene glycol (PEG) chains and alkyl chains due to their synthetic accessibility and flexibility. However, more rigid linkers incorporating heterocyclic scaffolds like piperazine or piperidine are increasingly being used to improve physicochemical properties and conformational control. "Click chemistry" linkers, such as those formed via copper-catalyzed azide-alkyne cycloaddition, are also employed to facilitate the modular synthesis of PROTAC libraries.
Question: How does the linker's composition affect the PROTAC's properties?
Answer:
The linker's composition significantly influences a PROTAC's physicochemical properties and bioactivity.
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Solubility and Permeability: PEG linkers are generally more hydrophilic and can improve the solubility of the PROTAC. However, they can also increase the polar surface area, potentially reducing cell permeability. Alkyl linkers are more hydrophobic. A balance between hydrophilicity and hydrophobicity is often necessary.
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Metabolic Stability: Linear alkyl and ether chains can be susceptible to oxidative metabolism. Introducing more rigid or heterocyclic elements can improve metabolic stability.
-
Ternary Complex Formation: The flexibility and conformational preferences of the linker play a crucial role in the stability of the ternary complex. While flexible linkers allow for more conformational sampling, they can also have a higher entropic penalty upon binding.
Question: Which experimental assays are essential for evaluating linker performance?
Answer:
A multi-faceted approach using a combination of biophysical and cell-based assays is essential for a thorough evaluation of linker performance.
| Assay Type | Specific Assays | Purpose |
| Ternary Complex Formation | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Resonance Energy Transfer (FRET), AlphaLISA | To quantify the affinity, kinetics, and cooperativity of the ITK-PROTAC-E3 ligase ternary complex. |
| Protein Degradation | Western Blot, Mass Spectrometry-based Proteomics, In-Cell Westerns, NanoBRET/HiBiT | To measure the extent and kinetics of ITK degradation in cells. |
| Ubiquitination | In-vitro Ubiquitination Assays, Immunoprecipitation followed by Western Blot for Ubiquitin | To confirm that the PROTAC induces ubiquitination of ITK. |
| Physicochemical Properties | Caco-2 Permeability Assay, Solubility Assays, Metabolic Stability Assays | To assess the drug-like properties of the PROTAC. |
Question: What is "cooperativity" in the context of PROTACs and why is it important?
Answer:
Cooperativity refers to the influence of one binding event on the affinity of the subsequent binding event. In the context of PROTACs, positive cooperativity means that the binding of the PROTAC to one protein (either ITK or the E3 ligase) increases its affinity for the other protein in the formation of the ternary complex. This is a desirable property as it leads to a more stable ternary complex, which is often correlated with more efficient protein degradation. The cooperativity factor (alpha, α) can be calculated from the dissociation constants (KD) of the binary and ternary complexes. An alpha value greater than 1 indicates positive cooperativity.
Experimental Protocols
Protocol 1: Western Blot Analysis for ITK Protein Degradation
This is a standard method to quantify the reduction in ITK protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed T-cell lines (e.g., Jurkat) at an appropriate density in 6-well plates.
-
The next day, treat the cells with a range of ITK PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against ITK overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ITK band intensity to the loading control.
-
Calculate the percentage of ITK degradation relative to the vehicle-treated control.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the kinetics and affinity of binary and ternary complex formation in real-time.
-
Chip Preparation:
-
Immobilize one of the proteins (e.g., the purified E3 ligase complex) onto the surface of a sensor chip.
-
-
Binary Interaction Analysis:
-
Flow a solution of the ITK PROTAC over the chip surface at various concentrations to measure the kinetics (kon and koff) and affinity (KD) of the binary PROTAC-E3 ligase interaction.
-
In a separate experiment, flow a solution of the ITK PROTAC over an immobilized ITK protein to determine the KD of the PROTAC-ITK interaction.
-
-
Ternary Complex Analysis:
-
To measure ternary complex formation, flow a pre-incubated mixture of the ITK protein and the ITK PROTAC at various concentrations over the E3 ligase-immobilized surface.
-
The resulting sensorgrams will show the formation and dissociation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to extract kinetic and affinity constants.
-
Calculate the cooperativity factor (α = binary KD / ternary KD).
-
Visualizations
References
Validation & Comparative
A Comparative Guide to ITK PROTAC Degraders: ITK Degrader 2 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of Bruton's tyrosine kinase (BTK) has proven to be a successful therapeutic strategy. Its homolog, Interleukin-2-inducible T-cell kinase (ITK), a key player in T-cell receptor (TCR) signaling, is an attractive target for the treatment of T-cell-mediated diseases. Proteolysis-targeting chimeras (PROTACs) offer a novel approach to target ITK by inducing its degradation. This guide provides a comparative analysis of ITK degrader 2 against other notable ITK PROTAC degraders, namely ITK degrader 1 and BSJ-05-037, with a focus on their performance backed by experimental data.
Performance Comparison of ITK PROTAC Degraders
The following tables summarize the available quantitative data for this compound, ITK degrader 1, and BSJ-05-037, providing a comparative overview of their degradation efficiency and pharmacokinetic properties.
In Vitro Degradation Efficiency
| Degrader | Target | DC50 | Cell Line(s) | Treatment Conditions | Dmax | E3 Ligase Recruited | Reference |
| This compound (compound 30) | ITK | <10 nM[1] | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| ITK degrader 1 (compound 28) | ITK | 3.6 nM (in vivo)[2] | Jurkat | 0.001-3 µM, 12h | >90% (at higher conc.) | Cereblon[2] | [2] |
| BSJ-05-037 | ITK | 17.6 - 41.8 nM | DERL-2, Hut78 | 16h | >90% (at ~1µM) | CRBN |
Note: A direct comparison of DC50 values is challenging due to variations in experimental setups, including the cell lines and treatment durations used.
In Vivo Performance
| Degrader | Species | Dose | Route | Cmax | Tmax | ITK Degradation | Reference |
| This compound (compound 30) | Mice | 90 mg/kg | p.o. | 0.87 µM | 2h | 20% at 6h | |
| ITK degrader 1 (compound 28) | Mice | 20 mg/kg | i.p. | Not Specified | Not Specified | Significant degradation at 2h, 8h, and 16h | |
| BSJ-05-037 | Mice | 10 mg/kg | i.p. | 3.4 µM | Not Specified | Not Specified |
Signaling Pathways and Experimental Workflows
PROTAC-Mediated ITK Degradation and Downstream Signaling
Interleukin-2-inducible T-cell kinase (ITK) is a critical component of the T-cell receptor (TCR) signaling pathway. Upon TCR activation, ITK is recruited and activated, leading to the phosphorylation of phospholipase C gamma 1 (PLCγ1). This initiates a signaling cascade that results in the activation of transcription factors such as NF-κB and GATA-3, which are crucial for T-cell proliferation and differentiation. ITK-targeting PROTACs, such as this compound, ITK degrader 1, and BSJ-05-037, are heterobifunctional molecules that induce the degradation of ITK through the ubiquitin-proteasome system. By doing so, they block the downstream signaling cascade, offering a potential therapeutic intervention for T-cell-mediated disorders.
Caption: Mechanism of ITK degradation by PROTACs and its effect on TCR signaling.
Experimental Workflow for Evaluating ITK Degraders
The evaluation of ITK PROTAC degraders typically involves a series of in vitro and in vivo experiments to determine their efficacy, selectivity, and mechanism of action.
Caption: A typical experimental workflow for the characterization of ITK PROTAC degraders.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are summaries of methodologies for key experiments cited in the comparison of these ITK degraders.
Western Blot Analysis for ITK Degradation
This protocol is a generalized procedure for assessing the degradation of ITK in cell lines.
-
Cell Culture and Treatment: T-cell lymphoma cell lines (e.g., Jurkat, DERL-2, Hut78) are cultured under standard conditions. Cells are then treated with varying concentrations of the ITK PROTAC degrader or vehicle control (DMSO) for a specified duration (e.g., 12 or 16 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ITK. A primary antibody for a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the ITK band is quantified and normalized to the loading control. The percentage of ITK degradation is calculated relative to the vehicle-treated control. DC50 (the concentration at which 50% degradation is observed) and Dmax (the maximum degradation percentage) are determined from the dose-response curve.
Global Proteomics for Selectivity Profiling (as performed for BSJ-05-037)
This method provides an unbiased assessment of a degrader's selectivity across the entire proteome.
-
Cell Treatment and Lysis: MOLT4 cells were treated with 100 nM of BSJ-05-037 or DMSO for 5 hours. The cells were then harvested and lysed.
-
Sample Preparation: The protein lysates were processed, and the proteins were digested into peptides. The resulting peptides were labeled with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: The TMT-labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using an Orbitrap Fusion Lumos mass spectrometer.
-
Data Analysis: The raw mass spectrometry data was processed using software such as Proteome Discoverer. Peptides and proteins were identified by searching against a human protein database. The relative abundance of each protein in the BSJ-05-037-treated sample was compared to the DMSO control to identify proteins that were significantly downregulated.
In Vivo Pharmacokinetic and Pharmacodynamic Studies
These studies are essential to evaluate the in vivo behavior and efficacy of the degraders.
-
Animal Models: Studies are typically conducted in mice (e.g., Balb/c, C57BL/6).
-
Dosing: The ITK degrader is administered to the animals via a specific route, such as oral (p.o.) or intraperitoneal (i.p.), at a defined dose.
-
Pharmacokinetic (PK) Analysis: Blood samples are collected at various time points after dosing. The concentration of the degrader in the plasma is measured using an appropriate analytical method (e.g., LC-MS/MS). PK parameters such as Cmax (maximum plasma concentration) and Tmax (time to reach Cmax) are calculated.
-
Pharmacodynamic (PD) Analysis: For PD studies, tissues of interest (e.g., spleen, tumors) are collected at different time points after treatment. The levels of ITK protein in these tissues are measured by methods such as western blot or immunohistochemistry to assess the extent and duration of target degradation in vivo.
Conclusion
This compound, ITK degrader 1, and BSJ-05-037 are all potent PROTAC degraders of ITK, demonstrating low nanomolar efficacy in vitro. While this compound shows promise with oral activity, the currently available data on its in vivo degradation efficiency is limited to a single high dose. ITK degrader 1 and BSJ-05-037 have been shown to be highly selective and induce robust ITK degradation in cellular and in vivo models. The choice of a specific degrader for research or therapeutic development will depend on a comprehensive evaluation of their comparative potency, selectivity, pharmacokinetic properties, and the specific context of the intended application. The experimental protocols outlined in this guide provide a framework for such evaluations.
References
Validating ITK Degrader Specificity: A Proteomics-Based Comparison
For researchers, scientists, and drug development professionals, establishing the specificity of targeted protein degraders is paramount. This guide provides a comparative analysis of Interleukin-2-inducible T-cell kinase (ITK) degraders, leveraging quantitative proteomics to assess their on-target and off-target effects. We present supporting experimental data and detailed protocols to aid in the validation of novel ITK degraders.
Targeted protein degradation using technologies like proteolysis-targeting chimeras (PROTACs) offers a powerful therapeutic modality. However, ensuring the selective degradation of the intended target, such as ITK, a key signaling molecule in T-cells, is critical to minimize potential toxicity and off-target effects. Mass spectrometry-based quantitative proteomics has emerged as an indispensable tool for characterizing the specificity of these degraders on a proteome-wide scale.
Comparative Analysis of ITK Degrader Specificity
This section compares the specificity of a selective ITK degrader, BSJ-05-037, with a multi-kinase degrader, TL12-186, that also targets ITK. The data, derived from global proteomics analyses in the human T-cell leukemia line MOLT-4, highlights the differences in their degradation profiles.
Quantitative Proteomics Data Summary
The following tables summarize the key findings from quantitative proteomics experiments with BSJ-05-037 and TL12-186.
Table 1: Proteome-wide specificity of the selective ITK degrader BSJ-05-037 in MOLT-4 cells. [1]
| Target | Description | Outcome |
| ITK | On-target | Significantly downregulated |
| RNF166 | Off-target | Significantly downregulated |
| ZNF653 | Off-target | Significantly downregulated |
| ZNF692 | Off-target | Significantly downregulated |
| Treatment conditions: 100 nM BSJ-05-037 for 5 hours. |
Table 2: Degradation profile of the multi-kinase degrader TL12-186 in MOLT-4 cells (selected targets). [2]
| Target | Description | Outcome |
| ITK | On-target | Significantly downregulated |
| BTK | Off-target kinase | Significantly downregulated |
| PTK2 | Off-target kinase | Significantly downregulated |
| FLT3 | Off-target kinase | Significantly downregulated |
| AURKA | Off-target kinase | Significantly downregulated |
| AURKB | Off-target kinase | Significantly downregulated |
| TEC | Off-target kinase | Significantly downregulated |
| ULK1 | Off-target kinase | Significantly downregulated |
| CDK family members (9) | Off-target kinases | Significantly downregulated |
| Treatment conditions: 100 nM TL12-186 for 4 hours. This degrader was found to downregulate a total of 28 kinases.[2] |
Visualizing ITK Signaling and Degrader Validation
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the ITK signaling pathway and a typical proteomics workflow for degrader validation.
Experimental Protocols
A robust and well-documented experimental protocol is crucial for reproducible and reliable proteomics data. Below is a generalized protocol for the global proteomics analysis of ITK degrader specificity.
Global Proteomics Analysis of ITK Degrader Specificity
1. Cell Culture and Treatment:
-
Culture MOLT-4 cells (or other relevant cell lines expressing ITK) in appropriate media and conditions until they reach the desired confluence.
-
Treat the cells with the ITK degrader at the desired concentration (e.g., 100 nM) and for a specified duration (e.g., 4-5 hours). Include a vehicle control (e.g., DMSO) for comparison.
2. Cell Lysis and Protein Digestion:
-
Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the proteome.
-
Quantify the protein concentration in the lysates using a standard method (e.g., BCA assay).
-
Reduce the disulfide bonds in the proteins with a reducing agent (e.g., DTT) and alkylate the free thiols with an alkylating agent (e.g., iodoacetamide).
-
Digest the proteins into peptides using a sequence-specific protease, typically trypsin.
3. Peptide Labeling (for multiplexed quantification):
-
For quantitative analysis using isobaric tags (e.g., Tandem Mass Tags - TMT), label the peptides from each condition (degrader-treated and vehicle control) with a different TMT reagent.
-
Combine the labeled peptide samples into a single mixture.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by reverse-phase liquid chromatography based on their hydrophobicity.
-
Elute the peptides directly into a high-resolution mass spectrometer (e.g., an Orbitrap Fusion Lumos).
-
The mass spectrometer will perform data-dependent acquisition, where it first measures the mass-to-charge ratio of the intact peptides (MS1 scan) and then selects the most abundant peptides for fragmentation and analysis of the fragment ions (MS2 scan).
5. Data Analysis:
-
Use a specialized software suite (e.g., Proteome Discoverer) to search the raw MS/MS data against a human protein database (e.g., Swiss-Prot) to identify the peptides and their corresponding proteins.
-
Quantify the relative abundance of each protein between the different conditions by measuring the reporter ion intensities from the TMT labels in the MS2 spectra.
-
Perform statistical analysis to identify proteins that show a significant change in abundance in the degrader-treated sample compared to the vehicle control. This will reveal the on-target (ITK) and any off-target proteins that are degraded.
By following these protocols and utilizing quantitative proteomics, researchers can effectively validate the specificity of their ITK degraders, a critical step in the development of safe and effective therapeutics.
References
A Head-to-Head Comparison of ITK Degrader Compounds for Researchers
For researchers and professionals in drug development, this guide offers an objective comparison of key Interleukin-2-inducible T-cell kinase (ITK) degrader compounds. We provide a synthesis of publicly available experimental data to facilitate an informed evaluation of these molecules for therapeutic development.
Interleukin-2-inducible T-cell kinase (ITK) is a crucial non-receptor tyrosine kinase that plays a central role in T-cell receptor (TCR) signaling. Its involvement in the activation, proliferation, and differentiation of T-cells makes it a compelling therapeutic target for a range of autoimmune diseases and T-cell malignancies. Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a novel and potent therapeutic modality to eliminate ITK protein, thereby blocking its downstream signaling functions. This guide focuses on a head-to-head comparison of two prominent ITK degrader compounds: Compound 28 and BSJ-05-037, for which robust preclinical data is available.
Quantitative Comparison of ITK Degrader Performance
The following tables summarize the key in vitro and in vivo performance metrics of Compound 28 and BSJ-05-037, based on data from their respective primary research publications.
| Compound | Structure | E3 Ligase Ligand | Target Ligand | Linker |
| Compound 28 | Not publicly disclosed in full | Thalidomide derivative (recruits Cereblon) | ITK ligand 1 (HY-168387) | Piperidine-C2-piperazine-Boc |
| BSJ-05-037 | Not publicly disclosed in full | Pomalidomide (recruits Cereblon) | Based on BMS-509744 | Phenoxyacetamide linker |
Table 1: Structural and Mechanistic Overview of ITK Degraders
| Compound | Cell Line | DC50 | Dmax | Timepoint | Reference |
| Compound 28 | Jurkat | <10 nM | >90% | 12 hours | [1] |
| BSJ-05-037 | DERL-2 | 17.6 nM | >90% | 16 hours | [2] |
| Hut78 | 41.8 nM | >90% | 16 hours | [2] |
Table 2: In Vitro Degradation Efficacy of ITK Degraders DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of degradation achieved.
| Compound | Assay | Cell Line | IC50 / EC50 | Reference |
| Compound 28 | IL-2 Secretion | Jurkat | EC50 = 35.2 nM | [3] |
| BSJ-05-037 | Cell Proliferation | DERL-2 | IC50 ≈ 50 nM | [2] |
| Hut78 | IC50 ≈ 100 nM |
Table 3: In Vitro Functional Activity of ITK Degraders IC50: Concentration required for 50% inhibition of a biological function. EC50: Concentration required for 50% of the maximal effect.
| Compound | Animal Model | Dose | Route | Key Finding | Reference |
| Compound 28 | Balb/c Mice | 20 mg/kg | i.p. | Significant ITK degradation in peripheral blood and spleen at 2, 8, and 16 hours. | |
| 25 mg/kg | i.p. | >70% reduction in anti-CD3 induced IL-2 secretion. | |||
| BSJ-05-037 | T-cell Lymphoma Xenograft | Not specified | Not specified | Increased sensitivity of T-cell lymphoma cells to chemotherapy. |
Table 4: In Vivo Efficacy of ITK Degraders
Signaling Pathways and Experimental Workflows
To provide a deeper context for the presented data, the following diagrams illustrate the ITK signaling pathway, the general mechanism of action for PROTACs, and a typical experimental workflow for their characterization.
Figure 1: Simplified ITK Signaling Pathway in T-cells. This diagram illustrates the central role of ITK in transducing signals from the T-cell receptor (TCR) to downstream effectors, ultimately leading to T-cell activation and cytokine production.
Figure 2: General Mechanism of Action for ITK PROTACs. This diagram outlines the catalytic cycle of PROTAC-mediated protein degradation, from the formation of a ternary complex to the eventual degradation of the target protein by the proteasome.
Figure 3: General Experimental Workflow for Comparing ITK Degraders. This flowchart provides a typical workflow for the in vitro characterization of ITK degrader compounds, from initial cell treatment to the assessment of degradation and functional consequences.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, synthesized from standard laboratory procedures and specifics mentioned in the referenced publications.
Protocol 1: Western Blot Analysis of ITK Degradation
Objective: To quantify the dose- and time-dependent degradation of ITK protein in T-cell lines following treatment with a degrader compound.
Materials:
-
T-cell lines (e.g., Jurkat, DERL-2, Hut78)
-
Cell culture medium (e.g., RPMI-1640) and supplements (FBS, penicillin/streptomycin)
-
ITK degrader compounds (stock solutions in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer with a reducing agent (e.g., DTT or β-mercaptoethanol)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-ITK and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Plate T-cells at a suitable density in multi-well plates.
-
Treat cells with serial dilutions of the ITK degrader compound or vehicle (DMSO) for the desired time points (e.g., 4, 8, 12, 16, 24 hours).
-
-
Protein Extraction:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ITK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the ITK signal to the corresponding loading control signal.
-
Calculate the percentage of ITK degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the compound concentration to determine the DC50 and Dmax values.
-
Protocol 2: IL-2 Secretion Assay (ELISA)
Objective: To measure the effect of ITK degraders on the secretion of IL-2 from stimulated Jurkat T-cells.
Materials:
-
Jurkat T-cells
-
Cell culture medium (RPMI-1640 with supplements)
-
ITK degrader compounds (stock solutions in DMSO)
-
T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies, or PMA and ionomycin)
-
Human IL-2 ELISA kit
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Plating and Pre-treatment:
-
Plate Jurkat cells in a 96-well plate at a density of approximately 1 x 10^5 cells per well.
-
Pre-treat the cells with serial dilutions of the ITK degrader or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
-
Cell Stimulation:
-
Add stimulation reagents (e.g., a final concentration of 1 µg/mL anti-CD3 and 1 µg/mL anti-CD28) to the wells.
-
Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
-
ELISA Procedure:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Incubating and washing the plate.
-
Adding an enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubating and washing the plate.
-
Adding a substrate and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Generate a standard curve using the absorbance values from the IL-2 standards.
-
Calculate the concentration of IL-2 in each sample from the standard curve.
-
Plot the IL-2 concentration against the degrader compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
This guide provides a comparative overview of key ITK degraders based on currently available data. As the field of targeted protein degradation continues to advance, further head-to-head studies with standardized assays will be crucial for a more definitive comparison of these promising therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ITK degradation to block T cell receptor signaling and overcome therapeutic resistance in T cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Highly Selective Interleukin-2-Inducible T-Cell Kinase Degraders with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of ITK Degrader 2 in T-Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of Interleukin-2-inducible T-cell kinase (ITK), a crucial component of the T-cell receptor (TCR) signaling pathway, presents a promising therapeutic strategy for autoimmune diseases and T-cell malignancies. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of ITK are emerging as powerful tools. This guide provides a comparative overview of ITK Degrader 2, alongside other known ITK degraders, and details the experimental validation of its on-target effects in T-cells.
Mechanism of Action: ITK Degradation
ITK degraders are heterobifunctional molecules designed to bring ITK into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of ITK by the proteasome. This approach differs from traditional inhibitors that only block the kinase activity of ITK.
Caption: Mechanism of ITK degradation by a PROTAC.
Comparative Analysis of ITK Degraders
Validating the efficacy and specificity of this compound requires comparison with other molecules targeting ITK. Below is a summary of available data for this compound and other notable ITK degraders.
| Feature | This compound (compound 30) | ITK Degrader 1 (compound 28) | BSJ-05-037 |
| In Vitro Degradation (DC50) | <10 nM[1][2] | 3.6 nM (in vivo, mice)[3] | 17.6 - 41.8 nM (TCL lines)[4] |
| Functional Inhibition (EC50) | Data not available | 35.2 nM (IL-2 secretion, Jurkat cells)[3] | More potent than parent inhibitor BMS-509744 |
| In Vivo Activity | 20% ITK degradation at 90 mg/kg (6h, mice) | Significant degradation at 20 mg/kg (2h, 8h, 16h, mice) | In vivo efficacy in T-cell lymphoma models |
| Selectivity | Data not available | Highly selective | Proteome-wide selectivity for ITK |
| E3 Ligase Recruited | Likely Cereblon (based on patent information) | Cereblon | Cereblon (CRBN) |
| Parent Molecule | Data not available | ITK ligand 1 | BMS-509744 |
| Published Data Source | Vendor Data / Patent | Peer-Reviewed Publication | Peer-Reviewed Publication |
Experimental Protocols for On-Target Validation
To rigorously validate the on-target effects of this compound, a series of biochemical and cellular assays should be performed.
Western Blot for ITK Degradation
This is a primary method to directly measure the reduction in ITK protein levels.
Protocol:
-
Cell Culture and Treatment: Culture T-cells (e.g., Jurkat, primary human T-cells) and treat with varying concentrations of this compound for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against ITK overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Analysis: Quantify band intensities to determine the percentage of ITK degradation relative to the vehicle control.
Caption: Western Blot workflow for ITK degradation.
Quantitative Mass Spectrometry for Proteome-Wide Selectivity
This unbiased approach confirms the specific degradation of ITK and identifies potential off-target effects.
Protocol:
-
Sample Preparation: Treat T-cells with this compound or vehicle control. Lyse cells and digest proteins into peptides.
-
TMT Labeling: Label peptides from different treatment groups with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry to identify and quantify proteins.
-
Data Analysis: Analyze the data to determine the relative abundance of thousands of proteins. A selective degrader will show a significant decrease only in ITK levels.
Functional Assays in T-Cells
These assays assess the downstream consequences of ITK degradation on T-cell function.
ITK Signaling Pathway in T-Cells:
Caption: Simplified ITK signaling pathway in T-cells.
A. Phospho-Flow Cytometry for Signaling Inhibition:
-
Principle: Measures the phosphorylation status of downstream targets of ITK, such as PLCγ1.
-
Protocol:
-
Treat T-cells with this compound.
-
Stimulate the T-cell receptor (e.g., with anti-CD3/CD28 antibodies).
-
Fix and permeabilize the cells.
-
Stain with fluorescently labeled antibodies against phosphorylated PLCγ1 (pPLCγ1).
-
Analyze by flow cytometry to quantify the reduction in pPLCγ1 levels.
-
B. Cytokine Release Assay:
-
Principle: Measures the production of cytokines, such as IL-2, which is dependent on ITK signaling.
-
Protocol:
-
Pre-treat T-cells with this compound.
-
Stimulate the cells with anti-CD3/CD28 antibodies for 24-48 hours.
-
Collect the supernatant and measure the concentration of IL-2 using an ELISA or a multiplex cytokine array.
-
C. T-Cell Proliferation Assay:
-
Principle: Assesses the impact of ITK degradation on T-cell proliferation.
-
Protocol:
-
Label T-cells with a proliferation dye (e.g., CFSE).
-
Culture the cells with this compound and stimulate with anti-CD3/CD28 antibodies.
-
After 3-5 days, analyze the dilution of the dye by flow cytometry as a measure of cell division.
-
Comparison with ITK Inhibitors
A key advantage of degraders over inhibitors is the potential to eliminate both the catalytic and scaffolding functions of the target protein.
| Aspect | This compound | ITK Inhibitor (e.g., BMS-509744) |
| Mechanism | Removes the ITK protein | Blocks the kinase active site |
| Effect on Scaffolding Function | Eliminates scaffolding functions | May not affect scaffolding functions |
| Pharmacodynamics | Potentially longer duration of action due to protein resynthesis time | Duration of action depends on drug clearance |
| Potential for Resistance | May overcome resistance due to kinase domain mutations | Susceptible to resistance from mutations in the active site |
| Dosing | May be effective at lower, substoichiometric doses | Requires sustained occupancy of the active site |
Conclusion
Validating the on-target effects of this compound requires a multi-faceted approach. Direct measurement of ITK protein loss through Western Blot and mass spectrometry is essential to confirm degradation and assess selectivity. Functional assays, such as phospho-flow cytometry and cytokine release assays, are crucial to demonstrate the downstream consequences of ITK removal on T-cell signaling. Comparing the performance of this compound with other degraders and inhibitors will provide a comprehensive understanding of its therapeutic potential. While publicly available data on this compound is currently limited, the experimental framework outlined here provides a robust strategy for its evaluation.
References
Comparative Analysis of ITK Degrader Cross-Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of representative Interleukin-2-inducible T-cell kinase (ITK) degraders. This analysis is based on publicly available experimental data to facilitate informed decisions in research and development.
While a specific compound termed "ITK degrader 2" is commercially available, detailed public data on its cross-reactivity is limited. Therefore, this guide will focus on a well-characterized and published ITK degrader, BSJ-05-037 , as a primary example to illustrate the principles of cross-reactivity analysis for this class of molecules. Data from other selective ITK degraders, such as compound 28, will also be referenced to provide a broader context.
Introduction to ITK and Targeted Degradation
Interleukin-2-inducible T-cell kinase (ITK) is a crucial non-receptor tyrosine kinase in the T-cell receptor (TCR) signaling pathway, playing a significant role in T-cell activation, proliferation, and differentiation.[1][2] This makes it an attractive therapeutic target for T-cell mediated diseases, including autoimmune disorders and T-cell lymphomas.[1][2]
Targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), offers an alternative to traditional kinase inhibition. PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This approach can offer advantages over inhibition, such as improved selectivity and the elimination of non-catalytic scaffolding functions of the target protein.
Cross-Reactivity Profile of ITK Degrader BSJ-05-037
The selectivity of a degrader is paramount to minimize off-target effects and potential toxicity. The cross-reactivity of the ITK degrader BSJ-05-037 was assessed using global, multiplexed mass spectrometry-based proteomics in MOLT4 T-cell lymphoma cells. This unbiased approach allows for the quantification of thousands of proteins to identify those that are downregulated upon treatment with the degrader.
BSJ-05-037 was developed as a potent and selective heterobifunctional degrader of ITK.[3] The study demonstrated that treatment with BSJ-05-037 leads to the profound and selective degradation of ITK. The primary off-target effects observed were the downregulation of proteins known to be degraded in the presence of lenalidomide, which was used as the E3 ligase (cereblon) recruiter in the design of BSJ-05-037.
Quantitative Proteomics Data Summary
The following table summarizes the significant protein downregulation observed in MOLT4 cells after treatment with 100 nM BSJ-05-037 for 5 hours.
| Target Protein | Classification | Fold Change vs. DMSO | Significance | Reference |
| ITK | Intended Target | Significantly Downregulated | High | **** |
| RNF166 | Known Lenalidomide Neosubstrate | Significantly Downregulated | High | |
| ZNF653 | Known Lenalidomide Neosubstrate | Significantly Downregulated | High | |
| ZNF692 | Known Lenalidomide Neosubstrate | Significantly Downregulated | High |
Note: Specific fold-change values were not available in the referenced snippets, but the downregulation was reported as significant.
This data indicates that BSJ-05-037 is a highly selective degrader for ITK, with predictable off-target effects related to the cereblon-binding moiety. Similarly, global proteomic profiling of another reported ITK degrader, compound 28, also confirmed its high selectivity.
Experimental Protocols
Global Proteomics for Cross-Reactivity Profiling
The following is a detailed methodology for the key experiment used to determine the cross-reactivity of BSJ-05-037.
Objective: To agnostically assess the selectivity of the ITK degrader BSJ-05-037 across the proteome.
Cell Line: MOLT4 (human T-cell lymphoma)
Treatment:
-
MOLT4 cells were treated with either DMSO (vehicle control) or 100 nM BSJ-05-037.
-
The treatment was carried out for 5 hours.
-
Cells were harvested by centrifugation for protein extraction.
Sample Preparation for Mass Spectrometry:
-
Cell Lysis: Harvested cell pellets were lysed to extract total protein.
-
Protein Digestion: Proteins were digested into peptides, typically using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Tryptic peptides from each sample (DMSO and BSJ-05-037 treated) were chemically labeled with isobaric TMT reagents. This allows for the peptides from different samples to be mixed and analyzed in a single mass spectrometry run, enabling accurate relative quantification.
Mass Spectrometry Analysis:
-
LC-MS/MS: The mixed and labeled peptide samples were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). An Orbitrap Fusion Lumos mass spectrometer was used for data collection.
-
Data Acquisition: The mass spectrometer identifies the peptides based on their mass-to-charge ratio and fragmentation patterns, and quantifies the relative abundance of each peptide from the different samples based on the reporter ions from the TMT tags.
Data Analysis:
-
Database Searching: The acquired MS/MS spectra were searched against a human protein database (e.g., SwissProt) to identify the corresponding peptides and proteins.
-
Quantification and Statistical Analysis: The abundance of each identified protein in the BSJ-05-037-treated sample was compared to the DMSO control. Statistical analysis was performed to identify proteins that were significantly downregulated.
Visualizing ITK's Role: Signaling and Degradation
To understand the impact of ITK degradation, it is essential to visualize its position in the T-cell receptor signaling cascade and the mechanism of its targeted degradation.
ITK Signaling Pathway
The following diagram illustrates the key steps in the ITK signaling pathway downstream of the T-cell receptor.
Caption: Simplified ITK signaling pathway downstream of the T-cell receptor (TCR).
PROTAC-Mediated ITK Degradation Workflow
This diagram illustrates the mechanism by which a PROTAC, such as BSJ-05-037, induces the degradation of ITK.
References
- 1. Keeping the (kinase) party going: SLP-76 and ITK dance to the beat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scaffold protein SLP-76 primes PLCγ1 for activation by ITK mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ITK Degradation to Block T-cell Receptor Signaling and Overcome Therapeutic Resistance in T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Degradation: A Comparative Guide to ITK Degradation Versus Inhibition
For researchers, scientists, and drug development professionals, the selective modulation of Interleukin-2-inducible T-cell kinase (ITK) presents a compelling strategy for treating a range of T-cell-mediated diseases, from autoimmune disorders to T-cell lymphomas. While small molecule inhibitors have traditionally dominated the landscape of kinase-targeting therapeutics, a newer modality—targeted protein degradation—is emerging as a powerful alternative. This guide provides an objective comparison of ITK degradation and inhibition, supported by experimental data, to illuminate the potential advantages of a degradation-based approach.
ITK, a member of the Tec family of non-receptor tyrosine kinases, is a critical component of the T-cell receptor (TCR) signaling cascade. Its activation triggers a series of downstream events culminating in T-cell proliferation, differentiation, and cytokine release.[1][2][3] Both inhibition and degradation strategies aim to disrupt this signaling axis, but they do so through fundamentally different mechanisms, leading to distinct pharmacological consequences.
Mechanism of Action: A Tale of Two Strategies
ITK inhibitors, typically small molecules, function by binding to the active site of the kinase, preventing the phosphorylation of its substrates and thereby blocking downstream signaling.[4] This is an occupancy-driven mechanism, requiring sustained high concentrations of the inhibitor to maintain efficacy.
In contrast, ITK degraders, often bifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs), eliminate the ITK protein entirely.[5] One part of the PROTAC binds to ITK, while the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of ITK, marking it for destruction by the proteasome. This event-driven mechanism allows a single degrader molecule to catalytically induce the degradation of multiple target proteins, potentially leading to a more profound and durable effect at lower concentrations.
dot
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. benchchem.com [benchchem.com]
- 4. Ibrutinib (PCI-32765) in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for flow cytometry immunophenotyping of human antigen-specific T cells by activation-induced marker and Th1 cytokine detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ITK Degrader 2 and Standard of Care in T-Cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel therapeutic agent, ITK Degrader 2, against the current standard of care for T-cell lymphoma. The information presented is based on available preclinical data and is intended to inform research and development efforts in this critical area of oncology.
Introduction
T-cell lymphomas (TCLs) are a heterogeneous group of hematologic malignancies with often aggressive clinical courses and limited treatment options. The standard of care has historically relied on cytotoxic chemotherapy regimens, which are associated with significant toxicity and variable efficacy. Interleukin-2-inducible T-cell kinase (ITK) has emerged as a promising therapeutic target in TCLs due to its crucial role in T-cell receptor (TCR) signaling, which is often dysregulated in these malignancies. ITK degraders represent a novel therapeutic modality designed to eliminate the ITK protein, thereby disrupting downstream signaling pathways essential for lymphoma cell survival and proliferation. This guide focuses on a potent and selective ITK degrader, herein referred to as this compound (represented by the well-characterized compound BSJ-05-037), and compares its preclinical profile with that of the standard-of-care chemotherapy regimen, CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone).
Data Presentation
Table 1: In Vitro Efficacy of this compound vs. Standard of Care Components in T-Cell Lymphoma Cell Lines
| Compound | Cell Line | Assay Type | Metric | Value | Reference |
| This compound (BSJ-05-037) | DERL-2 (Hepatosplenic TCL) | Protein Degradation | DC50 | 17.6 nM | [1][2] |
| Hut78 (Cutaneous TCL) | Protein Degradation | DC50 | 41.8 nM | [1][2] | |
| CHOP Regimen | JeKo-1 (Mantle Cell Lymphoma) | Cytotoxicity | IC50 | 4.8 µg/mL (24h) | [3] |
| CHOEP Regimen | HH (Cutaneous TCL) | Cytotoxicity | IC50 | Not explicitly stated, but HH cells were most sensitive | |
| HD-MAR-2 | Cytotoxicity | IC50 | Least sensitive to CHOEP |
Note: Direct comparison is challenging due to different cell lines and assay endpoints (protein degradation vs. cytotoxicity). DC50 represents the concentration for 50% degradation of the target protein, while IC50 represents the concentration for 50% inhibition of cell viability.
Table 2: In Vivo Efficacy of this compound in a T-Cell Lymphoma Model
| Treatment | Model | Dosing | Outcome | Reference |
| This compound (BSJ-05-037) + Vincristine | T-cell lymphoma xenograft | Not specified | Increased sensitivity to chemotherapy |
Experimental Protocols
In Vitro Protein Degradation Assay for this compound
Objective: To determine the concentration of this compound required to degrade 50% of ITK protein (DC50) in TCL cell lines.
Methodology:
-
Cell Culture: DERL-2 and Hut78 T-cell lymphoma cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and treated with increasing concentrations of this compound (BSJ-05-037) or DMSO as a vehicle control for 16 hours.
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for ITK and a loading control (e.g., GAPDH).
-
Detection and Analysis: Membranes are incubated with secondary antibodies and visualized using a chemiluminescence detection system. Band intensities are quantified, and the DC50 value is calculated by fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay for CHOP Regimen
Objective: To determine the concentration of the CHOP chemotherapy combination required to inhibit the growth of lymphoma cells by 50% (IC50).
Methodology:
-
Cell Culture: JeKo-1 mantle cell lymphoma cells are cultured in appropriate growth medium.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the combined CHOP therapy, with the components maintained at a clinically relevant ratio.
-
Viability Assessment: Cell viability is assessed at 24, 48, and 72 hours post-treatment using a trypan blue exclusion assay or a luminescence-based assay for ATP content (e.g., CellTiter-Glo).
-
Data Analysis: The percentage of viable cells relative to an untreated control is calculated for each concentration. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action and Signaling Pathways
ITK Signaling Pathway in T-Cell Lymphoma
Interleukin-2-inducible T-cell kinase (ITK) is a critical component of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, a series of phosphorylation events leads to the recruitment and activation of ITK at the plasma membrane. Activated ITK then phosphorylates and activates phospholipase C gamma 1 (PLCγ1), which in turn generates the second messengers diacylglycerol (DAG) and inositol trisphosphate (IP3). These molecules activate downstream pathways, including the NF-κB and NFAT signaling axes, which are crucial for T-cell proliferation, differentiation, and survival. In many T-cell lymphomas, this pathway is constitutively active, driving oncogenesis.
Caption: Simplified ITK signaling pathway in T-cells.
Mechanism of Action: this compound vs. CHOP
This compound functions as a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule that simultaneously binds to ITK and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the ITK protein. This targeted degradation of ITK effectively shuts down the entire downstream signaling cascade. In contrast, the components of CHOP act through non-specific cytotoxic mechanisms, including DNA alkylation (cyclophosphamide), DNA intercalation and topoisomerase II inhibition (doxorubicin), and microtubule disruption (vincristine), leading to cell death in rapidly dividing cells, including both cancerous and healthy cells.
Caption: Comparative mechanisms of action.
Conclusion
This compound represents a highly specific and potent approach to targeting a key oncogenic driver in T-cell lymphoma. Preclinical data demonstrate its ability to induce rapid and selective degradation of ITK at nanomolar concentrations. This targeted mechanism offers a potential advantage over the broad cytotoxicity of standard-of-care chemotherapy regimens like CHOP. While direct comparative studies are limited, the data suggest that ITK degradation could be a promising therapeutic strategy, potentially overcoming chemotherapy resistance and offering a more favorable safety profile. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of ITK degraders in the treatment of T-cell lymphoma.
References
- 1. ITK Degradation to Block T-cell Receptor Signaling and Overcome Therapeutic Resistance in T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BSJ-05-037 | ITK PROTAC | Probechem Biochemicals [probechem.com]
- 3. Feature article: Development of a clinically relevant chemoresistant mantle cell lymphoma cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ITK Degraders in T-Cell Subtypes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Interleukin-2-inducible T-cell kinase (ITK) degraders, with a focus on their performance in different T-cell subtypes. This document summarizes key experimental data, details relevant protocols, and visualizes critical biological pathways to support informed decision-making in therapeutic development.
Interleukin-2-inducible T-cell kinase (ITK) is a crucial non-receptor tyrosine kinase in the Tec family, playing a pivotal role in T-cell receptor (TCR) signaling. Its involvement in the differentiation and activation of various T-cell subsets has made it an attractive target for therapeutic intervention in a range of diseases, from T-cell malignancies to autoimmune and allergic conditions. While ITK inhibitors have shown promise, the development of targeted protein degraders offers a novel and potentially more potent therapeutic strategy. This guide focuses on a representative ITK degrader, designated here as ITK Degrader 2 (a proxy for emerging selective ITK degraders like BSJ-05-037), and compares its function to other ITK-targeting agents across different T-cell subtypes.
Performance Comparison in T-Cell Subtypes
ITK signaling strength is a key determinant of T-helper cell differentiation. Generally, strong ITK signaling is associated with the development of Th2 and Th17 lineages, while its absence or inhibition can lead to a bias towards Th1 and regulatory T-cell (Treg) differentiation.[1][2][3] ITK degraders, by eliminating the entire protein, are expected to have a more profound and sustained effect compared to small molecule inhibitors that only block the kinase function.
The ITK degrader BSJ-05-037 has demonstrated potent and selective degradation of ITK protein in T-cell lymphoma cell lines.[4] This degrader displayed enhanced anti-proliferative effects compared to its parent inhibitor, BMS-509744, and effectively blocked the activation of NF-κB and GATA-3 signaling, a key transcription factor for Th2 differentiation.[4] While direct comparative studies of ITK degraders in primary T-cell subtypes are still emerging, based on the known roles of ITK, a comparative performance profile can be extrapolated.
| T-Cell Subtype | Effect of this compound (e.g., BSJ-05-037) | Comparative Performance with Alternatives |
| Th1 Cells | Likely promotes differentiation and function. By degrading ITK, the negative regulation on the Th1-associated transcription factor T-bet is removed. | Superior to Ibrutinib: Ibrutinib, a dual BTK/ITK inhibitor, also promotes a Th1-selective pressure, but its off-target effects on other kinases can be a concern. Comparable to Selective ITK Inhibitors (e.g., CPI-818): Selective inhibitors also induce Th1 skewing. However, degraders may offer a more sustained Th1 phenotype due to complete protein removal. |
| Th2 Cells | Strongly inhibits differentiation and cytokine production (IL-4, IL-5, IL-13). This is mediated by the downregulation of the master Th2 transcription factor, GATA-3. | Superior to Ibrutinib and Selective ITK Inhibitors: While both Ibrutinib and selective ITK inhibitors suppress Th2 responses, the complete removal of ITK protein by degraders is expected to provide a more profound and lasting inhibition of the Th2 lineage. |
| Th17 Cells | Inhibits differentiation and production of IL-17. ITK signaling is known to be required for optimal Th17 development. | Potentially Superior to Inhibitors: ITK inhibitors have been shown to reduce Th17 responses. Degraders may offer a more complete blockade of Th17 differentiation by eliminating both kinase and scaffolding functions of ITK. |
| Regulatory T-cells (Tregs) | May promote differentiation and suppressive function. The absence of ITK signaling has been shown to favor the development of Foxp3+ Tregs. | Likely Superior to Ibrutinib: The effect of ibrutinib on Tregs is less clear and may be confounded by its off-target activities. Comparable or Superior to Selective ITK Inhibitors: Selective ITK inhibition can also enhance Treg development. Degradation may lead to a more stable Treg population. |
Experimental Data Summary
The following tables summarize the quantitative data on the activity of a representative ITK degrader, BSJ-05-037, in comparison to its parent inhibitor.
Table 1: In Vitro Degradation and Anti-Proliferative Activity
| Compound | Cell Line | DC50 (nM) for ITK Degradation | IC50 (nM) for Anti-Proliferation |
| BSJ-05-037 | DERL-2 (T-cell lymphoma) | 17.6 | More potent than BMS-509744 |
| BSJ-05-037 | Hut78 (T-cell lymphoma) | 41.8 | More potent than BMS-509744 |
| BMS-509744 | DERL-2 / Hut78 | N/A (Inhibitor) | Less potent than BSJ-05-037 |
| Data derived from studies on T-cell lymphoma lines, indicating the potency of the degrader. |
Table 2: Effect on Downstream Signaling
| Compound | Target | Effect |
| BSJ-05-037 | p-PLCγ1 (Y783) | Potent downregulation |
| BSJ-05-037 | GATA-3 | Significant downregulation |
| BMS-509744 | p-PLCγ1 (Y783) | Downregulation |
| Data highlights the robust impact of the degrader on key signaling nodes downstream of the TCR. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Western Blot for ITK Degradation
-
Cell Lysis: T-cells are treated with the ITK degrader or control vehicle for the desired time points. Cells are then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel for electrophoresis. The separated proteins are then transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against ITK overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control like GAPDH or β-actin.
Intracellular Cytokine Staining for T-Cell Subsets
-
Cell Stimulation: Naive CD4+ T-cells are cultured under Th1, Th2, or Th17 polarizing conditions in the presence of the ITK degrader or control. After several days, cells are re-stimulated for 4-6 hours with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against surface markers (e.g., CD4) to identify the T-cell population.
-
Fixation and Permeabilization: Cells are fixed and permeabilized using a commercially available kit to allow intracellular antibody access.
-
Intracellular Staining: Cells are stained with fluorescently labeled antibodies against key cytokines (e.g., IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17).
-
Flow Cytometry: The percentage of cytokine-producing cells within the CD4+ T-cell population is determined by flow cytometry.
T-Cell Proliferation Assay (CFSE)
-
CFSE Labeling: T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE) dye according to the manufacturer's protocol.
-
Cell Culture: CFSE-labeled cells are cultured in the presence of T-cell stimuli (e.g., anti-CD3/CD28 beads) and varying concentrations of the ITK degrader or control.
-
Flow Cytometry: After a few days of culture, the CFSE fluorescence of the cells is analyzed by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.
Mandatory Visualizations
ITK Signaling in T-Cell Differentiation
Caption: ITK signaling pathway in T-cell differentiation.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing ITK modulators in T-cells.
Mechanism of Action: ITK Degrader vs. Inhibitor
Caption: ITK Degrader vs. Inhibitor Mechanism of Action.
References
- 1. Itk-mediated integration of T cell receptor and cytokine signaling regulates the balance between Th17 and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling through Itk promotes T helper 2 differentiation via negative regulation of T-bet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tuning T helper cell differentiation by ITK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ITK Degradation to Block T-cell Receptor Signaling and Overcome Therapeutic Resistance in T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of ITK Degraders: A Comparative Guide to CETSA and Alternative Methods
For researchers, scientists, and drug development professionals, confirming the direct interaction between a novel degrader and its intended target within a cellular environment is a critical step in the development of targeted protein degraders. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of ITK (Interleukin-2-inducible T-cell Kinase) degraders, exemplified by compounds such as ITK degrader 2.
Introduction to ITK Degraders and the Importance of Target Engagement
Interleukin-2-inducible T-cell kinase (ITK) is a crucial enzyme in the T-cell receptor (TCR) signaling pathway, making it an attractive therapeutic target for autoimmune diseases and T-cell malignancies.[1][2][3] Targeted protein degraders, such as those based on Proteolysis Targeting Chimera (PROTAC) technology, offer a novel therapeutic modality by inducing the degradation of ITK rather than simply inhibiting its activity.[4][5] A key challenge in developing these degraders is to unequivocally demonstrate that they bind to ITK within the complex milieu of a living cell, a concept known as target engagement.
The Principle of CETSA in Confirming Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct assessment of a compound's binding to its target protein in a cellular context. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a protein is heated, it denatures and aggregates. However, the binding of a ligand, such as an ITK degrader, can stabilize the protein's structure, leading to an increase in its melting temperature (Tm). This thermal shift is a direct indicator of target engagement.
Comparative Analysis of Target Engagement Methods
While CETSA is a powerful tool, other methods can also be employed to confirm the target engagement of ITK degraders. Below is a comparison of CETSA with common alternatives.
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| CETSA | Ligand-induced thermal stabilization of the target protein. | Label-free, applicable in intact cells and tissues, reflects physiological conditions. | Indirect readout, requires specific antibodies, can be low-throughput for Western blot-based detection. | Low to Medium |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | High-throughput, quantitative, real-time measurements in live cells. | Requires genetic modification of the target protein, potential for artifacts from overexpression. | High |
| Immunoprecipitation (IP) - Western Blot | Co-precipitation of the degrader-target complex using a target-specific antibody. | Directly assesses the interaction between the degrader and the target. | Can be prone to artifacts, may not be suitable for weak or transient interactions. | Low |
| In-Cell Western™ | Quantitative immunofluorescence in a microplate format. | Higher throughput than traditional Western blotting, direct quantification in fixed cells. | Requires specific and high-affinity antibodies, fixation can alter protein conformation. | Medium to High |
Experimental Protocols
CETSA Protocol for this compound
-
Cell Culture and Treatment:
-
Culture a human T-cell line (e.g., Jurkat) to a density of 1-2 x 10^6 cells/mL.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-ITK antibody.
-
Quantify the band intensities and plot the normalized intensity against the temperature to generate melting curves. A shift in the curve for the this compound-treated sample compared to the vehicle control indicates target engagement.
-
NanoBRET™ Target Engagement Assay Protocol
-
Cell Preparation:
-
Co-transfect HEK293T cells with a vector expressing ITK fused to NanoLuc® luciferase and a control vector.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay:
-
Add the NanoBRET™ tracer specific for ITK to the cells.
-
Add serial dilutions of this compound.
-
Add the NanoBRET™ substrate.
-
Measure the BRET signal using a luminescent plate reader. A decrease in the BRET signal indicates displacement of the tracer by the degrader, confirming target engagement.
-
Immunoprecipitation (IP) - Western Blot Protocol
-
Cell Lysis:
-
Treat Jurkat cells with this compound or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-ITK antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binding.
-
-
Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using an antibody that recognizes a component of the degrader (if available) or by mass spectrometry to identify the bound degrader.
-
Quantitative Data Presentation
The following table presents representative data from a CETSA experiment designed to confirm the target engagement of an ITK degrader.
| Temperature (°C) | Vehicle Control (Normalized ITK Level) | ITK Degrader (1 µM) (Normalized ITK Level) |
| 40 | 1.00 | 1.00 |
| 45 | 0.95 | 0.98 |
| 50 | 0.75 | 0.92 |
| 55 | 0.45 | 0.80 |
| 60 | 0.15 | 0.55 |
| 65 | 0.05 | 0.25 |
| Tm (°C) | ~54 | ~59 |
Note: The data presented are representative and intended for illustrative purposes.
Signaling Pathway and Experimental Logic
The engagement of ITK by a degrader is the initial step in a cascade of events leading to its ubiquitination and subsequent degradation by the proteasome. Verifying this initial binding event is crucial for interpreting downstream degradation data.
Conclusion
Confirming target engagement is a fundamental step in the development of ITK degraders. CETSA offers a robust, label-free method to assess this in a physiologically relevant setting. While alternative methods like NanoBRET™, IP-Western, and In-Cell Western™ provide valuable and often complementary information, CETSA remains a cornerstone for validating the direct interaction of a degrader with its intended target. The choice of method will depend on the specific experimental needs, available resources, and the stage of the drug discovery process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Potent and Highly Selective Interleukin-2-Inducible T-Cell Kinase Degraders with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ITK degradation to block T cell receptor signaling and overcome therapeutic resistance in T cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ITK degradation to block T cell receptor signaling and overcome therapeutic resistance in T cell lymphomas. | Broad Institute [broadinstitute.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
